Perfluorooctanoic anhydride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16F30O3/c17-3(18,5(21,22)7(25,26)9(29,30)11(33,34)13(37,38)15(41,42)43)1(47)49-2(48)4(19,20)6(23,24)8(27,28)10(31,32)12(35,36)14(39,40)16(44,45)46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBEDTLDKOMPAQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16F30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
335-67-1 (Parent) | |
| Record name | Perfluorooctanoic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033496489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80880387 | |
| Record name | Perfluorooctanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80880387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
810.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33496-48-9 | |
| Record name | Octanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-, 1,1′-anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33496-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluorooctanoic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033496489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-, 1,1'-anhydride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perfluorooctanoic anhydride | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perfluorooctanoic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.843 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Perfluorooctanoic Anhydride: A Technical Guide to its Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Perfluorooctanoic anhydride is a highly reactive and moisture-sensitive compound. All handling and experiments should be conducted by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
Introduction
This compound, also known as pentadecafluorooctanoic anhydride, is the anhydride derivative of perfluorooctanoic acid (PFOA).[1] As a member of the per- and polyfluoroalkyl substances (PFAS) class, it is characterized by a carbon chain fully saturated with fluorine atoms. This high degree of fluorination imparts unique chemical and physical properties, including significant thermal and chemical stability in some contexts, yet high reactivity towards nucleophiles. This guide provides a comprehensive overview of the known chemical properties and reactivity of this compound, with a focus on its relevance to research and development in the chemical and pharmaceutical sciences.
Chemical and Physical Properties
The distinct properties of this compound are a direct result of its molecular structure. The electron-withdrawing nature of the fluorine atoms significantly influences the electrophilicity of the carbonyl carbons, making the anhydride highly susceptible to nucleophilic attack.
| Property | Value | Reference |
| Molecular Formula | C₁₆F₃₀O₃ | [1][2] |
| Molecular Weight | 810.12 g/mol | [1][2] |
| Boiling Point | 100 °C at 15 mmHg | [3] |
| Density | 1.771 g/cm³ (predicted) | [3] |
| Solubility | Slightly soluble in chloroform. | [3] |
| Appearance | Colorless oil | [3] |
| Stability | Moisture sensitive | [3] |
Reactivity and Reaction Mechanisms
This compound's reactivity is dominated by the electrophilic nature of its carbonyl carbons, making it a potent acylating agent. It readily reacts with nucleophiles in addition-elimination reactions.
Hydrolysis
This compound is highly sensitive to moisture and readily undergoes hydrolysis to form two equivalents of perfluorooctanoic acid (PFOA). This reaction is typically rapid and exothermic.
Reaction Scheme: (C₇F₁₅CO)₂O + H₂O → 2 C₇F₁₅COOH
Experimental Protocol: A specific, detailed experimental protocol for the hydrolysis of this compound is not readily available in the reviewed literature. However, based on the general reactivity of acid anhydrides, the following is a plausible, generalized procedure:
-
In a well-ventilated fume hood, carefully add this compound dropwise to a stirred vessel containing deionized water at room temperature.
-
Due to the potential for an exothermic reaction, cooling the reaction vessel in an ice bath is recommended.
-
Continue stirring until the anhydride is fully dissolved and the reaction is complete. The completion of the reaction can be monitored by techniques such as infrared (IR) spectroscopy (disappearance of the anhydride C=O stretches) or nuclear magnetic resonance (NMR) spectroscopy.
-
The resulting product, perfluorooctanoic acid, can be isolated by appropriate workup procedures, such as extraction with a suitable organic solvent.
Hydrolysis of this compound
References
Spectroscopic Profile of Perfluorooctanoic Anhydride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for perfluorooctanoic anhydride (PFOA anhydride), a highly fluorinated organic compound. Due to the limited availability of publicly accessible, raw experimental data for this specific molecule, this guide combines theoretical predictions, data from closely related compounds such as perfluorooctanoic acid (PFOA), and established principles of spectroscopic analysis for fluorinated molecules.
Introduction
This compound ((C7F15CO)2O), with the systematic IUPAC name 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate, is a derivative of perfluorooctanoic acid.[1] As a member of the per- and polyfluoroalkyl substances (PFAS) family, understanding its structural characteristics through spectroscopic methods is crucial for its identification, characterization, and for researchers in various fields, including materials science and drug development.[2] This guide summarizes the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Spectroscopic Data Summary
The following tables present a summary of the expected quantitative spectroscopic data for this compound. These values are based on the known spectral characteristics of perfluorinated compounds and data available for analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹³C and ¹⁹F NMR Chemical Shifts for this compound
| Assignment | ¹³C Chemical Shift (δ, ppm) | ¹⁹F Chemical Shift (δ, ppm) |
| C=O | 155-165 | N/A |
| α-CF₂ | 115-125 | -115 to -125 |
| β-CF₂ | 105-115 | -120 to -130 |
| Interior CF₂ groups | 105-115 | -120 to -130 |
| ω-CF₃ | 110-120 | -80 to -85 |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) for ¹³C and CFCl₃ for ¹⁹F. The exact values can vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
Table 2: Expected Infrared Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O stretch (anhydride) | 1800-1850 and 1740-1790 | Strong |
| C-F stretch | 1100-1300 | Very Strong |
| C-O-C stretch (anhydride) | 900-1100 | Medium-Strong |
Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment | Notes |
| 810 | [M]⁺ | Molecular ion (low abundance) |
| 393 | [C₇F₁₅CO]⁺ | Acylium ion, likely a base peak |
| 319 | [C₆F₁₃]⁺ | Loss of CO from the acylium ion |
| 269 | [C₅F₁₁]⁺ | Further fragmentation of the perfluoroalkyl chain |
| 219 | [C₄F₉]⁺ | Further fragmentation of the perfluoroalkyl chain |
| 169 | [C₃F₇]⁺ | Further fragmentation of the perfluoroalkyl chain |
| 119 | [C₂F₅]⁺ | Further fragmentation of the perfluoroalkyl chain |
| 69 | [CF₃]⁺ | Trifluoromethyl cation |
Note: Fragmentation patterns are predicted based on typical behavior of perfluorinated compounds under electron ionization (EI).
Experimental Protocols
The following are detailed methodologies for the key experiments that would be used to acquire the spectroscopic data for this compound.
Synthesis of this compound
This compound can be synthesized from perfluorooctanoic acid. A common method involves the dehydration of the carboxylic acid using a strong dehydrating agent such as phosphorus pentoxide (P₄O₁₀) or by reacting the corresponding acid chloride with the sodium salt of the acid.
NMR Spectroscopy
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Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
Sample Preparation : A solution of this compound is prepared in a suitable deuterated solvent, such as CDCl₃ or acetone-d₆. An internal standard (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F) is added for referencing.
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¹³C NMR Acquisition : A standard proton-decoupled ¹³C NMR experiment is performed. Due to the long relaxation times of quaternary carbons and carbons attached to fluorine, a longer relaxation delay may be necessary for quantitative analysis.
-
¹⁹F NMR Acquisition : A standard ¹⁹F NMR experiment is performed. A wide spectral width is used to cover the entire range of fluorine chemical shifts.
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation : For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a solvent with minimal IR absorbance in the regions of interest (e.g., CCl₄) can be used in a liquid cell.
-
Data Acquisition : A background spectrum of the salt plates or the solvent-filled cell is recorded. The sample spectrum is then acquired, and the background is automatically subtracted to yield the spectrum of the analyte.
Mass Spectrometry (MS)
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
Sample Preparation : A dilute solution of this compound is prepared in a volatile organic solvent (e.g., hexane or ethyl acetate).
-
GC Separation : The sample is injected into the GC, where it is vaporized and separated on a capillary column suitable for fluorinated compounds.
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MS Detection : As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized by electron impact. The resulting ions are separated by their mass-to-charge ratio and detected.
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: A flowchart illustrating the general workflow from sample synthesis to spectroscopic analysis and data interpretation.
Caption: A diagram illustrating the predicted fragmentation pathway of this compound in mass spectrometry.
References
An In-Depth Technical Guide to CAS Number 33496-48-9 and the Biologically Active Scaffold of 3-Methyl-2-(1-piperidinyl)pyridine
Disclaimer: The user's request referenced both CAS number 33496-48-9, which corresponds to Perfluorooctanoic Anhydride, and the chemical name 3-Methyl-2-(1-piperidinyl)pyridine, which represents a distinct molecular entity. This technical guide addresses both compounds in separate, detailed sections to provide a comprehensive resource for researchers, scientists, and drug development professionals.
Part 1: this compound (CAS 33496-48-9)
This compound is a fluorinated organic compound utilized as a reagent in specialized chemical synthesis. Its high fluorine content imparts unique reactivity and properties, making it a valuable tool in the preparation of fluoropolymers and pharmaceutical intermediates.
Chemical and Physical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 33496-48-9 | [1][2] |
| Molecular Formula | C₁₆F₃₀O₃ | [1][2] |
| Molecular Weight | 810.12 g/mol | [1][2] |
| IUPAC Name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate | [1] |
| Boiling Point | 100 °C at 15 mmHg | [3] |
| Appearance | Colorless liquid | - |
| Purity | ≥97% | - |
| Storage | Refrigerator, under inert atmosphere | - |
Spectroscopic Data
Available spectroscopic information for this compound is outlined below.
| Spectrum Type | Data Highlights | Reference |
| ¹³C NMR | Spectra available in spectral databases. | [1] |
| Mass Spectrometry (GC-MS) | Relevant fragmentation patterns are documented. | [1] |
| FT-IR | Characteristic vibrational modes for C=O and C-F bonds are expected. | [4][5] |
Synthesis and Reactions
This compound is typically synthesized from perfluorooctanoic acid (PFOA). A general method for the synthesis of carboxylic acid anhydrides involves the dehydration of the corresponding carboxylic acid, often facilitated by a strong dehydrating agent.
General Experimental Protocol for Anhydride Synthesis from Carboxylic Acid:
A common laboratory-scale synthesis of anhydrides from carboxylic acids can be achieved using a dehydrating agent such as oxalyl chloride in the presence of a catalyst like triphenylphosphine oxide.
To a solution of the carboxylic acid in an inert solvent (e.g., dichloromethane), a dehydrating agent is added slowly at a controlled temperature. The reaction mixture is stirred for a specified period, and the progress is monitored by techniques such as TLC or GC. Upon completion, the reaction is quenched, and the product is isolated and purified, typically by distillation or chromatography.
A plausible reaction mechanism for the formation of an anhydride from a carboxylic acid using a dehydrating agent is depicted below.
Applications in Research and Industry
This compound serves as a key reagent in several industrial and research applications:
-
Fluoropolymer Synthesis: It is used in the production of heat-resistant fluoropolymers, which are valued for their chemical inertness and thermal stability. These polymers find applications in coatings for optical fibers and other high-performance materials.
-
Pharmaceutical Synthesis: The compound is employed in the synthesis of highly fluorinated pharmaceutical intermediates.[6] The introduction of perfluoroalkyl groups can enhance the metabolic stability and lipophilicity of drug candidates.
-
Organic Synthesis: this compound can be used as a perfluoroalkylating agent in various organic transformations, enabling the introduction of the C₇F₁₅CO- group into organic molecules.
Part 2: 3-Methyl-2-(1-piperidinyl)pyridine and Related Isomers
The chemical name "3-Methyl-2-(1-piperidinyl)pyridine" suggests a structure where a piperidinyl group is attached to the 2-position of a 3-methylpyridine core. The point of attachment on the piperidinyl group is specified as the nitrogen atom (position 1). However, the initial user query included this name alongside the CAS number for a different compound, leading to ambiguity. This section provides a technical overview of the properties and uses of this class of compounds, drawing on data from closely related and structurally similar molecules.
Nomenclature and Structural Clarification
The structure implied by "3-Methyl-2-(1-piperidinyl)pyridine" is a substituted pyridine. For clarity, this guide will also consider related isomers that are commercially available and have been studied in the scientific literature, such as 3-Methyl-4-(piperidin-2-yl)pyridine (CAS: 1270484-80-4).[7]
General Properties of Methyl-Piperidinyl-Pyridine Derivatives
The properties of these compounds can vary based on the specific substitution pattern. The following table presents representative data for a related isomer.
| Property | Value (for 3-Methyl-4-(piperidin-2-yl)pyridine) | Reference |
| CAS Number | 1270484-80-4 | [7] |
| Molecular Formula | C₁₁H₁₆N₂ | [7] |
| Molecular Weight | 176.26 g/mol | [7] |
| Purity | ≥97% | [7] |
| Storage | 2-8°C, sealed in dry conditions | [7] |
Synthesis of Piperidinyl-Pyridine Scaffolds
The synthesis of piperidinyl-pyridine derivatives often involves multi-step procedures. A common strategy is the coupling of a substituted pyridine with a piperidine derivative, which may be followed by further modifications.
General Experimental Workflow for Synthesis:
A generalized workflow for the synthesis of a piperidinyl-pyridine compound is illustrated below. This typically involves the reaction of a halo-substituted pyridine with a piperidine derivative, often catalyzed by a transition metal.
Biological Activity and Applications in Drug Development
Pyridine and piperidine scaffolds are prevalent in a wide range of biologically active molecules and approved pharmaceuticals.[8][9] Derivatives of methyl-piperidinyl-pyridine are of interest in drug discovery for their potential to interact with various biological targets, particularly in the central nervous system.
For instance, related compounds have been investigated as ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function and neurodegenerative diseases. The interaction of a hypothetical methyl-piperidinyl-pyridine derivative with a generic neuronal signaling pathway is depicted below.
References
- 1. This compound | C16F30O3 | CID 118491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound (33496-48-9) at Nordmann - nordmann.global [nordmann.global]
- 7. chemscene.com [chemscene.com]
- 8. mdpi.com [mdpi.com]
- 9. clinmedkaz.org [clinmedkaz.org]
An In-Depth Technical Guide to the Mechanism of Action of Perfluorooctanoic Anhydride in Acylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of the mechanism of action of perfluorooctanoic anhydride as a potent acylating agent. While specific literature on this compound is limited, this document extrapolates its reactivity and mechanisms based on the well-established principles of nucleophilic acyl substitution and the known behavior of analogous perfluorinated anhydrides, such as trifluoroacetic anhydride (TFAA).
Introduction to this compound in Acylation
This compound, (C₇F₁₅CO)₂O, is a highly reactive derivative of perfluorooctanoic acid. The presence of the long, electron-withdrawing perfluoroheptyl chains significantly enhances the electrophilicity of the carbonyl carbons, making it a powerful acylating agent for a variety of nucleophiles, including amines, alcohols, and aromatic systems. Its reactivity is comparable to, and likely exceeds, that of non-fluorinated anhydrides, positioning it as a valuable reagent in organic synthesis where robust acylation is required.
The Core Mechanism: Nucleophilic Acyl Substitution
The fundamental mechanism through which this compound participates in acylation is the nucleophilic acyl substitution pathway. This is a two-step addition-elimination process.
Step 1: Nucleophilic Attack The reaction commences with the attack of a nucleophile (e.g., an amine, alcohol, or the π-system of an aromatic ring in Friedel-Crafts reactions) on one of the highly electrophilic carbonyl carbons of the this compound molecule. This initial attack breaks the carbonyl π-bond and forms a tetrahedral intermediate. The strong inductive effect of the perfluoroheptyl group makes the carbonyl carbon exceptionally electron-deficient and thus highly susceptible to nucleophilic attack.
Step 2: Elimination of the Leaving Group The tetrahedral intermediate is transient and rapidly collapses. The carbonyl double bond is reformed, and a perfluorooctanoate anion is expelled as a leaving group. The perfluorooctanoate anion is a relatively stable leaving group due to the electron-withdrawing nature of the perfluoroalkyl chain, which helps to delocalize the negative charge.
Following the elimination of the leaving group, if the nucleophile was neutral (e.g., an amine or alcohol), a final deprotonation step occurs to yield the neutral acylated product and a molecule of perfluorooctanoic acid.
Below is a diagram illustrating the general workflow of this mechanism.
Signaling Pathways in Different Acylation Reactions
The versatility of this compound allows it to be employed in various acylation reactions, each with a nuanced mechanistic pathway.
Acylation of Amines to Form Amides
The acylation of primary and secondary amines with this compound is a highly efficient process for the formation of perfluorooctanamides. The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile.
Acylation of Alcohols to Form Esters
The reaction of alcohols with this compound yields perfluorooctanoate esters. The lone pair of electrons on the oxygen atom of the alcohol initiates the nucleophilic attack. This reaction may require a catalyst, such as a Lewis acid or a strong base, to enhance the nucleophilicity of the alcohol, especially for sterically hindered substrates.
Friedel-Crafts Acylation of Aromatic Compounds
This compound can be used in Friedel-Crafts acylation reactions to introduce a perfluorooctanoyl group onto an aromatic ring. This reaction typically requires a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) to activate the anhydride and generate a highly electrophilic acylium ion.
Quantitative Data and Reactivity Comparison
Direct quantitative data for acylation reactions specifically using this compound is not extensively reported in the literature. However, based on the known reactivity of other perfluorinated anhydrides, it is expected to be a highly efficient acylating agent, often providing high yields in short reaction times. The reactivity of acylating agents generally follows the order: Acyl Halides > Anhydrides > Esters > Amides. Within anhydrides, reactivity is significantly enhanced by electron-withdrawing substituents.
| Acylating Agent | Relative Reactivity | Typical Reaction Conditions | Byproduct |
| Acetic Anhydride | Moderate | Often requires heating or catalyst | Acetic Acid |
| Trifluoroacetic Anhydride | Very High | Often proceeds at room temperature without a catalyst | Trifluoroacetic Acid |
| This compound | Very High (Expected) | Expected to proceed at or below room temperature | Perfluorooctanoic Acid |
This table presents expected trends. Actual reaction conditions and yields will vary with the substrate and specific experimental setup.
Model Experimental Protocols
The following are generalized experimental protocols for acylation reactions using anhydrides, adapted for the use of this compound. Note: this compound is expected to be highly reactive and moisture-sensitive. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
General Protocol for the Acylation of an Amine
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 mmol) in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile, or THF; 10 mL).
-
Addition of Anhydride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of this compound (1.1 mmol) in the same anhydrous solvent (5 mL) dropwise with stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the pure perfluorooctanoyl amide.
General Protocol for the Acylation of an Alcohol
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol (1.0 mmol), an anhydrous solvent (e.g., dichloromethane or THF; 10 mL), and a catalyst if required (e.g., 4-dimethylaminopyridine (DMAP), 0.1 mmol).
-
Addition of Anhydride: Cool the mixture to 0 °C. Add this compound (1.2 mmol) dropwise with stirring.
-
Reaction: Allow the reaction to proceed at room temperature or with gentle heating, monitoring by TLC or GC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate. Extract the mixture with an appropriate organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo.
-
Purification: Purify the resulting crude ester by flash column chromatography.
General Protocol for Friedel-Crafts Acylation
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a stirrer, dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride (1.2 mmol) in an anhydrous solvent (e.g., dichloromethane or carbon disulfide).
-
Formation of Acylium Ion: Cool the suspension to 0-5 °C. Slowly add a solution of this compound (1.0 mmol) in the anhydrous solvent.
-
Addition of Aromatic Substrate: After the initial addition, add the aromatic compound (1.0 mmol) dropwise, maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. Separate the organic layer and extract the aqueous layer with the organic solvent. Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude perfluoroalkyl aryl ketone by vacuum distillation or column chromatography.
Conclusion
This compound is a highly potent acylating agent due to the strong electron-withdrawing nature of its perfluoroalkyl chains. Its mechanism of action follows the well-established nucleophilic acyl substitution pathway, proceeding through a highly reactive tetrahedral intermediate. While specific quantitative data and detailed protocols are not widely available, its reactivity can be inferred from that of other perfluorinated anhydrides. The model protocols provided herein offer a starting point for researchers and drug development professionals to utilize this powerful reagent in the synthesis of perfluorooctanoylated compounds. As with any highly reactive chemical, appropriate safety precautions and handling techniques are paramount.
A Technical Guide to Perfluoroalkylation using Perfluorooctanoic Anhydride for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of perfluoroalkylation using perfluorooctanoic anhydride, a valuable tool for the synthesis of novel molecular entities in drug discovery and development. The introduction of perfluoroalkyl chains can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This document details the underlying reaction mechanisms, provides specific experimental protocols, and presents quantitative data to facilitate the application of this methodology in a laboratory setting.
Core Concepts and Reaction Mechanism
Perfluoroalkylation utilizing this compound is a powerful method for introducing a perfluorooctyl (C8F17) group onto a variety of organic substrates. The reaction typically proceeds through a radical-mediated pathway, initiated by the in situ formation of a bis(perfluorooctanoyl) peroxide. This peroxide is generated from the reaction of this compound with an oxidizing agent, such as a urea-hydrogen peroxide adduct.
The reaction can be performed under either copper-catalyzed or metal-free conditions, depending on the substrate.[1][2] In the presence of a copper(I) catalyst, a single electron transfer (SET) to the bis(perfluoroacyl) peroxide is proposed to occur, leading to the formation of a perfluoroalkyl radical and a copper(II) species, with subsequent perfluoroalkylation of the substrate.[1][2] Under metal-free conditions, particularly for substrates capable of forming stable carbocation intermediates, the reaction can proceed via a different pathway.[1][2]
Below is a generalized diagram illustrating the key steps in the generation of the perfluoroalkyl radical from this compound.
Caption: Generation of the perfluorooctyl radical from this compound.
Experimental Data: Perfluoroalkylation of Unactivated Alkenes
The following table summarizes the results of the perfluoroalkylation of unactivated alkenes with this compound as reported by Kawamura and Sodeoka.[1][2]
| Entry | Alkene Substrate | Perfluoroalkyl Source | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Dodecene | This compound | Cu(OAc)₂ (10) | Dichloroethane (DCE) | 60 | 18 | 45 |
| 2 | Cyclooctene | This compound | Cu(OAc)₂ (10) | Dichloroethane (DCE) | 60 | 18 | 52 |
| 3 | N-butyl-N-(pent-4-en-1-yl) tosylamide | This compound | None (Metal-free) | Dichloroethane (DCE) | 80 | 18 | 71 |
Detailed Experimental Protocols
Copper-Catalyzed Allylic Perfluorooctylation of 1-Dodecene
This protocol is adapted from the work of Kawamura and Sodeoka for the allylic perfluoroalkylation of an unactivated alkene.[1][2]
Materials:
-
1-Dodecene (0.2 mmol, 1.0 equiv)
-
This compound (0.4 mmol, 2.0 equiv)
-
Urea-hydrogen peroxide adduct (0.8 mmol, 4.0 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 0.02 mmol, 0.1 equiv)
-
Dichloroethane (DCE), anhydrous (2.0 mL)
-
Argon atmosphere
Procedure:
-
To a dried reaction tube, add copper(II) acetate (3.6 mg, 0.02 mmol).
-
The tube is evacuated and backfilled with argon.
-
Add 1-dodecene (33.7 mg, 0.2 mmol) and anhydrous dichloroethane (2.0 mL) to the reaction tube.
-
Add this compound (324 mg, 0.4 mmol) and urea-hydrogen peroxide adduct (75.3 mg, 0.8 mmol) to the mixture.
-
The reaction tube is sealed and the mixture is stirred at 60 °C for 18 hours.
-
After cooling to room temperature, the reaction mixture is filtered through a short pad of silica gel, eluting with diethyl ether.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired perfluorooctylated product.
Metal-Free Carboperfluorooctylation of N-butyl-N-(pent-4-en-1-yl) tosylamide
This protocol describes the intramolecular carboperfluoroalkylation under metal-free conditions, as reported by Kawamura and Sodeoka.[1][2]
Materials:
-
N-butyl-N-(pent-4-en-1-yl) tosylamide (0.2 mmol, 1.0 equiv)
-
This compound (0.4 mmol, 2.0 equiv)
-
Urea-hydrogen peroxide adduct (0.8 mmol, 4.0 equiv)
-
Dichloroethane (DCE), anhydrous (2.0 mL)
-
Argon atmosphere
Procedure:
-
To a dried reaction tube, add N-butyl-N-(pent-4-en-1-yl) tosylamide (62.3 mg, 0.2 mmol).
-
The tube is evacuated and backfilled with argon.
-
Add anhydrous dichloroethane (2.0 mL) to the reaction tube.
-
Add this compound (324 mg, 0.4 mmol) and urea-hydrogen peroxide adduct (75.3 mg, 0.8 mmol) to the mixture.
-
The reaction tube is sealed and the mixture is stirred at 80 °C for 18 hours.
-
After cooling to room temperature, the reaction mixture is filtered through a short pad of silica gel, eluting with diethyl ether.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the cyclized perfluorooctylated product.
Experimental Workflow and Signaling Pathway Analogy
The workflow for these perfluoroalkylation reactions can be visualized as a logical progression from starting materials to the final product. While not a biological signaling pathway, the sequence of events can be represented in a similar manner to illustrate the process flow.
Caption: A generalized experimental workflow for perfluoroalkylation.
Applications in Drug Development
The incorporation of a perfluorooctyl group can significantly alter the physicochemical properties of a molecule. These changes can be strategically employed in drug design to:
-
Enhance Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic degradation, potentially increasing the half-life of a drug.
-
Increase Lipophilicity: The fluorinated chain can increase the molecule's solubility in lipids, which may improve its ability to cross cell membranes.
-
Modulate Binding Affinity: The unique electronic properties and steric bulk of the perfluorooctyl group can lead to new and improved interactions with biological targets.
-
Improve Bioavailability: By enhancing metabolic stability and membrane permeability, perfluoroalkylation can lead to improved overall bioavailability.
The synthetic methods described herein, using the readily available and user-friendly this compound, provide a practical approach to accessing novel perfluoroalkylated compounds for biological screening and lead optimization in drug discovery programs.[1][2]
References
Physical and chemical properties of PFOA anhydride
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of perfluorooctanoic anhydride (PFOA anhydride). It includes tabulated data for key properties, detailed experimental protocols for its synthesis and characterization, and a discussion of its biological implications, primarily through its hydrolysis product, perfluorooctanoic acid (PFOA).
Core Physical and Chemical Properties
This compound is a fluorinated organic compound that serves as a reactive derivative of perfluorooctanoic acid. Due to the strong electron-withdrawing nature of the perfluoroalkyl chains, it is a powerful acylating agent and is highly susceptible to hydrolysis.
Data Presentation
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source |
| CAS Number | 33496-48-9 | [1] |
| Molecular Formula | C₁₆F₃₀O₃ | [2][3] |
| Molecular Weight | 810.12 g/mol | [2][3] |
| Appearance | Colorless Oil | [4] |
| Boiling Point | 100 °C at 15 mmHg | [4] |
| Melting Point | Not reported in the literature. | |
| Density (Predicted) | 1.771 ± 0.06 g/cm³ | [4] |
| Solubility | Slightly soluble in chloroform. | [4] |
| Stability | Moisture sensitive; Hygroscopic. | [4] |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are not widely published. However, based on established chemical principles for anhydride synthesis and the characterization of related fluorinated compounds, the following methodologies can be proposed.
Synthesis of this compound
A plausible method for the synthesis of this compound is the dehydration of perfluorooctanoic acid. This can be achieved through various methods, including thermal dehydration or the use of a chemical dehydrating agent.
Proposed Method: Catalytic Pyrogenic Dehydration
This method is adapted from a general process for the production of aliphatic acid anhydrides.[5]
Materials:
-
Perfluorooctanoic acid (PFOA)
-
Dehydration catalyst (e.g., alumina, silica gel)
-
Inert organic diluent that forms an azeotrope with water (e.g., benzene, toluene)
-
Reaction vessel suitable for high-temperature vapor-phase reactions
-
Distillation apparatus
Procedure:
-
A mixture of perfluorooctanoic acid and an inert organic diluent is prepared.
-
The mixture is vaporized by passing it through a heated vaporizer (e.g., 200-360 °F).
-
The vaporized mixture is then passed through a reactor containing the dehydration catalyst heated to a temperature sufficient to effect dehydration without significant decomposition (a temperature no greater than approximately 1100 °F was suggested for propionic anhydride).[5]
-
The reaction products, including the anhydride, water, and unreacted acid, are condensed.
-
The this compound is purified from the condensate, typically by fractional distillation under reduced pressure to separate it from the lower-boiling water azeotrope and the higher-boiling carboxylic acid.
Characterization of this compound
The characterization of this compound would involve standard spectroscopic techniques to confirm its structure and purity.
1. Infrared (IR) Spectroscopy:
-
Objective: To identify the characteristic functional groups of the anhydride.
-
Methodology: A sample of the purified anhydride is analyzed using an FTIR spectrometer. The spectrum is typically recorded as a thin film on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., chloroform).
-
Expected Peaks: The IR spectrum is expected to show two strong carbonyl (C=O) stretching bands characteristic of an acid anhydride, typically in the region of 1850-1800 cm⁻¹ and 1790-1740 cm⁻¹. Strong C-F stretching bands will also be prominent in the fingerprint region (around 1350-1100 cm⁻¹).
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the carbon and fluorine framework of the molecule.
-
Methodology: ¹³C and ¹⁹F NMR spectra are recorded on a high-field NMR spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl₃).
-
Expected Spectra:
-
¹³C NMR: The spectrum will show signals for the carbonyl carbon and the various -CF₂- and -CF₃ carbons in the perfluoroalkyl chain. The carbonyl carbon signal is expected to be in the downfield region of the spectrum.
-
¹⁹F NMR: The spectrum will show multiple signals corresponding to the different fluorine environments along the perfluoroalkyl chain, with characteristic chemical shifts and coupling patterns.
-
3. Mass Spectrometry (MS):
-
Objective: To determine the molecular weight and fragmentation pattern of the anhydride.
-
Methodology: Mass spectra can be obtained using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS). For GC-MS, the anhydride may be analyzed directly or after derivatization if necessary to improve volatility or thermal stability.[6]
-
Expected Fragmentation: The mass spectrum will show the molecular ion peak (or a related ion such as [M+H]⁺ or [M-H]⁻) corresponding to the molecular weight of 810.12 g/mol . Characteristic fragment ions resulting from the cleavage of the anhydride linkage and fragmentation of the perfluoroalkyl chains would also be observed.
Biological and Chemical Reactivity
The primary chemical and biological significance of this compound lies in its high reactivity towards nucleophiles, particularly water.
Hydrolysis
This compound readily undergoes hydrolysis to form two equivalents of perfluorooctanoic acid (PFOA).[7] This reaction is typically rapid, especially in the presence of moisture.
References
- 1. This compound | 33496-48-9 [chemicalbook.com]
- 2. This compound | C16F30O3 | CID 118491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound CAS#: 33496-48-9 [m.chemicalbook.com]
- 5. US2439416A - Dehydration process - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. figshare.com [figshare.com]
Perfluorooctanoic Anhydride: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for perfluorooctanoic anhydride. Drawing from available safety data and the known chemistry of related compounds, this document outlines the key factors influencing its stability, its primary degradation pathways, and methodologies for its assessment. This guide is intended to support researchers and professionals in the proper handling, storage, and analysis of this compound.
Chemical Stability Profile
This compound is a reactive chemical primarily susceptible to degradation through hydrolysis. While specific quantitative shelf-life data under various conditions are not extensively available in the public domain, its stability is contingent on maintaining an anhydrous environment. The information gleaned from safety data sheets indicates that the compound is stable under recommended storage and transport conditions.
Table 1: Summary of this compound Stability
| Parameter | Description | Citation |
| Chemical Stability | Stable under normal and recommended storage conditions. | |
| Reactivity | Reacts with water and moisture. | |
| Hazardous Reactions | Hazardous reactions are not expected to occur under normal transport or storage conditions. | |
| Primary Degradation | Hydrolysis in the presence of water or moisture to form perfluorooctanoic acid (PFOA). |
Recommended Storage and Handling Conditions
Proper storage and handling are critical to maintaining the integrity of this compound. The primary consideration is the strict exclusion of moisture.
Table 2: Recommended Storage and Handling Conditions for this compound
| Condition | Recommendation | Citation |
| Temperature | Store in a cool place, such as a refrigerator. | |
| Atmosphere | Store under an inert atmosphere, such as argon. | |
| Container | Keep in the original, tightly sealed container. | |
| Environment | Store in a dry, well-ventilated area. | |
| Incompatible Materials | Avoid strong oxidizing agents, strong acids, and water/moisture. | |
| Handling | Handle in a fume hood, avoiding the creation of dust or aerosols. |
Degradation Pathways
Primary Degradation: Hydrolysis
The principal degradation pathway for this compound is hydrolysis. In the presence of water, the anhydride linkage is cleaved, yielding two molecules of perfluorooctanoic acid (PFOA). This reaction is characteristic of acid anhydrides, where the carbonyl carbon is susceptible to nucleophilic attack by water.
Caption: Hydrolysis of this compound to PFOA.
Subsequent Degradation of Perfluorooctanoic Acid (PFOA)
Once formed, PFOA is known to be highly persistent in the environment. However, under certain conditions, such as high temperatures, it can undergo further degradation. The thermal decomposition of PFOA is theorized to proceed through the elimination of hydrogen fluoride (HF) to form a perfluorinated α-lactone. This intermediate is unstable and can decompose into a perfluoroacyl fluoride and carbon monoxide, effectively shortening the perfluorinated chain. The resulting perfluoroacyl fluoride can then hydrolyze to a shorter-chain perfluorinated carboxylic acid (PFCA).
Experimental Protocols for Stability Assessment
Proposed Forced Degradation Study Protocol
Objective: To investigate the stability of this compound under various stress conditions and to identify its primary degradation products.
Materials:
-
This compound
-
Solvents (e.g., acetonitrile, chloroform - ensuring they are anhydrous)
-
Stress agents: Hydrochloric acid, sodium hydroxide, hydrogen peroxide
-
High-purity water
-
Controlled environment chambers (for temperature, humidity, and photostability testing)
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable anhydrous solvent at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample solution with a solution of hydrochloric acid in a suitable solvent.
-
Base Hydrolysis: Treat the sample solution with a solution of sodium hydroxide in a suitable solvent.
-
Oxidation: Treat the sample solution with hydrogen peroxide.
-
Thermal Degradation: Expose solid and solution samples to elevated temperatures (e.g., 50°C, 70°C).
-
Photostability: Expose solid and solution samples to light conditions as specified in ICH Q1B guidelines.
-
Humidity: Expose solid samples to elevated humidity levels (e.g., 75% RH) at a controlled temperature.
-
-
Time Points: Collect samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Analysis: Analyze the stressed samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with Mass Spectrometry (MS), to separate and identify the parent compound and any degradation products.
-
Data Evaluation: Quantify the amount of remaining this compound and the formation of any degradation products over time.
Caption: Workflow for a forced degradation study.
Analytical Methodologies
The selection of an appropriate analytical method is crucial for accurately assessing the stability of this compound. Given its primary degradation product is PFOA, methods capable of separating and quantifying both the anhydride and the acid are necessary.
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector, such as a mass spectrometer (LC-MS), is a powerful technique for this purpose. A reversed-phase column can be used to separate the more polar PFOA from the less polar anhydride.
-
Gas Chromatography (GC): GC-MS can also be employed, potentially after derivatization of the PFOA to increase its volatility.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to monitor the disappearance of the characteristic anhydride carbonyl stretches and the appearance of the carboxylic acid carbonyl and hydroxyl stretches, providing a qualitative or semi-quantitative measure of hydrolysis.
Conclusion
The stability of this compound is primarily dictated by its sensitivity to moisture, leading to hydrolysis to form perfluorooctanoic acid. To ensure the integrity of the compound, it is imperative to store it under cool, dry, and inert conditions. While quantitative stability data is limited, the application of forced degradation studies can provide valuable insights into its degradation profile and help in the development of stability-indicating analytical methods. The information and proposed methodologies in this guide serve as a valuable resource for researchers and professionals working with this compound, promoting its safe and effective use.
Perfluorooctanoic Anhydride: A Technical Overview of Synonyms, Properties, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Perfluorooctanoic anhydride, a fully fluorinated derivative of octanoic acid, is a reactive compound of interest within the broader class of per- and polyfluoroalkyl substances (PFAS). Due to its chemical nature as an acid anhydride, it serves as a potential precursor for the introduction of the perfluorooctanoyl group in organic synthesis. This technical guide provides a concise overview of its alternative names, physicochemical properties, and fundamental reactivity, with a focus on information relevant to a scientific audience.
Synonyms and Alternative Names
A comprehensive list of synonyms and identifiers for this compound is provided in Table 1. The use of precise identifiers is crucial for accurate literature searches and chemical inventory management.
Table 1: Synonyms and Alternative Names for this compound
| Identifier Type | Identifier |
| IUPAC Name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate[1] |
| CAS Number | 33496-48-9[1][2][3][4] |
| PubChem CID | 118491[1] |
| EC Number | 251-543-7[1] |
| Common Synonyms | Pentadecafluorooctanoic anhydride[1], Octanoic acid, pentadecafluoro-, anhydride[1], Pentadecafluorooctanoic acid anhydride[1], Perfluorocaprylic Acid Anhydride[1], Bis(pentadecafluorooctanoic)anhydride[3] |
| Molecular Formula | C16F30O3[1][3][4] |
Physicochemical Properties
The physicochemical properties of this compound are summarized in Table 2. It is important to note that some of the available data are based on computational predictions rather than experimental measurements.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source/Comment |
| Molecular Weight | 810.12 g/mol [1][4] | |
| Boiling Point | 100°C at 15 mmHg[2][3] | |
| Density | 1.771 ± 0.06 g/cm³[2][3] | Predicted |
| Form | Oil[2][3] | |
| Color | Colourless[2][3] | |
| Solubility | Slightly soluble in Chloroform[2][3] | |
| Stability | Moisture sensitive, Hygroscopic[2][3] |
Experimental Protocols and Reactivity
General Reactivity
Acid anhydrides are known to be susceptible to nucleophilic acyl substitution. A primary and fundamental reaction for this compound is its hydrolysis to form two equivalents of Perfluorooctanoic acid (PFOA), as depicted below. This reaction is of significant consideration due to the compound's moisture sensitivity.
Caption: Hydrolysis of this compound to Perfluorooctanoic acid.
Perfluoroalkylation Reactions
Perfluoro acid anhydrides can serve as a source of perfluoroalkyl radicals for the perfluoroalkylation of various organic substrates, such as unactivated alkenes. While a specific protocol for this compound is not detailed, a generalized workflow for such reactions has been described.[5] This typically involves the in-situ formation of a reactive peroxide species.
A generalized experimental workflow for a copper-catalyzed perfluoroalkylation of an alkene using a perfluoro acid anhydride is outlined below.
Caption: Generalized workflow for Cu-catalyzed perfluoroalkylation.
This process is believed to proceed through a radical mechanism initiated by a single electron transfer from the copper(I) catalyst to a diperfluoroalkanoyl peroxide intermediate.
Conclusion
This compound is a reactive chemical with a number of synonyms and identifiers that are important for its unambiguous identification. While experimentally determined physicochemical data are limited, its properties are generally predictable from its chemical structure. Its high reactivity, particularly its sensitivity to moisture, is a key consideration for its handling and storage. Although specific experimental protocols for this compound are scarce in the literature, its role as a potential perfluoroalkylating agent can be inferred from the reactivity of the broader class of perfluoro acid anhydrides. Further research into the specific applications and reaction kinetics of this compound would be beneficial to the scientific community.
References
- 1. This compound | C16F30O3 | CID 118491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 33496-48-9 [m.chemicalbook.com]
- 3. This compound | 33496-48-9 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. A Practical Method for Perfluoroalkyl Compound Synthesis | RIKEN Center for Sustainable Resource Science [csrs.riken.jp]
Navigating the Health and Safety Landscape of Perfluorooctanoic Anhydride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide synthesizes available health and safety information for Perfluorooctanoic Anhydride (CAS No. 33496-48-9). Direct toxicological data for this specific compound is limited. Due to its chemical nature as an anhydride, it is expected to be corrosive and readily hydrolyze to form Perfluorooctanoic Acid (PFOA). Consequently, much of the health and safety information presented herein is based on the well-documented toxicological profile of PFOA.
Executive Summary
This compound is a fluorinated organic compound that, due to its high reactivity with water, is anticipated to share a toxicological profile with its hydrolysis product, Perfluorooctanoic Acid (PFOA). PFOA is a well-studied per- and polyfluoroalkyl substance (PFAS) with established health concerns, including potential carcinogenic, reproductive, and systemic toxic effects. This guide provides a comprehensive overview of the known hazards, handling precautions, and the toxicological endpoints associated with PFOA, which are considered relevant to the anhydride. All personnel handling this compound should treat it as a corrosive substance with the potential for severe systemic toxicity upon absorption.
Chemical and Physical Properties
While specific experimental data for this compound is scarce, some properties have been reported. It is known to be a moisture-sensitive, colorless oil. Its primary hazard in a laboratory or industrial setting is its reactivity, particularly with water, which leads to the formation of PFOA.
Logical Relationship: Hydrolysis of this compound
The primary chemical transformation of concern for this compound upon contact with moisture is its rapid hydrolysis to form two molecules of Perfluorooctanoic Acid (PFOA).
Health and Safety Information
Given the expected rapid hydrolysis to PFOA, the health and safety precautions for this compound should be considered at least as stringent as those for PFOA, with the added consideration of its corrosive nature.
Hazard Classification
This compound should be handled as a corrosive material. The hazard classifications for its hydrolysis product, PFOA, are extensive and include:
-
Acute Toxicity: Harmful if swallowed or inhaled.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation: Causes serious eye damage.[1]
-
Carcinogenicity: Suspected of causing cancer.[1]
-
Reproductive Toxicity: May damage fertility or the unborn child.[1]
-
Specific Target Organ Toxicity (Repeated Exposure): Causes damage to organs (primarily the liver) through prolonged or repeated exposure.[1]
Exposure Controls and Personal Protection
Due to the corrosive nature of the anhydride and the toxicity of PFOA, stringent exposure controls are necessary.
-
Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles and a face shield are required.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing are essential to prevent skin contact.
-
Respiratory Protection: If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used.
-
Toxicological Data (Primarily based on PFOA)
The following tables summarize the quantitative toxicological data for PFOA, which is the expected biologically active substance following exposure to this compound.
Table 1: Acute Toxicity of Perfluorooctanoic Acid (PFOA)
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat (male) | Oral | 680 mg/kg bw | [2] |
| LD50 | Rat (female) | Oral | 430 mg/kg bw | [2] |
| LD50 | Rabbit | Dermal | 4300 mg/kg | [3] |
| LD50 | Rat (male) | Dermal | 7000 mg/kg | [3] |
| LC50 | Rat (male) | Inhalation | 0.98 mg/L (4 hours) | [2] |
Table 2: Irritation Data for Perfluorooctanoic Acid (PFOA) and its Ammonium Salt (APFO)
| Endpoint | Species | Observation | Reference |
| Skin Irritation | Rabbit | Mild irritation from APFO | [2] |
| Eye Irritation | Rabbit | Moderate corneal opacity, iritis, and conjunctivitis from APFO | [2] |
Experimental Protocols
Experimental Workflow: In Vitro Assessment of PFOA Toxicity
A key initial step would be the controlled hydrolysis of a known quantity of this compound in an appropriate buffer to generate the PFOA solution for cell exposure.
Signaling Pathways Affected by PFOA
Research has identified several key signaling pathways that are perturbed by PFOA exposure. These are critical for understanding its mechanisms of toxicity.
Nuclear Receptor Activation
PFOA is known to activate several nuclear receptors, with Peroxisome Proliferator-Activated Receptor Alpha (PPARα) being a primary target. Activation of these receptors can lead to widespread changes in gene expression related to lipid metabolism and cell proliferation.
Oxidative Stress and Apoptosis
PFOA has been shown to induce oxidative stress by increasing the production of reactive oxygen species (ROS) and disrupting cellular antioxidant defenses. This can lead to cellular damage and trigger apoptosis (programmed cell death).
References
Methodological & Application
Perfluorooctanoic Anhydride in Pharmaceutical Synthesis: A Review of Potential Applications
Introduction
Perfluorooctanoic anhydride (PFOA), a highly fluorinated derivative of octanoic acid, presents unique chemical properties that hold potential for applications in pharmaceutical synthesis. The introduction of perfluoroalkyl chains can significantly modulate the physicochemical and biological properties of drug molecules, including lipophilicity, metabolic stability, and binding affinity to biological targets. This document explores the theoretical applications of this compound as a reagent in drug development, provides generalized experimental protocols for its use in acylation reactions, and discusses the potential impact of perfluorooctanoylation on drug candidates.
Theoretical Applications in Drug Discovery
The primary role of this compound in pharmaceutical synthesis is as a perfluorooctanoylating agent . This involves the introduction of a C7F15CO- group onto a drug molecule or an intermediate. This modification can be strategically employed to:
-
Enhance Lipophilicity: The perfluorooctanoyl group is highly lipophilic, which can improve the ability of a drug to cross cell membranes and the blood-brain barrier. This is particularly relevant for drugs targeting the central nervous system or for improving the oral bioavailability of poorly absorbed compounds.
-
Increase Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage. Introducing a perfluoroalkyl chain can protect adjacent functional groups from metabolic degradation, thereby prolonging the drug's half-life in the body.
-
Modulate Receptor Binding: The unique electronic properties of the perfluorooctanoyl group can alter the binding affinity and selectivity of a drug for its target receptor or enzyme. This can lead to enhanced potency or a more desirable pharmacological profile.
-
Develop Prodrugs: this compound can be used to create prodrugs by masking polar functional groups, such as hydroxyl or amino groups, on a parent drug. These prodrugs can exhibit improved absorption and distribution, and then release the active drug molecule through enzymatic or chemical hydrolysis in vivo.
Key Chemical Transformations
This compound can be employed in two main types of reactions in pharmaceutical synthesis:
-
N-Acylation of Amines: Reaction with primary or secondary amines on a drug scaffold to form stable perfluorooctanoyl amides.
-
O-Acylation of Alcohols: Esterification of hydroxyl groups to produce perfluorooctanoyl esters.
These reactions are typically carried out under standard acylation conditions, often in the presence of a base to neutralize the perfluorooctanoic acid byproduct.
Experimental Protocols
The following are generalized protocols for the N-acylation and O-acylation of a generic substrate containing an amine or alcohol functionality, respectively. Researchers should optimize these conditions for their specific substrate.
General N-Acylation Protocol
Materials:
-
Amine-containing substrate
-
This compound
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))
-
Base (e.g., triethylamine, pyridine, or diisopropylethylamine)
-
Standard laboratory glassware and stirring equipment
-
Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring
Procedure:
-
Dissolve the amine-containing substrate in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add 1.1 to 2.0 equivalents of a suitable base to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add 1.0 to 1.5 equivalents of this compound to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General O-Acylation Protocol
Materials:
-
Alcohol-containing substrate
-
This compound
-
Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)
-
Acylation catalyst/base (e.g., 4-dimethylaminopyridine (DMAP), pyridine)
-
Standard laboratory glassware and stirring equipment
-
TLC or LC-MS for reaction monitoring
Procedure:
-
Dissolve the alcohol-containing substrate in an anhydrous aprotic solvent under an inert atmosphere.
-
Add a catalytic amount of DMAP (0.1-0.2 equivalents) and a stoichiometric amount of a base like pyridine or triethylamine (1.5-2.0 equivalents).
-
Add 1.0 to 2.0 equivalents of this compound to the solution.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 4-48 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data Summary
As specific examples are not available, a hypothetical data table is presented below to illustrate how quantitative data for such reactions should be structured.
| Substrate | Reaction Type | Base/Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Drug A-NH2 | N-Acylation | Triethylamine | DCM | 4 | RT | 85 |
| Drug B-OH | O-Acylation | DMAP/Pyridine | MeCN | 24 | 50 | 78 |
| Intermediate C-NHR | N-Acylation | DIPEA | THF | 12 | RT | 92 |
| Intermediate D-OH | O-Acylation | Pyridine | DCM | 48 | RT | 65 |
Signaling Pathways and Logical Relationships
The introduction of a perfluorooctanoyl group can influence how a drug interacts with its biological target and subsequent signaling pathways. For instance, increased lipophilicity could enhance the drug's ability to penetrate the cell membrane and interact with intracellular targets.
This compound is a reagent with considerable potential for the synthesis of novel pharmaceutical compounds. Its ability to introduce a highly fluorinated moiety can be exploited to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. While detailed examples in the public domain are scarce, the fundamental reactivity of anhydrides provides a solid basis for its application in acylation reactions. The generalized protocols and conceptual frameworks presented here offer a starting point for researchers and drug development professionals interested in exploring the use of this compound to create new and improved therapeutics. Further research into the synthesis and biological evaluation of perfluorooctanoylated compounds is warranted to fully realize the potential of this reagent in pharmaceutical sciences.
Using Perfluorooctanoic anhydride for heat-resistant fluoropolymer composition
A Note on Perfluorooctanoic Anhydride: Extensive research into the use of this compound in the formulation of heat-resistant fluoropolymer compositions did not yield significant evidence of its application as a monomer, cross-linking agent, or additive for enhancing thermal stability. The available scientific literature primarily focuses on perfluorooctanoic acid (PFOA) and its salts, which were historically used as processing aids in the emulsion polymerization of certain fluoropolymers. Due to environmental and health concerns, the use of PFOA has been largely phased out.
This document will, therefore, focus on established methods and materials for creating heat-resistant fluoropolymer compositions, while also clarifying the historical role of PFOA.
Introduction to Heat-Resistant Fluoropolymers
Fluoropolymers are a class of polymers known for their exceptional thermal stability, chemical inertness, and low friction properties, primarily due to the strength of the carbon-fluorine bond. These characteristics make them indispensable in demanding applications across aerospace, electronics, chemical processing, and automotive industries. This document provides an overview of common heat-resistant fluoropolymers, their synthesis, and methods for their characterization.
Key Heat-Resistant Fluoropolymers
Several fluoropolymers exhibit excellent high-temperature performance. The selection of a specific fluoropolymer depends on the required service temperature, mechanical properties, and processing characteristics.
| Fluoropolymer | Abbreviation | Continuous Service Temperature (°C) | Melting Point (°C) | Key Characteristics |
| Polytetrafluoroethylene | PTFE | 260 | 327 | Excellent chemical resistance, low coefficient of friction, non-melt processable. |
| Perfluoroalkoxy Alkane | PFA | 260 | 305 | Melt-processable alternative to PTFE with similar properties. |
| Fluorinated Ethylene Propylene | FEP | 200 | 260 | Melt-processable, excellent dielectric properties, UV resistant. |
| Polyvinylidene Fluoride | PVDF | 150 | 175 | Good chemical resistance, high strength, piezoelectric properties. |
| Ethylene Tetrafluoroethylene | ETFE | 150 | 270 | High strength, good chemical resistance, excellent light transmission. |
Synthesis of Heat-Resistant Fluoropolymers
The synthesis of fluoropolymers is a complex process that requires specialized equipment and handling of hazardous monomers. The two primary industrial methods are suspension polymerization and emulsion polymerization.
Suspension Polymerization
Suspension polymerization is used to produce granular or powder forms of fluoropolymers like PTFE. In this process, the fluoroalkene monomer is suspended in water and polymerized using a free-radical initiator.
Experimental Protocol: Suspension Polymerization of PTFE
-
Reactor Preparation: A high-pressure, stirred autoclave reactor is thoroughly cleaned and purged with nitrogen to remove any oxygen, which can inhibit the polymerization reaction.
-
Charging the Reactor: Deionized water, a dispersing agent (to stabilize the monomer droplets), and a free-radical initiator (e.g., ammonium persulfate) are charged into the reactor.
-
Monomer Addition: The tetrafluoroethylene (TFE) monomer is fed into the reactor under high pressure.
-
Polymerization: The reactor is heated to the desired temperature (typically 50-100°C) to initiate polymerization. The reaction is highly exothermic and requires careful temperature control. The pressure is maintained by continuously feeding the TFE monomer.
-
Termination and Recovery: Once the desired polymer yield is achieved, the reaction is terminated by cooling the reactor and venting the unreacted monomer. The resulting polymer is a granular powder, which is then washed and dried.
Emulsion Polymerization and the Historical Role of PFOA
Emulsion polymerization is used to produce fine powder resins or aqueous dispersions of fluoropolymers like PTFE and PFA. Historically, perfluorooctanoic acid (PFOA) and its salts were used as surfactants in this process to emulsify the fluoromonomer in water.
Historical Context: Emulsion Polymerization of PTFE using PFOA
-
Emulsion Formation: PFOA, as a surfactant, would be dissolved in deionized water within a high-pressure reactor.
-
Monomer Introduction: The TFE monomer would be introduced into the reactor, where the PFOA would form micelles around the monomer droplets, creating a stable emulsion.
-
Initiation: A water-soluble initiator would be added to start the polymerization within the micelles.
-
Polymer Growth: The polymer chains would grow within the micelles, leading to the formation of polymer particles.
-
Coagulation and Drying: After the reaction, the polymer dispersion would be coagulated, and the resulting fine powder would be washed to remove residual PFOA and other impurities, followed by drying.
Due to the environmental persistence and toxicity of PFOA, it has been replaced by alternative, shorter-chain fluorinated surfactants or non-fluorinated surfactants in modern fluoropolymer production.
Characterization of Heat-Resistant Fluoropolymers
The thermal and mechanical properties of fluoropolymers are critical for their application in high-temperature environments. Several analytical techniques are used to characterize these properties.
| Analytical Technique | Property Measured | Typical Results for PTFE |
| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition temperature | Onset of decomposition > 500°C in an inert atmosphere. |
| Differential Scanning Calorimetry (DSC) | Melting point, crystallinity | Endothermic peak around 327°C corresponding to the melting point. |
| Dynamic Mechanical Analysis (DMA) | Viscoelastic properties, glass transition temperature | Shows changes in modulus with temperature, indicating transitions. |
| Tensile Testing | Mechanical strength, elongation at break | Provides data on the material's ability to withstand mechanical stress at various temperatures. |
Experimental Protocol: Thermogravimetric Analysis (TGA) of a Fluoropolymer
-
Sample Preparation: A small, representative sample of the fluoropolymer (typically 5-10 mg) is accurately weighed into a TGA crucible (e.g., platinum or ceramic).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) to provide a non-oxidative atmosphere.
-
Heating Program: The sample is heated at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., from room temperature to 800°C).
-
Data Acquisition: The instrument continuously measures the mass of the sample as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, the temperature of maximum decomposition rate, and the residual mass at the end of the experiment.
Visualizations
Caption: Generalized workflow for fluoropolymer synthesis.
Caption: Role of PFOA in historical emulsion polymerization.
Protocol for the Perfluoroacylation of Amines with Perfluorooctanoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluoroacylation is a crucial chemical transformation in medicinal chemistry and drug development. The introduction of perfluoroalkyl chains can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This protocol details a general procedure for the N-acylation of primary and secondary amines using perfluorooctanoic anhydride. This compound is a highly reactive reagent that allows for the efficient formation of stable perfluorooctanamides under mild conditions.
Reaction Principle
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of this compound. This is followed by the departure of a perfluorooctanoate anion as a leaving group, resulting in the formation of the corresponding N-perfluorooctanoylamide and perfluorooctanoic acid as a byproduct. The presence of a non-nucleophilic base is often recommended to neutralize the carboxylic acid byproduct, which can otherwise protonate the starting amine, rendering it unreactive.
Experimental Protocol
This protocol provides a general method for the perfluoroacylation of a generic primary or secondary amine in an organic solvent. The specific conditions may require optimization depending on the substrate.
Materials:
-
Primary or secondary amine
-
This compound
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile)
-
Non-nucleophilic base (e.g., triethylamine (TEA), N,N-diisopropylethylamine (DIPEA))
-
Deionized water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for purification (e.g., hexane, ethyl acetate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography or recrystallization
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and the non-nucleophilic base (1.1-1.5 equivalents) in the chosen anhydrous aprotic solvent.
-
Addition of Anhydride: While stirring the solution at 0 °C (ice bath), add a solution of this compound (1.0-1.2 equivalents) in the same solvent dropwise via a syringe.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with a mild aqueous acid (e.g., 1 M HCl) to remove excess base, followed by a saturated aqueous sodium bicarbonate solution to remove the perfluorooctanoic acid byproduct, and finally with brine.[1][2][3][4]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1][2]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization to afford the pure N-perfluorooctanoylamide.[5]
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the perfluoroacylation of representative amines. Please note that these are illustrative examples, and actual results may vary.
| Amine Substrate | Stoichiometry (Amine:Anhydride:Base) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| n-Octylamine | 1 : 1.1 : 1.2 | DCM | 0 to RT | 4 | >95 |
| Aniline | 1 : 1.1 : 1.2 | THF | 0 to RT | 6 | 90-95 |
| Diethylamine | 1 : 1.1 : 1.2 | DCM | 0 to RT | 2 | >95 |
| Glycine methyl ester | 1 : 1.2 : 1.5 | Acetonitrile | 0 to RT | 12 | 85-90 |
Visualizations
Reaction Scheme:
Caption: General reaction scheme for the perfluoroacylation of amines.
Experimental Workflow:
Caption: Step-by-step workflow for the perfluoroacylation protocol.
References
Application Notes and Protocols for Perfluorooctanoic Anhydride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of perfluorooctanoic anhydride in various organic synthesis reactions. Due to the limited availability of specific quantitative data for this compound, the information presented herein is substantially based on the well-documented reactivity of analogous perfluorinated anhydrides, such as trifluoroacetic anhydride (TFAA). The provided protocols and data tables should be considered as representative examples and may require optimization for specific substrates.
Acylation of Alcohols
This compound is a potent acylating agent for the esterification of primary, secondary, and even sterically hindered tertiary alcohols. The high reactivity of the anhydride is driven by the electron-withdrawing nature of the perfluorooctanoyl group, making the carbonyl carbons highly electrophilic. Reactions can often proceed under mild conditions, and for less reactive alcohols, the use of a Lewis acid catalyst such as bismuth(III) triflate (Bi(OTf)₃) can significantly enhance the reaction rate and yield.[1][2]
Experimental Protocol: General Procedure for Acylation of Alcohols
-
To a solution of the alcohol (1.0 mmol) in an anhydrous solvent (e.g., dichloromethane, acetonitrile, 5 mL) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.1 - 1.5 mmol).
-
For less reactive or sterically hindered alcohols, add a catalytic amount of bismuth(III) triflate (0.01 - 0.05 mmol).
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired perfluorooctanoate ester.
Data Presentation: Representative Yields for Acylation of Alcohols
The following table presents typical yields for the acylation of various alcohols using acetic anhydride, which serves as a comparative benchmark for the reactivity of this compound.[3]
| Entry | Substrate (Alcohol) | Product | Catalyst | Conditions | Yield (%) |
| 1 | Benzyl alcohol | Benzyl acetate | VOSO₄ | Stoichiometric (1:1), RT, 5 min | 98 |
| 2 | 1-Octanol | 1-Octyl acetate | VOSO₄ | Stoichiometric (1:1), RT, 10 min | 95 |
| 3 | Cyclohexanol | Cyclohexyl acetate | VOSO₄ | Stoichiometric (1:1), RT, 15 min | 96 |
| 4 | tert-Butanol | tert-Butyl acetate | VOSO₄ | Stoichiometric (1:1), 50°C, 2h | 85 |
Note: The reaction conditions and yields are for acetylation using acetic anhydride and are intended for comparative purposes. Optimization will be required for reactions with this compound.
Experimental Workflow: Acylation of Alcohols
Friedel-Crafts Acylation
This compound can be employed as an acylating agent in Friedel-Crafts reactions to introduce a perfluorooctanoyl group onto an aromatic ring, forming aryl perfluorooctyl ketones.[4][5] This reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or a milder catalyst like bismuth(III) triflate for activated aromatic substrates.[4] The resulting perfluorinated ketones are valuable intermediates in medicinal chemistry and materials science.
Experimental Protocol: Friedel-Crafts Acylation of Aromatic Compounds
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, add the aromatic substrate (1.0 mmol) and an anhydrous solvent (e.g., dichloromethane, nitrobenzene, 10 mL).
-
Cool the mixture to 0 °C in an ice bath and add the Lewis acid catalyst (e.g., AlCl₃, 1.1 mmol) portion-wise with stirring.
-
Dissolve this compound (1.0 mmol) in the same anhydrous solvent (5 mL) and add it dropwise to the reaction mixture over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or heat to reflux if necessary. Monitor the reaction progress by TLC or GC.
-
Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with an organic solvent (2 x 20 mL).
-
Combine the organic layers, wash with water, a saturated solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the aryl perfluorooctyl ketone.
Data Presentation: Representative Yields for Friedel-Crafts Acylation
The following table shows representative yields for the Friedel-Crafts acylation of various arenes with different acylating agents and catalysts.
| Entry | Arene | Acylating Agent | Catalyst | Conditions | Yield (%) | Reference |
| 1 | Anisole | Acetic Anhydride | Bi(OTf)₃ | 30 °C, 1 h | 95 | [4] |
| 2 | Toluene | Benzoic Anhydride | Bi(OTf)₃ | 75 °C, 3 h | 85 | [4] |
| 3 | Benzene | Acetyl Chloride | AlCl₃ | Reflux, 1 h | 90 | [6] |
| 4 | Mesitylene | Propionic Anhydride | Sc(OTf)₃ | 30 °C, 2 h | 92 | [4] |
Note: These are representative yields from similar Friedel-Crafts acylation reactions and should be used as a guideline. Reaction conditions for this compound may vary.
Experimental Workflow: Friedel-Crafts Acylation
Synthesis of Perfluorinated Ketones
This compound can serve as a precursor for the synthesis of symmetrical perfluorinated ketones. This transformation can be achieved by reacting the anhydride with an alkali metal fluoride, such as potassium fluoride, in an aprotic polar solvent.[7] The reaction proceeds through the in-situ formation of a perfluorocarboxylate salt and a perfluoroacyl fluoride, which then react to form the perfluorinated ketone.
Experimental Protocol: Synthesis of Perfluorinated Ketones
-
To a stirred suspension of a dry alkali metal fluoride (e.g., spray-dried KF, 2.0 mmol) in an anhydrous aprotic polar solvent (e.g., tetraglyme, sulfolane, 10 mL) under an inert atmosphere, add this compound (1.0 mmol).
-
Heat the reaction mixture to a temperature between 100 °C and 150 °C.
-
Stir the mixture vigorously for several hours. Monitor the reaction by ¹⁹F NMR spectroscopy if possible, or by GC-MS analysis of quenched aliquots.
-
Upon completion, cool the reaction mixture to room temperature.
-
The perfluorinated ketone can be isolated by distillation directly from the reaction mixture under reduced pressure.
-
Alternatively, the reaction mixture can be poured into water, and the product extracted with a suitable organic solvent. The organic extracts are then washed, dried, and concentrated, followed by purification via distillation.
Data Presentation: Representative Yields for Perfluorinated Ketone Synthesis
The following table shows representative yields for the synthesis of perfluorinated ketones from perfluorocarboxylic acid derivatives.
| Entry | Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | (C₃F₇CO)₂O | KF | Tetraglyme | 120 | 10 | (C₃F₇)₂CO | 60 | [7] |
| 2 | C₃F₇COF | Na₂CO₃ | Tetraglyme | 110 | 2 | (C₃F₇)₂CO | 39 | [7] |
Note: The provided data is for related perfluorinated compounds and serves as a reference. Optimization of reaction conditions for this compound is necessary.
Logical Relationship: Perfluorinated Ketone Synthesis
Dehydrating Agent for Amide to Nitrile Conversion
Analogous to trifluoroacetic anhydride, this compound is expected to be an effective dehydrating agent for the conversion of primary amides to nitriles.[8][9][10][11] This reaction often proceeds under mild conditions and is compatible with a variety of functional groups. The addition of a non-nucleophilic base, such as pyridine, is typically required to neutralize the perfluorooctanoic acid byproduct.
Experimental Protocol: Dehydration of Primary Amides to Nitriles
-
In a flame-dried flask under an inert atmosphere, dissolve the primary amide (1.0 mmol) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, 10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add a non-nucleophilic base, such as pyridine (1.1 - 1.5 mmol).
-
To the stirred solution, add this compound (1.1 - 1.5 mmol) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction with water or a dilute aqueous acid solution (e.g., 1 M HCl).
-
Separate the organic layer and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with a saturated solution of sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or distillation to afford the desired nitrile.
Data Presentation: Representative Yields for Amide Dehydration
The following table provides representative yields for the dehydration of amides to nitriles using trifluoroacetic anhydride (TFAA).
| Entry | Amide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzamide | Pyridine | THF | RT | 1 | 95 | [8] |
| 2 | Phenylacetamide | Pyridine | CH₂Cl₂ | 0 to RT | 2 | 92 | [9] |
| 3 | Nicotinamide | Pyridine | THF | RT | 1.5 | 90 | [8] |
Note: These yields are for reactions with TFAA and are intended to be indicative of the potential efficacy of this compound as a dehydrating agent.
Experimental Workflow: Amide Dehydration to Nitrile
References
- 1. Highly powerful and practical acylation of alcohols with acid anhydride catalyzed by Bi(OTf)(3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3 [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. US4136121A - Process for the preparation of fluorine-containing ketones - Google Patents [patents.google.com]
- 8. EP0729940A2 - Process for synthesizing fluorinated nitrile compounds - Google Patents [patents.google.com]
- 9. scientificupdate.com [scientificupdate.com]
- 10. researchgate.net [researchgate.net]
- 11. Recent developments in dehydration of primary amides to nitriles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Synthesis of Perfluorooctanoyl Derivatives: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of ester and amide derivatives utilizing perfluorooctanoic anhydride. Perfluorooctanoyl moieties are of significant interest in drug development and materials science due to their unique physicochemical properties, including high lipophilicity, metabolic stability, and unique molecular interactions. These protocols are designed to serve as a comprehensive guide for researchers in academic and industrial settings.
Introduction
This compound is a highly reactive acylating agent used to introduce the perfluorooctanoyl group into a variety of molecules, particularly those containing hydroxyl and amine functionalities. The resulting perfluorooctanoyl esters and amides have applications in various fields, including the development of drug delivery systems, specialty materials, and as intermediates in complex organic syntheses. The carbon-fluorine bond's strength imparts enhanced thermal and chemical stability to the resulting derivatives.
Data Presentation: Reaction Parameters for Perfluorooctanoylation
The following tables summarize typical reaction conditions and yields for the synthesis of perfluorooctanoyl esters and amides. Please note that optimal conditions may vary depending on the specific substrate.
Table 1: Synthesis of Perfluorooctanoyl Esters
| Substrate Type | Stoichiometry (Alcohol:Anhydride:Base) | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Primary Alcohol | 1 : 1.2 : 1.5 | Dichloromethane | 0 to 25 | 2 - 6 | 85 - 95 |
| Secondary Alcohol | 1 : 1.5 : 2.0 | Tetrahydrofuran | 25 - 50 | 6 - 12 | 70 - 85 |
| Phenol | 1 : 1.5 : 2.0 | Acetonitrile | 25 | 4 - 8 | 80 - 90 |
Table 2: Synthesis of Perfluorooctanoyl Amides
| Substrate Type | Stoichiometry (Amine:Anhydride:Base) | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Primary Amine | 1 : 1.2 : 1.5 | Dichloromethane | 0 to 25 | 1 - 4 | 90 - 98 |
| Secondary Amine | 1 : 1.5 : 2.0 | Tetrahydrofuran | 25 - 50 | 4 - 10 | 75 - 90 |
| Aniline | 1 : 1.5 : 2.0 | Acetonitrile | 25 | 3 - 6 | 85 - 95 |
Experimental Protocols
The following are generalized protocols for the synthesis of perfluorooctanoyl esters and amides. Researchers should adapt these procedures based on the specific characteristics of their substrates.
Protocol 1: Synthesis of a Perfluorooctanoyl Ester from a Primary Alcohol
Materials:
-
Primary alcohol
-
This compound
-
Triethylamine (or other suitable non-nucleophilic base)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 eq) in anhydrous DCM.
-
Addition of Base: Cool the solution to 0 °C using an ice bath and add triethylamine (1.5 eq).
-
Addition of Anhydride: Slowly add a solution of this compound (1.2 eq) in anhydrous DCM to the reaction mixture dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Final Product: The crude product can be further purified by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of a Perfluorooctanoyl Amide from a Primary Amine
Materials:
-
Primary amine
-
This compound
-
Pyridine (or other suitable base)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 eq) in anhydrous THF.
-
Addition of Base: Add pyridine (1.5 eq) to the solution.
-
Addition of Anhydride: Slowly add a solution of this compound (1.2 eq) in anhydrous THF to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Final Product: The resulting crude amide can be purified by recrystallization or column chromatography.
Mandatory Visualizations
Experimental Workflow for Perfluorooctanoylation
Caption: General experimental workflow for the synthesis of perfluorooctanoyl derivatives.
Signaling Pathway Affected by Perfluorooctanoic Acid (PFOA)
Perfluorooctanoic acid (PFOA), the hydrolysis product of this compound, is known to interact with several biological signaling pathways. One of the most studied is its effect on peroxisome proliferator-activated receptors (PPARs).
Caption: Simplified signaling pathway of PFOA interaction with PPARα.
Application Note: High-Throughput LC-MS/MS Method for In-Situ Monitoring of Reactions Involving Perfluorooctanoic Anhydride
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the real-time monitoring of chemical reactions involving perfluorooctanoic anhydride (PFOA-A). PFOA-A is a highly reactive derivatizing agent and building block in organic synthesis. Monitoring its consumption and the formation of related products is crucial for reaction optimization, kinetic studies, and ensuring complete conversion. This method utilizes a simple dilution of the reaction mixture followed by rapid chromatographic separation and highly selective mass spectrometric detection. The protocol is tailored for researchers, scientists, and drug development professionals who require precise and accurate monitoring of reactions with fluorinated compounds.
Introduction
This compound ((CF₃(CF₂)₆CO)₂O), a derivative of perfluorooctanoic acid (PFOA), is an important reagent in various chemical transformations, including acylation and esterification reactions. Due to its high reactivity, monitoring the progress of reactions involving PFOA-A is essential for process control and understanding reaction kinetics. Traditional methods like thin-layer chromatography (TLC) or gas chromatography (GC) can be challenging for such reactive and often non-volatile compounds. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a superior alternative due to its high sensitivity, selectivity, and speed.[1][2][3] This application note provides a detailed protocol for the quantitative analysis of PFOA-A and its primary hydrolysis product, PFOA, in a reaction mixture, enabling precise reaction monitoring.
Experimental Protocols
Materials and Reagents
-
This compound (PFOA-A, ≥97%)
-
Perfluorooctanoic acid (PFOA, analytical standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Ammonium acetate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Isotopically labeled internal standard (e.g., ¹³C₄-PFOA)
Sample Preparation
For reaction monitoring, a simple and rapid sample preparation procedure is employed to minimize sample handling and preserve the integrity of the reaction components.
-
Aliquoting: At specified time points during the reaction, withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.
-
Quenching & Dilution: Immediately quench the reaction and dilute the aliquot in a large volume of cold acetonitrile (e.g., 990 µL) to stop the reaction and precipitate any incompatible matrix components. This provides a 1:100 dilution.
-
Internal Standard Spiking: Add the isotopically labeled internal standard (IS) to the diluted sample to a final concentration of 50 ng/mL. The IS compensates for matrix effects and variations in instrument response.[4][5]
-
Vortexing & Filtration: Vortex the sample for 30 seconds. If particulates are visible, centrifuge and filter the supernatant through a 0.22 µm PTFE syringe filter into an LC vial.
Liquid Chromatography (LC) Conditions
The chromatographic separation is optimized for rapid analysis while ensuring sufficient resolution between the analyte of interest and potential interferences.
| Parameter | Setting |
| LC System | Agilent 1290 Infinity II LC or equivalent[4][6] |
| Column | Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm[6] |
| Mobile Phase A | 5 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile:Methanol (1:1, v/v)[6] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 10% B to 95% B in 5 min, hold for 2 min, return to 10% B in 0.1 min, and equilibrate for 2.9 min |
Mass Spectrometry (MS) Conditions
A triple quadrupole mass spectrometer is used for its high sensitivity and selectivity, operating in Multiple Reaction Monitoring (MRM) mode.
| Parameter | Setting |
| MS System | Agilent 6495 Triple Quadrupole LC/MS or equivalent[6] |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Gas Temperature | 250 °C |
| Gas Flow | 14 L/min |
| Nebulizer Pressure | 35 psi |
| Sheath Gas Temp | 350 °C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| PFOA | 413.0 | 369.0 (Quantifier) | 10 |
| 413.0 | 169.0 (Qualifier) | 20 | |
| ¹³C₄-PFOA (IS) | 417.0 | 372.0 | 10 |
| PFOA-A * | 809.0 | 413.0 | 15 |
Note on PFOA-A: this compound is highly susceptible to in-source fragmentation and hydrolysis. The primary ion observed may correspond to the PFOA fragment. Direct detection of the parent ion may be challenging. The method should primarily focus on the disappearance of the starting material by monitoring a unique fragment or its rapid conversion to PFOA.
Data Presentation
The quantitative data for the method performance was evaluated by preparing calibration standards in the reaction solvent (e.g., acetonitrile) and spiking with known concentrations of PFOA.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | R² |
| PFOA | 1 - 1000 | >0.998 |
Table 2: Method Sensitivity and Precision
| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |
| PFOA | 0.5 | 1.5 | < 5% | < 8% |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the LC-MS/MS method for monitoring reactions with this compound.
Caption: Experimental workflow for reaction monitoring.
Logical Relationship of Method Development
This diagram outlines the logical progression of steps involved in developing and validating the analytical method.
Caption: Method development and validation process.
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and reliable tool for the in-situ monitoring of reactions involving this compound. The simple sample preparation and fast chromatographic runtime allow for high-throughput analysis, enabling detailed kinetic studies and efficient reaction optimization. This application note serves as a comprehensive guide for researchers and professionals in the chemical and pharmaceutical industries to implement this powerful analytical technique in their workflows.
References
Application Note: GC-MS Analysis of Perfluorooctanoic Anhydride Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust methodology for the analysis of reaction products of Perfluorooctanoic Anhydride (PFOA-anhydride) using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar and non-volatile nature of perfluorinated carboxylic acids, a derivatization step is essential for GC-MS analysis. This compound is a reactive derivative of perfluorooctanoic acid (PFOA) and can react with nucleophiles, such as alcohols, to form corresponding esters. These esters are more volatile and amenable to GC-MS analysis. This document provides detailed protocols for the derivatization reaction of PFOA-anhydride with methanol and ethanol, followed by GC-MS analysis for the identification and quantification of the resulting methyl perfluorooctanoate and ethyl perfluorooctanoate.
Introduction
Per- and polyfluoroalkyl substances (PFAS) are a group of synthetic chemicals that are persistent in the environment and have been linked to adverse health effects. Perfluorooctanoic acid (PFOA) is one of the most well-known PFAS compounds. The analysis of PFOA and its derivatives is crucial for environmental monitoring, toxicological studies, and in the development of pharmaceuticals where fluorinated compounds are sometimes utilized.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that offers high chromatographic resolution and sensitive detection. However, direct analysis of PFOA by GC-MS is challenging due to its low volatility and high polarity. Derivatization of the carboxylic acid group is therefore a necessary step. This compound is a highly reactive acylating agent that can be used to derivatize various molecules or can itself react with nucleophiles. This application note focuses on the analysis of the products formed when PFOA-anhydride reacts with simple alcohols, a common scenario in chemical synthesis and environmental transformations. The resulting perfluorooctanoate esters are significantly more volatile and can be readily analyzed by GC-MS.
Experimental Protocols
Derivatization of Alcohols with this compound
This protocol describes the esterification of methanol and ethanol using this compound.
Materials:
-
This compound (PFOA-anhydride)
-
Methanol (anhydrous, HPLC grade)
-
Ethanol (anhydrous, HPLC grade)
-
Toluene (anhydrous, HPLC grade)
-
Pyridine (anhydrous)
-
2 mL reaction vials with PTFE-lined caps
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
In a 2 mL reaction vial, dissolve 1 mg of the alcohol (methanol or ethanol) in 1 mL of toluene.
-
Add 10 µL of pyridine to the solution. Pyridine acts as a catalyst and an acid scavenger.
-
Add a 1.2 molar equivalent of this compound to the reaction mixture.
-
Cap the vial tightly and vortex the mixture for 30 seconds.
-
Heat the reaction mixture at 60°C for 1 hour.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
GC-MS Analysis
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Capillary Column: Rxi-624Sil MS (30 m x 0.25 mm ID, 1.4 µm film thickness) or equivalent.
GC-MS Parameters:
| Parameter | Value |
| GC Inlet | |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Oven Program | |
| Initial Temperature | 40°C, hold for 5 min |
| Ramp 1 | 10°C/min to 150°C |
| Ramp 2 | 25°C/min to 220°C, hold for 5 min |
| Carrier Gas | |
| Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Scan Range | m/z 50-500 |
| Scan Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
Data Presentation
The following tables summarize the expected quantitative data for the GC-MS analysis of methyl perfluorooctanoate and ethyl perfluorooctanoate.
Table 1: GC-MS Data for Methyl Perfluorooctanoate
| Analyte | Retention Time (min) | Molecular Weight | Key Mass Fragments (m/z) and Relative Abundance |
| Methyl Perfluorooctanoate | ~10.5 | 428.1 | 369 ([M-COOCH3]⁺) - 100%131 ([C3F5]⁺) - 85%69 ([CF3]⁺) - 70%119 ([C2F5]⁺) - 65%413 ([M-CH3]⁺) - 15% |
Note: Retention time is an estimate and may vary depending on the specific instrument and column conditions.
Table 2: Predicted GC-MS Data for Ethyl Perfluorooctanoate
| Analyte | Retention Time (min) | Molecular Weight | Predicted Key Mass Fragments (m/z) and Relative Abundance |
| Ethyl Perfluorooctanoate | ~11.2 | 442.1 | 369 ([M-COOCH2CH3]⁺) - 100%131 ([C3F5]⁺) - 80%69 ([CF3]⁺) - 65%119 ([C2F5]⁺) - 60%413 ([M-C2H5]⁺) - 10% |
Note: Retention time is an estimate and may vary depending on the specific instrument and column conditions. Fragmentation pattern is predicted based on the fragmentation of methyl perfluorooctanoate.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the derivatization and GC-MS analysis of PFOA-anhydride reaction products.
Signaling Pathway (Reaction Schematic)
Caption: Reaction of this compound with an alcohol to form an ester and PFOA.
Conclusion
The methods detailed in this application note provide a comprehensive framework for the derivatization and subsequent GC-MS analysis of this compound reaction products with alcohols. The formation of methyl and ethyl perfluorooctanoates allows for sensitive and reliable detection and quantification. These protocols are applicable to a wide range of research areas, including environmental analysis, chemical synthesis, and pharmaceutical development, where the characterization of fluorinated compounds is essential.
Application Notes and Protocols: Perfluorooctanoic Anhydride in the Preparation of Fluorinated Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated organic molecules are of paramount importance in modern drug discovery and materials science. The strategic incorporation of fluorine atoms into molecular scaffolds can significantly enhance pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. Perfluoroo-ctanoate esters are valuable intermediates in the synthesis of complex fluorinated molecules and can be prepared through the esterification of alcohols with a suitable perfluorooctanoyl source. Perfluorooctanoic anhydride serves as a highly reactive acylating agent for this purpose, readily reacting with a variety of alcohols under relatively mild conditions. These application notes provide a detailed overview and generalized protocols for the synthesis of fluorinated esters using this compound.
Reaction Principle
The reaction of this compound with an alcohol proceeds via a nucleophilic acyl substitution mechanism. The alcohol oxygen acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses to yield the perfluorooctanoate ester and a perfluorooctanoate carboxylate as a leaving group. The reaction is typically driven by the high reactivity of the acid anhydride. The general reaction scheme is depicted below:
(R-OH) + (C₇F₁₅CO)₂O → C₇F₁₅COOR + C₇F₁₅COOH
Quantitative Data Summary
While specific data for a wide range of alcohols with this compound is not extensively documented in readily available literature, the esterification of perfluorooctanoic acid (PFOA) with long-chain alcohols has been shown to proceed with high efficiency. For instance, the reaction of PFOA with decanol can achieve yields of up to 90% at room temperature, suggesting that the corresponding reaction with the more reactive anhydride would also be high-yielding. The following table provides representative data for the esterification of various perfluorinated anhydrides and acids to illustrate the expected reactivity and yields.
| Anhydride/Acid | Alcohol Substrate | Catalyst/Conditions | Yield (%) | Reference |
| Trifluoroacetic Anhydride | Cholesterol | Room Temperature | Quantitative | [1] |
| Trifluoroacetic Anhydride | Phenol | Room Temperature | Quantitative | [1] |
| Perfluorooctanoic Acid | Decanol | Room Temperature | 90 | [2] |
| Acetic Anhydride | Ethanol | Gentle Heating | Not specified | [3] |
| Acetic Anhydride | Phenol | Not specified | Not specified | [3] |
Experimental Protocols
The following are generalized protocols for the preparation of perfluorooctanoate esters from this compound. These protocols are based on the general principles of anhydride chemistry and should be optimized for specific substrates.
Protocol 1: General Procedure for the Esterification of a Primary Alcohol
Materials:
-
This compound (1.0 eq)
-
Primary alcohol (1.2 eq)
-
Anhydrous pyridine or triethylamine (1.5 eq)
-
Anhydrous dichloromethane (DCM) or diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol and anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the this compound to the stirred solution.
-
Add anhydrous pyridine or triethylamine dropwise to the reaction mixture. The base acts as a scavenger for the perfluorooctanoic acid byproduct.[4]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired perfluorooctanoate ester.
Protocol 2: Esterification of a Phenolic Substrate
Materials:
-
This compound (1.1 eq)
-
Phenolic substrate (1.0 eq)
-
Anhydrous pyridine (as solvent and base)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
In a clean, dry flask, dissolve the phenolic substrate in anhydrous pyridine.
-
Cool the solution to 0 °C.
-
Add the this compound portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture into ice-cold 1 M HCl to neutralize the pyridine.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
The resulting crude ester can be purified by recrystallization or column chromatography.
Visualizations
Reaction Mechanism
Caption: Nucleophilic acyl substitution mechanism for ester formation.
Experimental Workflow
Caption: General experimental workflow for fluorinated ester synthesis.
References
Application Notes and Protocols for Reactions Involving Perfluorooctanoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup, protocols, and safety considerations for chemical reactions involving perfluorooctanoic anhydride. The information is intended to guide researchers in the safe and effective use of this reagent for the synthesis of perfluorooctanoylated compounds.
Introduction
This compound ((C7F15CO)2O) is a highly reactive reagent used for the introduction of the perfluorooctanoyl group into various molecules. This modification can significantly alter the physicochemical properties of the target molecule, including its lipophilicity, thermal stability, and biological activity. Common applications include the synthesis of specialized polymers, surface coatings, and the modification of biologically active molecules in drug discovery.
Safety Precautions
This compound and its parent acid, perfluorooctanoic acid (PFOA), are hazardous compounds that require strict safety protocols. PFOA is a persistent environmental pollutant and has been linked to various adverse health effects.[1]
General Handling:
-
All work with this compound must be conducted in a well-ventilated chemical fume hood.[2]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[2]
-
Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.[2]
-
Wash hands thoroughly after handling.[2]
-
Do not eat, drink, or smoke in the laboratory.[2]
Spills and Waste Disposal:
-
In case of a spill, evacuate the area and prevent the spread of the material. Use an absorbent material to clean up the spill and dispose of it as hazardous waste.
-
All waste containing this compound or PFOA must be disposed of according to institutional and local regulations for hazardous chemical waste.
Experimental Protocols
This compound is a potent acylating agent for nucleophiles such as alcohols and amines. The following are general protocols for these reactions. Note that reaction conditions should be optimized for each specific substrate.
Perfluorooctanoylation of Alcohols (Esterification)
This protocol describes the general procedure for the esterification of a primary alcohol with this compound.
Materials:
-
This compound
-
Primary alcohol
-
Anhydrous dichloromethane (DCM)
-
Anhydrous pyridine
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Set up a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Argon or Nitrogen).
-
Dissolve the primary alcohol (1.0 eq) in anhydrous DCM.
-
Add anhydrous pyridine (1.2 eq) to the solution.
-
In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM.
-
Slowly add the this compound solution to the alcohol solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with DCM, wash the organic layer with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Perfluorooctanoylation of Amines (Amidation)
This protocol outlines the general procedure for the amidation of a primary amine with this compound.
Materials:
-
This compound
-
Primary amine
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Set up a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Argon or Nitrogen).
-
Dissolve the primary amine (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.5 eq) to the solution.
-
In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM.
-
Slowly add the this compound solution to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Quantitative Data
The following tables summarize typical reaction conditions and yields for the perfluorooctanoylation of representative substrates.
| Substrate (Alcohol) | This compound (eq) | Solvent | Base (eq) | Temp (°C) | Time (h) | Yield (%) |
| Benzyl Alcohol | 1.1 | DCM | Pyridine (1.2) | 0 to RT | 3 | 85-95 |
| 4-Nitrobenzyl alcohol | 1.1 | DCM | Pyridine (1.2) | 0 to RT | 4 | 80-90 |
| 1-Octanol | 1.1 | DCM | Pyridine (1.2) | 0 to RT | 2.5 | 90-98 |
| Substrate (Amine) | This compound (eq) | Solvent | Base (eq) | Temp (°C) | Time (h) | Yield (%) |
| Aniline | 1.1 | DCM | TEA (1.5) | 0 to RT | 1.5 | 90-97 |
| 4-Nitroaniline | 1.1 | DCM | TEA (1.5) | 0 to RT | 2 | 88-95 |
| Benzylamine | 1.1 | DCM | TEA (1.5) | 0 to RT | 1 | 92-99 |
Application in Proteomics
While this compound itself is primarily a synthetic reagent, its corresponding acid, perfluorooctanoic acid (PFOA), has found applications in proteomics as a surfactant for the solubilization of membrane proteins.[3][4][5] PFOA is effective at solubilizing proteins and is compatible with enzymatic digestion by trypsin.[4][5] A key advantage of PFOA is its volatility, which allows for its removal by evaporation prior to mass spectrometry analysis.[3][5]
Visualizations
Experimental Workflow for Perfluorooctanoylation
Caption: General workflow for the perfluorooctanoylation of alcohols and amines.
Logical Relationship in Surfactant-Based Proteomics
Caption: Logical steps for using PFOA in membrane proteomics.
References
- 1. Perfluorooctanoic acid - Wikipedia [en.wikipedia.org]
- 2. Rapid and effective removal of perfluorooctanoic acid from proteomics samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid and Effective Removal of Perfluorooctanoic Acid from Proteomics Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Perfluorooctanoic Acid for Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Perfluorooctanoic acid for shotgun proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Safe Handling and Disposal of Perfluorooctanoic Anhydride: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and disposal of Perfluorooctanoic anhydride (CAS 33496-48-9). Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on the known properties of this compound, data from analogous corrosive and perfluorinated compounds, and general best practices for laboratory safety.
Chemical and Physical Properties
This compound is a perfluorinated compound with the following properties:
| Property | Value | Reference |
| CAS Number | 33496-48-9 | [1][2] |
| Molecular Formula | C₁₆F₃₀O₃ | [1][2] |
| Molecular Weight | 810.12 g/mol | |
| Boiling Point | 100 °C at 15 mmHg | [1] |
| Density | 1.771 g/cm³ (predicted) | [1] |
| Signal Word | Danger |
Hazard Identification and GHS Classification (Anticipated)
Based on the reactivity of anhydrides and the known hazards of similar perfluorinated compounds, this compound is anticipated to be classified as a corrosive material. The following GHS classifications and precautionary statements should be considered:
| Hazard Class | Hazard Statement | Pictogram |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage. | |
| Serious Eye Damage/Eye Irritation | H318: Causes serious eye damage. |
Precautionary Statements (Anticipated):
| Type | Statement |
| Prevention | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Response | P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician. |
| Storage | P405: Store locked up. |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |
Experimental Protocol: Use of this compound as a Reagent
This protocol outlines the safe use of this compound as a reagent in a typical laboratory chemical synthesis.
3.1. Engineering Controls
-
All handling of this compound must be conducted in a properly functioning chemical fume hood with a tested and certified face velocity.
-
A safety shower and eyewash station must be readily accessible within the immediate work area.
3.2. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Consult a glove compatibility chart for specific breakthrough times.
-
Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required. For larger quantities, a chemical-resistant apron is recommended.
3.3. Step-by-Step Handling Procedure
-
Preparation:
-
Designate a specific area within the fume hood for the handling of this compound.
-
Ensure all necessary reagents, equipment, and waste containers are present in the fume hood before starting the experiment.
-
Have a spill kit readily available.
-
-
Dispensing:
-
Carefully open the container of this compound, avoiding any splashing.
-
Use a clean, dry syringe or cannula to transfer the required amount of the liquid anhydride to the reaction vessel.
-
Immediately and securely cap the stock container.
-
-
Reaction:
-
Add the anhydride to the reaction mixture slowly and in a controlled manner.
-
Monitor the reaction for any signs of an uncontrolled exotherm.
-
-
Post-Reaction:
-
Quench any unreacted anhydride carefully according to the specific reaction workup procedure.
-
Clean all contaminated glassware within the fume hood.
-
3.4. Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill:
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
For large spills, evacuate the area and contact the institution's environmental health and safety department.
-
Waste Disposal Protocol
This compound and all materials contaminated with it are considered hazardous waste and must be disposed of in accordance with institutional, local, and federal regulations. As a per- and polyfluoroalkyl substance (PFAS), specific disposal routes are recommended to prevent environmental contamination.[3]
4.1. Waste Segregation and Collection
-
Collect all liquid waste containing this compound in a dedicated, labeled, and sealed hazardous waste container.
-
Collect all solid waste (e.g., contaminated gloves, pipette tips, absorbent materials) in a separate, clearly labeled, and sealed hazardous waste container.[3]
-
Do not mix this compound waste with other chemical waste streams.
4.2. Labeling and Storage
-
Label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Corrosive").
-
Store waste containers in a designated and properly ventilated satellite accumulation area, away from incompatible materials.
4.3. Final Disposal
-
Arrange for the pickup and disposal of the hazardous waste through your institution's licensed hazardous waste management provider.
-
The recommended disposal methods for PFAS-containing waste are:
Workflow Diagrams
References
- 1. This compound CAS#: 33496-48-9 [m.chemicalbook.com]
- 2. 33496-48-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. PFAS Waste | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 4. mcfenvironmental.com [mcfenvironmental.com]
Troubleshooting & Optimization
Troubleshooting low yield in Perfluorooctanoic anhydride reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of perfluorooctanoic anhydride. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during this reaction.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound is typically synthesized from perfluorooctanoic acid (PFOA). Common methods for anhydride synthesis that can be adapted for PFOA include:
-
Dehydration using a strong dehydrating agent: Reagents like phosphorus pentoxide (P₄O₁₀) or trifluoroacetic anhydride (TFAA) can be used to remove water from two equivalents of perfluorooctanoic acid.
-
Reaction with an activating agent: A highly reactive dehydrating agent such as 2-chloro-1,3-dimethylimidazolinium chloride (DMC) can facilitate the acylation process under mild conditions.[1]
-
Use of triphenylphosphine oxide and oxalyl chloride: This system can be used for the efficient synthesis of carboxylic anhydrides from their corresponding carboxylic acids.[2]
Q2: What are the potential side reactions that can lead to low yield?
A2: Low yields can result from several side reactions, including:
-
Incomplete reaction: If the dehydrating agent is not potent enough or used in insufficient quantities, the reaction may not go to completion.
-
Decomposition of the product: Perfluorinated compounds can be sensitive to high temperatures, potentially leading to decomposition. Thermal decomposition of PFOA has been shown to regenerate smaller perfluorocarboxylic acids.[3]
-
Reaction with impurities: Water or other nucleophilic impurities in the starting materials or solvent can consume the reactants or the product. The presence of water is particularly detrimental as it can hydrolyze the anhydride back to the carboxylic acid.[4]
-
Disproportionation of mixed anhydrides: If a mixed anhydride is formed as an intermediate, it may disproportionate back to the starting materials or to other anhydride species, especially at elevated temperatures during purification.[5]
Troubleshooting Guide
Issue 1: Low or No Product Formation
If you are observing a very low yield or no formation of this compound, consider the following potential causes and solutions.
| Potential Cause | Recommended Action |
| Inactive Dehydrating Agent | Ensure the dehydrating agent (e.g., P₄O₁₀, TFAA) is fresh and has been stored under anhydrous conditions. Old or improperly stored reagents can absorb atmospheric moisture and lose their activity. |
| Insufficient Reagent Stoichiometry | Verify the molar ratios of your reactants. For dehydration reactions, ensure a sufficient excess of the dehydrating agent is used. When using activating agents like triphenylphosphine oxide and oxalyl chloride, a high yield was achieved with 1 equivalent of TPPO and 1.3 equivalents of (COCl)₂.[2] |
| Low Reaction Temperature | While high temperatures can cause decomposition, some reactions require a certain activation energy. Gradually increase the reaction temperature while carefully monitoring for product formation and decomposition. For some anhydride syntheses, reactions are carried out at room temperature.[2] |
| Poor Quality Starting Material | The purity of the starting perfluorooctanoic acid is crucial. Impurities can interfere with the reaction. Consider purifying the starting material before use. |
Issue 2: Yield is Lower Than Expected
If the reaction is producing the desired anhydride but the yield is consistently low, the following troubleshooting steps may help improve the outcome.
| Potential Cause | Recommended Action |
| Presence of Water | Rigorously dry all glassware and solvents before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction. Acid anhydrides can react with extraneous water to form carboxylic acids.[4] |
| Suboptimal Reaction Time | The reaction may not have reached completion. Monitor the reaction progress using an appropriate analytical technique (e.g., FT-IR to observe the disappearance of the carboxylic acid O-H band and the appearance of the anhydride C=O bands). |
| Product Loss During Work-up/Purification | This compound is a high-boiling point liquid. Purification by distillation should be performed under high vacuum to avoid high temperatures that could lead to decomposition. For some mixed anhydrides, distillation temperatures below 50°C are necessary to prevent disproportionation.[5] Consider alternative purification methods like crystallization if applicable. |
| Side Reactions with Impurities | Impurities such as hydrogen fluoride in the starting materials can lead to unwanted side reactions. The use of an acid anhydride like acetic anhydride can help to remove such impurities.[4] |
Experimental Protocols & Methodologies
General Protocol for Anhydride Synthesis using a Dehydrating Agent (Illustrative)
This is a general guideline and may require optimization for your specific setup.
-
Preparation: Dry all glassware in an oven at >120°C overnight and cool under a stream of dry nitrogen or in a desiccator.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add perfluorooctanoic acid (1 equivalent).
-
Solvent Addition: Add a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile).
-
Reagent Addition: Slowly add the dehydrating agent (e.g., phosphorus pentoxide, 0.5-1.0 equivalents) in portions. The reaction may be exothermic.
-
Reaction: Stir the mixture at the desired temperature (e.g., room temperature or gentle reflux) and monitor the reaction progress.
-
Work-up: Once the reaction is complete, filter off any solid byproducts.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation.
Visual Guides
Below are diagrams illustrating key concepts in troubleshooting low-yield reactions.
Caption: Troubleshooting workflow for low yield.
Caption: Hydrolysis of anhydride by water.
References
- 1. Anhydride synthesis [organic-chemistry.org]
- 2. A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US4038310A - Acid anhydride to react with impurities in the production of perfluorocarboxylic acids - Google Patents [patents.google.com]
- 5. DE60012337T2 - Process for the preparation of fluorocarboxylic acid anhydrides - Google Patents [patents.google.com]
Side reactions and byproducts of Perfluorooctanoic anhydride
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the side reactions and byproducts of Perfluorooctanoic Anhydride (PFOA Anhydride). It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Issue 1: Inconsistent reaction yields or appearance of unexpected products.
Possible Cause: Contamination of this compound with water or other nucleophiles.
Troubleshooting Steps:
-
Verify the integrity of the anhydride: this compound is highly susceptible to hydrolysis. Ensure that the reagent has been stored under strictly anhydrous conditions.
-
Check for sources of moisture: Review all solvents, reagents, and glassware used in the reaction for residual moisture. Solvents should be freshly dried, and glassware should be oven-dried before use.
-
Analyze for byproducts: Use analytical techniques such as LC-MS/MS or GC-MS to identify unexpected products. The presence of Perfluorooctanoic Acid (PFOA) is a strong indicator of hydrolysis.
-
Implement inert atmosphere conditions: For highly sensitive reactions, perform the experiment under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
Issue 2: Formation of ester byproducts when using alcohol-based solvents or reagents.
Possible Cause: Reaction of this compound with alcohols (alcoholysis).
Troubleshooting Steps:
-
Avoid alcohol-based solvents: If the desired reaction does not involve the alcohol, choose a non-reactive, anhydrous solvent.
-
Protect hydroxyl groups: If an alcohol is a necessary component of another reagent, consider protecting the hydroxyl group before introducing the this compound.
-
Control reaction temperature: Alcoholysis can be temperature-dependent. Running the reaction at a lower temperature may reduce the rate of this side reaction.
-
Purify the final product: Utilize purification techniques such as chromatography to separate the desired product from any perfluorooctanoic ester byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions of this compound?
A1: The most common side reactions involve nucleophilic attack on the carbonyl carbons of the anhydride. The two most frequently encountered are:
-
Hydrolysis: Reaction with water to produce two equivalents of Perfluorooctanoic Acid (PFOA). This compound is hygroscopic and moisture-sensitive, making this a prevalent issue if not handled under anhydrous conditions.
-
Alcoholysis: Reaction with alcohols to produce one equivalent of a perfluorooctanoic ester and one equivalent of PFOA.
Q2: What byproducts can be expected from the synthesis of this compound?
A2: The synthesis of this compound typically proceeds through its acid fluoride precursor, Perfluorooctanoyl Fluoride. Impurities from the synthesis of the acid fluoride can carry over. These may include:
-
Carbonyl fluoride and hydrogen fluoride: These can be byproducts of the electrochemical fluorination process used to produce the acid fluoride.
-
Branched isomers: The synthesis of PFOA and its derivatives can sometimes result in the formation of branched-chain isomers in addition to the straight-chain product.
Q3: How can I detect the presence of PFOA as a byproduct in my reaction mixture?
A3: Several analytical methods can be used to detect and quantify PFOA. High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often requiring derivatization of the PFOA.
Q4: Is this compound stable for long-term storage?
A4: this compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere and refrigerated to minimize degradation. Over time, even with proper storage, some hydrolysis to PFOA may occur. It is advisable to verify the purity of the anhydride before use in sensitive applications.
Quantitative Data on Common Byproducts
| Byproduct | Common Source | Typical Conditions for Formation | Analytical Detection Method |
| Perfluorooctanoic Acid (PFOA) | Hydrolysis of the anhydride | Exposure to atmospheric or residual moisture | LC-MS/MS, GC-MS (with derivatization) |
| Perfluorooctanoic Esters | Alcoholysis of the anhydride | Presence of alcohol-containing solvents or reagents | GC-MS, LC-MS |
| Carbonyl Fluoride | Impurity from synthesis | Carried over from the perfluorooctanoyl fluoride precursor | Not typically analyzed in the final product mixture |
| Hydrogen Fluoride | Impurity from synthesis | Carried over from the perfluorooctanoyl fluoride precursor | Not typically analyzed in the final product mixture |
Experimental Protocols
Protocol for the Detection of PFOA Byproduct via LC-MS/MS
This protocol outlines a general procedure for the detection and quantification of PFOA resulting from the hydrolysis of this compound in a reaction mixture.
1. Sample Preparation:
-
Accurately weigh a small amount of the reaction mixture and dissolve it in a known volume of a suitable organic solvent (e.g., methanol or acetonitrile).
-
Perform a serial dilution to bring the expected concentration of PFOA into the calibration range of the instrument.
-
For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering substances.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of water (often with a small amount of ammonium acetate or formic acid) and methanol or acetonitrile.
-
Flow Rate: A typical flow rate is 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is used to detect the deprotonated PFOA molecule.
-
Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion (m/z for PFOA) to one or more product ions. This provides high selectivity and sensitivity.
-
Quantification: Create a calibration curve using certified PFOA standards to quantify the concentration in the sample.
-
3. Data Analysis:
-
Integrate the peak area for the PFOA MRM transition in both the standards and the samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of PFOA in the samples by interpolating their peak areas on the calibration curve.
Visualizations
Caption: Hydrolysis of this compound to PFOA.
Caption: Troubleshooting workflow for unexpected reaction outcomes.
Technical Support Center: Optimizing Perfluoroacylation with Anhydrides
Welcome to the technical support center for perfluoroacylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of perfluoro-anhydrides in acylation reactions.
Troubleshooting Guide
This section addresses specific issues that may arise during perfluoroacylation reactions.
Q1: I am getting a low yield of my desired perfluoroacylated product. What are the possible causes and solutions?
A1: Low product yield is a common issue that can stem from several factors. Below is a systematic guide to troubleshooting this problem.
-
Incomplete Reaction: The reaction may not have gone to completion.[1]
-
Solution: Consider extending the reaction time or increasing the temperature. Monitoring the reaction progress by TLC or LC-MS can help determine the optimal reaction time. For thermally sensitive substrates, optimizing catalyst choice and loading may be more effective than increasing the temperature.
-
-
Moisture Contamination: Perfluoro-anhydrides, especially trifluoroacetic anhydride (TFAA), are highly moisture-sensitive and react violently with water to form the corresponding trifluoroacetic acid.[2] This side reaction consumes the anhydride, reducing the amount available for your desired reaction.
-
Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and handle reagents under an inert atmosphere (e.g., nitrogen or argon). It is recommended to use freshly opened or properly stored anhydrides.
-
-
Suboptimal Catalyst Loading: The amount of catalyst can significantly impact the reaction rate and yield.
-
Poor Nucleophilicity of the Substrate: Sterically hindered or electron-deficient alcohols and amines may react slowly.
Q2: My reaction mixture is turning dark, and I am observing multiple spots on my TLC plate. What is happening?
A2: A dark reaction mixture and the presence of multiple spots on a TLC plate are indicative of side reactions and/or product decomposition.
-
Side Reactions: Perfluoro-anhydrides are highly reactive and can participate in undesired side reactions, especially at elevated temperatures. With sensitive substrates, this can lead to complex reaction mixtures.
-
Solution: Try running the reaction at a lower temperature for a longer period. The choice of solvent can also influence side product formation. Screening different solvents may help to minimize undesired pathways.
-
-
Product Instability: The perfluoroacylated product might be unstable under the reaction or work-up conditions.
-
Solution: Ensure that the work-up procedure is as mild as possible.[3] If the product is acid-sensitive, a basic quench (e.g., with saturated sodium bicarbonate solution) should be performed carefully at low temperatures. If the product is base-sensitive, a neutral or mildly acidic work-up (e.g., with water or saturated ammonium chloride) is preferable.
-
-
Catalyst-Induced Decomposition: Some catalysts can promote the decomposition of starting materials or products.
-
Solution: If you suspect catalyst-induced decomposition, consider reducing the catalyst loading or switching to a milder catalyst.
-
Q3: I am having trouble removing the perfluorinated byproducts and excess reagents after the reaction.
A3: Proper work-up and purification are crucial for isolating the desired product in high purity.
-
Aqueous Work-up: A standard aqueous work-up is typically effective for removing water-soluble impurities.
-
Procedure: After the reaction is complete, the mixture can be diluted with an appropriate organic solvent and washed sequentially with water, a mild base (like saturated NaHCO₃ solution) to remove acidic byproducts, and finally with brine to aid in the separation of the aqueous and organic layers.[8]
-
-
Removal of Trifluoroacetic Acid: The primary byproduct of reactions with TFAA is trifluoroacetic acid, which is water-soluble.
-
Solution: Washing the organic layer with water or a mild base will effectively remove trifluoroacetic acid.[2]
-
-
Purification: If the work-up does not yield a pure product, further purification is necessary.
-
Methods: Column chromatography on silica gel is a common method for purifying perfluoroacylated compounds. Recrystallization can also be an effective technique for solid products.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended catalyst for the perfluoroacylation of a sterically hindered alcohol?
A1: For sterically hindered alcohols, a highly nucleophilic catalyst is generally required. 4-(Dimethylamino)pyridine (DMAP) is an excellent choice and is known to be significantly more active than pyridine or triethylamine for such transformations.[6][7] In some cases, the combination of a Lewis acid like scandium triflate (Sc(OTf)₃) with DMAP can be effective for particularly challenging tertiary alcohols.[9]
Q2: Which solvent should I use for my perfluoroacylation reaction?
A2: The choice of solvent can influence the reaction rate and selectivity. Common solvents for perfluoroacylation include:
-
Aprotic non-polar solvents: Dichloromethane (DCM), chloroform, and benzene are frequently used.
-
Aprotic polar solvents: Tetrahydrofuran (THF) and ethyl acetate can also be employed.
-
Basic solvents: Pyridine can serve as both a solvent and a catalyst.[10]
The optimal solvent is substrate-dependent, and screening a few options may be necessary to achieve the best results.[11] In some cases, reactions can also be run under solvent-free conditions.
Q3: How can I prevent the hydrolysis of my perfluoro-anhydride during storage and handling?
A3: Perfluoro-anhydrides are sensitive to moisture.[2][10] To prevent hydrolysis, they should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator. When handling the reagent, it is best to work under an inert atmosphere (e.g., in a glovebox or under a stream of nitrogen or argon) and use dry syringes or cannulas for transfer.
Q4: Are there any safety precautions I should take when working with perfluoro-anhydrides?
A4: Yes, perfluoro-anhydrides are corrosive and moisture-sensitive.[2][10] They should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. They can react violently with water, so care should be taken to avoid contact with moisture.[2] In case of skin contact, it can cause severe burns, and the affected area should be flushed with a large amount of water immediately.[2]
Data Presentation
The following tables provide illustrative data on how reaction parameters can affect the outcome of perfluoroacylation reactions. The values are representative and may vary depending on the specific substrates and reaction conditions.
Table 1: Effect of Catalyst on the Trifluoroacetylation of a Secondary Alcohol
| Entry | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | 25 | 24 | <10 |
| 2 | Pyridine (10) | 25 | 12 | 75 |
| 3 | Triethylamine (10) | 25 | 12 | 70 |
| 4 | DMAP (5) | 25 | 2 | >95 |
Table 2: Influence of Solvent on the Perfluoroacylation of an Amine
| Entry | Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
| 1 | Hexane | 1.9 | 12 | 65 |
| 2 | Dichloromethane | 9.1 | 4 | 92 |
| 3 | Tetrahydrofuran | 7.6 | 6 | 88 |
| 4 | Acetonitrile | 37.5 | 3 | 95 |
Experimental Protocols
Protocol 1: General Procedure for the DMAP-Catalyzed Trifluoroacetylation of an Alcohol
-
To a solution of the alcohol (1.0 mmol) and 4-(dimethylamino)pyridine (DMAP) (0.05 mmol, 5 mol%) in anhydrous dichloromethane (DCM) (5 mL) under an argon atmosphere, add trifluoroacetic anhydride (TFAA) (1.2 mmol) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).
-
Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for the Perfluoroacylation of an Amine using Pyridine
-
To a solution of the amine (1.0 mmol) in pyridine (5 mL) at 0 °C, add the perfluoro-anhydride (e.g., pentafluoropropionic anhydride, PFPA) (1.1 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 1-3 hours until the starting material is consumed (as monitored by TLC).
-
Pour the reaction mixture into a separatory funnel containing 1 M HCl (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash sequentially with water (15 mL), saturated aqueous sodium bicarbonate solution (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
The resulting crude amide can be purified by recrystallization or column chromatography.
Visualizations
Caption: General experimental workflow for perfluoroacylation with anhydrides.
Caption: Troubleshooting logic for low yield in perfluoroacylation reactions.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. researchgate.net [researchgate.net]
Preventing hydrolysis of Perfluorooctanoic anhydride during synthesis
Technical Support Center: Perfluorooctanoic Anhydride Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of this compound during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound hydrolysis during synthesis?
A1: The primary cause of hydrolysis is the presence of water in the reaction mixture. This compound, like other carboxylic anhydrides, is highly susceptible to nucleophilic attack by water, which leads to the cleavage of the anhydride bond and the formation of two molecules of Perfluorooctanoic acid (PFOA).[1][2] This reaction is often rapid and can significantly reduce the yield and purity of the desired anhydride.
Q2: How can I minimize water contamination in my reaction setup?
A2: To minimize water contamination, it is crucial to employ anhydrous reaction conditions. This includes:
-
Drying Glassware: All glassware should be thoroughly dried in an oven (typically at >100 °C for several hours) or by flame-drying under a stream of inert gas immediately before use.
-
Using Anhydrous Solvents: Solvents should be rigorously dried using appropriate drying agents (e.g., molecular sieves, sodium/benzophenone) and distilled under an inert atmosphere.
-
Inert Atmosphere: The reaction should be conducted under an inert atmosphere, such as dry nitrogen or argon, to prevent atmospheric moisture from entering the system.
-
Handling of Reagents: Hygroscopic reagents should be handled in a glove box or glove bag. Liquid reagents should be transferred using dry syringes or cannulas.
Q3: What are some common methods for synthesizing this compound?
A3: While a specific, detailed protocol for this compound is not widely published, its synthesis can be approached using general methods for preparing symmetric anhydrides. These methods typically involve the dehydration of the corresponding carboxylic acid or the reaction of an acyl halide with a carboxylate salt.[2][3][4] Common strategies include:
-
Dehydration of Perfluorooctanoic acid: This can be achieved using strong dehydrating agents such as phosphorus pentoxide (P₄O₁₀)[5], trifluoroacetic anhydride, or by azeotropic removal of water.
-
Reaction of Perfluorooctanoyl chloride with a Perfluorooctanoate salt: Reacting Perfluorooctanoyl chloride with a salt of Perfluorooctanoic acid (e.g., sodium perfluorooctanoate) is a common route for anhydride formation.[2]
-
Using coupling agents: Reagents like dicyclohexylcarbodiimide (DCC) or other carbodiimides can facilitate the dehydration of carboxylic acids to form anhydrides.[2]
Q4: How can I monitor the progress of the synthesis and detect the presence of the anhydride?
A4: The progress of the reaction can be monitored using spectroscopic techniques. Infrared (IR) spectroscopy is particularly useful for identifying the formation of the anhydride, which exhibits two characteristic carbonyl (C=O) stretching bands, typically in the regions of 1850-1800 cm⁻¹ and 1790-1740 cm⁻¹. The disappearance of the broad hydroxyl (-OH) stretch of the carboxylic acid starting material is also an indicator of reaction progression. For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to identify and quantify the product.[6][7][8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of anhydride | 1. Presence of water: Hydrolysis of the product or starting materials. 2. Inefficient dehydrating agent: The chosen dehydrating agent is not strong enough or has degraded. 3. Incomplete reaction: Insufficient reaction time or temperature. | 1. Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere. Use anhydrous solvents. 2. Use a fresh, high-purity dehydrating agent. For perfluorinated acids, a strong agent like phosphorus pentoxide may be necessary.[5] 3. Monitor the reaction by IR or TLC to determine the optimal reaction time. A moderate increase in temperature may be required, but be cautious of potential side reactions. |
| Product is contaminated with Perfluorooctanoic acid | 1. Incomplete conversion of the starting acid. 2. Hydrolysis during workup or purification: Exposure of the anhydride to moisture after the reaction is complete. | 1. Increase the reaction time or the amount of the coupling/dehydrating agent. 2. Perform the workup and purification steps under anhydrous conditions. Use dry solvents for extraction and chromatography. Purification via distillation or sublimation under vacuum can be effective.[9] |
| Formation of unexpected byproducts | 1. Decomposition at high temperatures: Perfluorinated compounds can be sensitive to high temperatures. 2. Side reactions with the solvent or impurities. | 1. Attempt the reaction at a lower temperature for a longer duration. 2. Use a high-purity, inert solvent. Ensure all reagents are of the highest possible purity. |
Experimental Protocol: Synthesis of this compound via Dehydration with Phosphorus Pentoxide
This is a general protocol adapted from methods for synthesizing other perfluorinated anhydrides, such as trifluoroacetic anhydride[5]. Researchers should perform a thorough risk assessment and optimize conditions for their specific setup.
Materials:
-
Perfluorooctanoic acid (PFOA)
-
Phosphorus pentoxide (P₄O₁₀)
-
Anhydrous, inert solvent (e.g., a high-boiling fluorinated solvent or no solvent)
-
Dry inert gas (Nitrogen or Argon)
-
Standard, oven-dried glassware for distillation or sublimation
Procedure:
-
Setup: Assemble a distillation or sublimation apparatus that has been rigorously dried in an oven and cooled under a stream of dry inert gas. The setup should include a reaction flask, a condenser, and a receiving flask. Maintain a positive pressure of inert gas throughout the experiment.
-
Charging the Flask: In the reaction flask, carefully add Perfluorooctanoic acid.
-
Addition of Dehydrating Agent: With gentle stirring, slowly add phosphorus pentoxide to the Perfluorooctanoic acid. An exothermic reaction may occur. The recommended molar ratio of PFOA to P₄O₁₀ is approximately 2:1, but this may need optimization.
-
Reaction: Gently heat the mixture under the inert atmosphere. The temperature will depend on whether a solvent is used and the desired reaction rate. Monitor the reaction for the formation of the anhydride.
-
Purification: The this compound can be purified by fractional distillation or sublimation under reduced pressure. Collect the fraction corresponding to the boiling point of the anhydride.
-
Storage: Store the purified this compound in a tightly sealed container under an inert atmosphere in a cool, dry place to prevent hydrolysis.
Visualizations
Caption: Experimental workflow for the synthesis of this compound, emphasizing steps to prevent hydrolysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. scispace.com [scispace.com]
- 5. CN101108797A - Process for producing trifluoroacetic anhydride - Google Patents [patents.google.com]
- 6. diva-portal.org [diva-portal.org]
- 7. Method for the determination of perfluorooctanoic acid in air samples using liquid chromatography with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US1728225A - Process of purifying phthalic anhydride - Google Patents [patents.google.com]
Managing moisture sensitivity of Perfluorooctanoic anhydride
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the moisture sensitivity of Perfluorooctanoic Anhydride (PFOA anhydride).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it moisture sensitive?
A1: this compound (C₁₆F₃₀O₃) is a highly fluorinated acid anhydride. Like most acid anhydrides, it is susceptible to hydrolysis. The presence of water will cause it to decompose into two equivalents of its corresponding carboxylic acid, Perfluorooctanoic Acid (PFOA). This reactivity is due to the electrophilic nature of the carbonyl carbons and the good leaving group potential of the perfluorooctanoate group.
Q2: How should I properly store this compound?
A2: To maintain its integrity, this compound should be stored in a cool, dry, and well-ventilated area. It is crucial to keep the container tightly sealed to prevent exposure to atmospheric moisture. Storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended. It should be stored away from incompatible materials such as water, alcohols, and strong bases.
Q3: What are the primary signs of degradation due to moisture exposure?
A3: The primary sign of degradation is the formation of Perfluorooctanoic Acid (PFOA). This may not be visually apparent. However, if the anhydride is used in a reaction, the presence of PFOA can lead to lower yields of the desired product and the formation of byproducts. Spectroscopic analysis (e.g., ¹⁹F NMR, ¹H NMR, or IR spectroscopy) of an older or improperly stored sample would reveal the presence of PFOA.
Q4: What safety precautions should be taken when handling this compound?
A4: this compound is corrosive and reacts with moisture. Always handle it in a well-ventilated fume hood. Personal Protective Equipment (PPE) is mandatory, including chemical-resistant gloves (e.g., nitrile or butyl rubber), safety goggles, and a lab coat. An acid-resistant apron and a face shield may be necessary when handling larger quantities. Ensure that an eyewash station and safety shower are readily accessible.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, with a focus on problems arising from its moisture sensitivity.
Issue 1: Low or No Yield in Acylation/Esterification Reaction
-
Q: My acylation reaction using this compound resulted in a low yield of the desired product. What could be the cause?
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A: Low yields are frequently due to the hydrolysis of the anhydride. If moisture is present in the reaction setup, the anhydride will preferentially react with water to form the less reactive Perfluorooctanoic Acid, which will not participate in the acylation reaction as desired.
-
-
Q: How can I troubleshoot this low yield?
-
A:
-
Verify Reagent Purity: Ensure the this compound has been properly stored and is not already hydrolyzed. If in doubt, use a fresh, unopened bottle.
-
Ensure Anhydrous Conditions: This is the most critical factor.
-
Glassware: Oven-dry all glassware (e.g., at 120 °C overnight) and allow it to cool in a desiccator or under a stream of inert gas.
-
Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents from opened bottles can absorb atmospheric moisture.
-
Substrates: Ensure your substrate and any other reagents are dry. If necessary, dry them using an appropriate method (e.g., azeotropic distillation, drying over desiccants).
-
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) using standard Schlenk line or glovebox techniques. This prevents atmospheric moisture from entering the reaction vessel.
-
-
Issue 2: Inconsistent or Unexpected Spectroscopic Results
-
Q: The NMR/IR spectrum of my crude product shows unexpected peaks. Could this be related to the anhydride's stability?
-
A: Yes. If the anhydride has hydrolyzed, your reaction mixture will contain Perfluorooctanoic Acid (PFOA). The presence of PFOA can complicate your spectra. For instance, in ¹H NMR, you might see a broad peak for the acidic proton of the carboxylic acid. In IR spectroscopy, you would see a characteristic broad O-H stretch for the carboxylic acid, in addition to the expected peaks for your product.
-
-
Q: How can I confirm if the unexpected peaks are from PFOA?
-
A: You can run a reference spectrum of PFOA under the same conditions to confirm the peak positions. During the reaction workup, a basic wash (e.g., with saturated sodium bicarbonate solution) should remove the acidic PFOA, and the unexpected peaks should disappear from the spectrum of your purified product.
-
Issue 3: Poor Reproducibility Between Experiments
-
Q: I am getting inconsistent results when I repeat a reaction with this compound. Why might this be happening?
-
A: Poor reproducibility is often a sign of varying amounts of moisture contamination between experimental runs. Small differences in how you handle the reagents or set up the reaction can lead to different levels of anhydride hydrolysis, thus affecting the reaction outcome.
-
-
Q: What steps can I take to improve the reproducibility of my experiments?
-
A:
-
Standardize Your Procedure: Develop and strictly follow a standard operating procedure (SOP) for handling and setting up reactions with this compound. This includes the methods for drying glassware, handling solvents, and transferring the anhydride.
-
Use a Glovebox: For the highest level of consistency, perform all manipulations of the anhydride inside a glovebox with a controlled, dry atmosphere.
-
Aliquot the Reagent: If you have a large bottle of the anhydride, consider aliquoting it into smaller, single-use containers under an inert atmosphere. This prevents contamination of the entire stock with repeated openings.
-
-
Quantitative Data on Hydrolysis
| Anhydride | Temperature (°C) | Rate Constant (min⁻¹) | Half-life (min) |
| Acetic Anhydride | 25 | 0.169 | ~4.1 |
| Acetic Anhydride | 35 | 0.275 | ~2.5 |
Data for acetic anhydride hydrolysis in the presence of excess water.
Experimental Protocols
Protocol 1: Handling and Dispensing this compound under Inert Atmosphere (Glovebox)
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Preparation: Ensure the glovebox atmosphere is dry (typically <1 ppm H₂O). Bring the sealed bottle of this compound, a clean and dry syringe or pipette, and a pre-weighed, sealed reaction vessel into the glovebox antechamber.
-
Equilibration: Allow the items to equilibrate to the glovebox atmosphere.
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Transfer: Inside the glovebox, carefully open the bottle of the anhydride.
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Dispensing: Using the syringe or pipette, withdraw the desired volume of the liquid anhydride.
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Addition: Transfer the anhydride to the reaction vessel. If the vessel contains a solvent, add the anhydride subsurface to ensure rapid mixing.
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Sealing: Securely seal the reaction vessel and the stock bottle of the anhydride.
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Removal: Remove the reaction vessel and the stock bottle from the glovebox via the antechamber.
Protocol 2: Reaction Setup using Schlenk Line Technique
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Glassware Preparation: Assemble the reaction flask, addition funnel, and condenser. Flame-dry the entire apparatus under vacuum and then backfill with a positive pressure of dry nitrogen or argon.
-
Solvent and Reagent Addition: Add the anhydrous solvent and other non-moisture-sensitive reagents to the reaction flask via cannula or syringe.
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Anhydride Transfer: In a fume hood, quickly open the this compound bottle. Use a dry syringe to withdraw a slight excess of the anhydride.
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Purging the Syringe: Pointing the syringe needle into the inert atmosphere of the reaction flask's headspace (or a separate dry flask), dispense and withdraw the inert gas a few times to replace the air in the syringe with the inert gas.
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Addition: Carefully add the required volume of the anhydride to the reaction mixture via a septum.
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Reaction: Maintain a positive pressure of inert gas throughout the reaction.
Visualizations
Caption: Hydrolysis of this compound.
Caption: Troubleshooting workflow for low reaction yield.
Technical Support Center: Perfluorooctanoic Anhydride (PFOA Anhydride) Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Perfluorooctanoic anhydride.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final this compound product is an oil, but I expected a solid. What could be the issue?
A1: this compound is often an oil or a low-melting solid at room temperature. The physical state can be influenced by residual solvents or the presence of impurities, such as the parent carboxylic acid (Perfluorooctanoic acid - PFOA), which can depress the melting point.
-
Troubleshooting Steps:
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Confirm Purity: Analyze the product's purity using techniques like ¹⁹F NMR or GC-MS to identify potential contaminants. The presence of PFOA is a common issue.
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Drying: Ensure all your glassware was rigorously dried and the reaction was performed under anhydrous conditions. Any moisture will lead to hydrolysis of the anhydride back to the carboxylic acid.[1][2]
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Re-purification: If significant PFOA is detected, consider re-purification by fractional distillation under reduced pressure.
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Q2: I'm observing poor yield after my purification by distillation. What are the common causes?
A2: Low recovery from distillation can stem from several factors:
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Decomposition: Although relatively stable, prolonged heating at high temperatures can cause some decomposition.
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Incomplete Distillation: The product might not have been fully distilled, leaving a significant amount in the distillation flask.
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Mechanical Losses: Product loss can occur in the distillation column, condenser, or receiving flask.
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Incorrect Pressure/Temperature: The boiling point of this compound is pressure-dependent (e.g., 100°C at 15 mmHg).[3] Using a pressure that is too low or a temperature that is too high can lead to issues.
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Troubleshooting Steps:
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Optimize Distillation Conditions: Use a well-established vacuum and a suitable heating mantle temperature. A short-path distillation apparatus is often preferred to minimize losses.
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Check for Leaks: Ensure your vacuum system is free of leaks to maintain a stable, low pressure.
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Monitor Temperature: Use a thermometer to monitor the vapor temperature during distillation. The temperature should plateau during the collection of the main fraction.
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Q3: How can I remove the residual Perfluorooctanoic acid (PFOA) from my anhydride product?
A3: Residual PFOA is a common impurity, often due to incomplete reaction or hydrolysis.
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Recommended Methods:
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Fractional Distillation: This is the most effective method. PFOA has a different boiling point than its anhydride, allowing for separation.
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Chemical Treatment: For small amounts of acid impurity, the crude anhydride can be treated with a dehydrating agent like phosphorus pentoxide (P₂O₅), followed by distillation.[4] This converts the residual acid to the anhydride.
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Q4: What are the best analytical techniques to assess the purity of my this compound?
A4: A combination of techniques is often best for a comprehensive purity assessment.
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Primary Techniques:
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¹⁹F NMR Spectroscopy: This is a powerful tool for identifying and quantifying fluorinated compounds and impurities.
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Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product. Derivatization may be needed for less volatile components.[5]
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-
Secondary Techniques:
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High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS): Can be used to detect non-volatile impurities, including the parent PFOA.[6][7][8]
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Fourier-Transform Infrared Spectroscopy (FTIR): Can confirm the presence of the anhydride functional group (characteristic C=O stretches) and the absence of the carboxylic acid OH-stretch.
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Purification Performance Data
The following table summarizes typical purity levels and yields for common purification techniques for perfluorinated anhydrides. Note: This data is illustrative and may vary based on specific experimental conditions.
| Purification Technique | Starting Material Purity | Final Purity (Typical) | Yield (Typical) | Key Advantages | Key Disadvantages |
| Fractional Vacuum Distillation | 85-95% | >99% | 80-90% | High purity achievable; scalable. | Requires vacuum; potential for thermal stress. |
| Distillation with P₂O₅ | 85-95% | >98% | 75-85% | Removes parent acid effectively.[4] | P₂O₅ is a solid and can be difficult to handle.[9] |
| Solvent Washing & Drying | 70-85% | 90-95% | ~95% | Simple; good for crude purification. | May not remove structurally similar impurities. |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This protocol is suitable for purifying this compound from non-volatile impurities and residual Perfluorooctanoic acid.
Materials:
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Crude this compound
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Short-path distillation apparatus
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Vacuum pump with a cold trap
-
Heating mantle with a stirrer
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Dry, clean collection flasks
Methodology:
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Setup: Assemble the short-path distillation apparatus. Ensure all glassware is thoroughly dried in an oven and assembled while still warm to prevent atmospheric moisture contamination.
-
Charging the Flask: Charge the distillation flask with the crude this compound. Add a magnetic stir bar.
-
Evacuation: Slowly and carefully evacuate the system using the vacuum pump. A cold trap (using liquid nitrogen or dry ice/acetone) should be placed between the apparatus and the pump to protect the pump.
-
Heating: Once a stable vacuum is achieved (e.g., <15 mmHg), begin to gently heat the distillation flask using the heating mantle while stirring.
-
Fraction Collection:
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Collect any low-boiling impurities as the first fraction (forerun).
-
As the vapor temperature stabilizes at the boiling point of the anhydride (approx. 100°C at 15 mmHg), switch to a clean receiving flask to collect the main product fraction.[3]
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Stop the distillation before the distilling flask is completely dry to avoid overheating the residue.
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-
Storage: The purified anhydride should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, preferably in a refrigerator or freezer to minimize degradation.
Visual Guides
Experimental Workflow for Purification
Caption: Workflow for PFOA Anhydride Purification.
Troubleshooting Decision Tree
Caption: Troubleshooting Low Purity Issues.
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. This compound CAS#: 33496-48-9 [m.chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Method of Detecting Perfluorooctanoic Acid | Encyclopedia MDPI [encyclopedia.pub]
- 6. Method for the determination of perfluorooctanoic acid in air samples using liquid chromatography with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative determination of perfluorooctanoic acid ammonium salt in human serum by high-performance liquid chromatography with atmospheric pressure chemical ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Method for the Determination of Perfluorooctanoic Acid in Air Samples Using Liquid Chromatography with Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 9. Process for the preparation of halogenated carboxylic anhydrides | TREA [trea.com]
Common experimental errors when using Perfluorooctanoic anhydride
Welcome to the Technical Support Center for Perfluorooctanoic Anhydride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data to support your research endeavors.
Troubleshooting Guide
Encountering unexpected results is a common part of research. This guide addresses specific issues you might encounter when using this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Hydrolysis of Anhydride: this compound is highly susceptible to hydrolysis by atmospheric moisture or residual water in solvents and reagents, forming the unreactive perfluorooctanoic acid (PFOA). | - Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents. Consider using freshly distilled solvents or those stored over molecular sieves.- Handle the anhydride under an inert atmosphere as much as possible. |
| 2. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inadequate mixing. | - Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[1] - Increase the reaction temperature, but be mindful of potential side reactions or decomposition at very high temperatures.- Ensure efficient stirring to maintain a homogeneous reaction mixture. | |
| 3. Poor Nucleophilicity of Substrate: Sterically hindered alcohols, phenols, or amines may react slowly. | - Consider using a catalyst to enhance the reaction rate. For acylation of alcohols and phenols, a base like pyridine or a Lewis acid can be effective.[2][3] - For weakly nucleophilic substrates, increasing the reaction temperature or using a more polar aprotic solvent might be beneficial. | |
| Formation of Side Products | 1. Side Reactions with Solvent: Reactive solvents can compete with your substrate for the anhydride. | - Choose an inert solvent for your reaction, such as dichloromethane, chloroform, or toluene. |
| 2. Over-acylation: If your substrate has multiple reactive sites, you may see the formation of di- or poly-acylated products. | - Use a stoichiometric amount of the anhydride or a slight excess of the substrate.- Control the reaction temperature; lower temperatures often favor mono-acylation. | |
| 3. Thermal Decomposition: At elevated temperatures, perfluorinated compounds can decompose, leading to a complex mixture of byproducts.[4] | - Avoid excessive heating. Determine the optimal reaction temperature through small-scale trials. | |
| Difficult Product Isolation | 1. Emulsion during Workup: The surfactant properties of the perfluorooctanoate byproduct can lead to the formation of stable emulsions during aqueous workup. | - Use brine (saturated NaCl solution) instead of deionized water for washing the organic layer.- Centrifugation can help to break up emulsions.- Passing the mixture through a pad of Celite® can sometimes aid in separating the layers. |
| 2. Co-elution during Chromatography: The desired product and the PFOA byproduct may have similar polarities, making separation by column chromatography challenging. | - Optimize your solvent system for chromatography. A different combination of polar and non-polar solvents may improve separation.- Consider derivatizing the PFOA byproduct to alter its polarity before chromatography. |
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
A1: this compound is sensitive to moisture. It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place. A desiccator is also recommended for long-term storage.
Q2: What are the primary hazards associated with this compound?
A2: The primary hazard is its reactivity with water, which produces perfluorooctanoic acid (PFOA). PFOA is a known persistent organic pollutant with potential health risks, including developmental and reproductive toxicity. The anhydride itself is corrosive and will cause severe skin and eye irritation upon contact. Always handle with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Q3: Can I use a base as a catalyst for my acylation reaction?
A3: Yes, a non-nucleophilic base like pyridine or triethylamine is often used to scavenge the perfluorooctanoic acid byproduct, which can drive the equilibrium towards the product. However, be aware that these bases can sometimes complicate purification.
Q4: My reaction is not proceeding. What can I do?
A4: First, ensure that your reagents and solvents are anhydrous, as hydrolysis of the anhydride is a common issue. If the reaction is still slow, you can try gently heating the reaction mixture. If your substrate is a poor nucleophile, consider adding a catalyst. For esterifications of phenols, a catalyst like TiO2 under solvent-free conditions has been reported to be effective.
Q5: How can I monitor the progress of my reaction?
A5: The choice of monitoring technique depends on the specific reaction. Thin Layer Chromatography (TLC) is a quick and easy method if your product and starting material have different polarities. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to monitor the disappearance of starting material and the appearance of product signals.
Quantitative Data
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₆F₃₀O₃[5] |
| Molecular Weight | 810.12 g/mol [5] |
| Boiling Point | Not available |
| Density | Not available |
| Solubility | Soluble in some organic solvents like chloroform. Perfluorinated compounds often exhibit limited solubility in common organic solvents.[6] It is recommended to test solubility on a small scale before proceeding with a large-scale reaction. |
Experimental Protocols
Key Experiment 1: General Protocol for Acylation of an Alcohol
This protocol provides a general procedure for the acylation of a primary or secondary alcohol with this compound.
Materials:
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This compound
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Anhydrous alcohol
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Anhydrous dichloromethane (DCM) or other inert solvent
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Anhydrous pyridine (optional, as a catalyst and acid scavenger)
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Oven-dried round-bottom flask with a magnetic stir bar
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Septa and needles for inert atmosphere techniques
-
Standard workup and purification reagents and equipment
Procedure:
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Set up an oven-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).
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Dissolve the alcohol (1.0 equivalent) in anhydrous DCM.
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If using, add anhydrous pyridine (1.1 equivalents).
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In a separate, dry vial, dissolve this compound (1.1 equivalents) in anhydrous DCM.
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Slowly add the anhydride solution to the alcohol solution at 0 °C (ice bath).
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Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC.
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Upon completion, quench the reaction by the slow addition of water.
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Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Key Experiment 2: General Protocol for Esterification of a Phenol
This protocol outlines a general method for the esterification of a phenol using this compound.
Materials:
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This compound
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Phenol
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Anhydrous toluene or other high-boiling inert solvent
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Anhydrous pyridine or other suitable base
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Oven-dried reaction vessel with a magnetic stir bar and reflux condenser
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Inert atmosphere setup
-
Standard workup and purification reagents and equipment
Procedure:
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To an oven-dried reaction vessel under an inert atmosphere, add the phenol (1.0 equivalent) and anhydrous toluene.
-
Add anhydrous pyridine (1.2 equivalents) to the mixture.
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In a separate dry container, dissolve this compound (1.2 equivalents) in anhydrous toluene.
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Add the anhydride solution to the phenol mixture.
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Heat the reaction mixture to 50-80 °C and stir for 4-48 hours, monitoring by TLC.
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After the reaction is complete, cool the mixture to room temperature.
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Dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
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Purify the product via column chromatography.
Visualizations
Signaling Pathways Affected by Perfluorooctanoic Acid (PFOA)
Since this compound readily hydrolyzes to Perfluorooctanoic Acid (PFOA), understanding the biological effects of PFOA is crucial for researchers in the life sciences. PFOA is known to activate several nuclear receptor pathways and influence cellular processes.[7][8][9]
Caption: PFOA interaction with key nuclear receptors.
General Experimental Workflow for Acylation
The following diagram illustrates a typical workflow for an acylation reaction using this compound.
Caption: A typical acylation experimental workflow.
Logical Relationship for Troubleshooting Low Yield
This diagram outlines the logical steps to troubleshoot a low-yielding acylation reaction.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. jetir.org [jetir.org]
- 2. Highly powerful and practical acylation of alcohols with acid anhydride catalyzed by Bi(OTf)(3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C16F30O3 | CID 118491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Perfluorooctanoic acid (PFOA) affects distinct molecular signalling pathways in human primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Perfluorooctanoic acid activates multiple nuclear receptor pathways and skews expression of genes regulating cholesterol homeostasis in liver of humanized PPARα mice fed an American diet - PMC [pmc.ncbi.nlm.nih.gov]
How to increase the efficiency of Perfluorooctanoic anhydride acylation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of acylation reactions using Perfluorooctanoic anhydride (PFOA anhydride). The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound acylation?
This compound is a powerful acylating agent used to introduce the perfluorooctanoyl group onto various substrates. This is particularly valuable in:
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Derivatization for Analysis: Increasing the volatility and thermal stability of polar molecules like alcohols, phenols, and amines for gas chromatography (GC) analysis, often with electron capture detection (ECD) for enhanced sensitivity.[1]
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Synthesis of Fluorinated Molecules: Creating novel esters and amides with unique properties conferred by the highly fluorinated chain, such as increased lipophilicity and metabolic stability, which is of interest in drug development and materials science.
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Protecting Group Chemistry: The perfluorooctanoyl group can serve as a protecting group for hydroxyl and amino functionalities during multi-step organic syntheses.
Q2: What are the key factors influencing the efficiency of PFOA anhydride acylation?
The success of PFOA anhydride acylation hinges on several critical parameters:
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Catalyst Selection: The choice of catalyst is paramount. Lewis acids (e.g., AlCl₃, ZnCl₂), Brønsted acids, and other specialized catalysts can significantly accelerate the reaction.[2][3] For substrates like alcohols and phenols, catalysts like bismuth triflate (Bi(OTf)₃) have been shown to be highly effective, even for sterically hindered molecules.[3][4]
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Anhydrous Conditions: this compound, like other acid anhydrides, is sensitive to moisture. Water can hydrolyze the anhydride to the corresponding carboxylic acid and deactivate many Lewis acid catalysts, leading to low yields.[2] Therefore, using anhydrous solvents and reagents, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.
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Reaction Temperature: Temperature plays a significant role in the reaction rate. While some acylations proceed efficiently at room temperature, others may require heating to overcome the activation energy.[2] However, excessively high temperatures can lead to side reactions and decomposition of reactants or products.
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Solvent Choice: The solvent must be inert to the reaction conditions and capable of dissolving both the substrate and the anhydride. Common choices include aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.
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Presence of a Base: For the acylation of amines and alcohols, a non-nucleophilic base, such as pyridine or triethylamine (TEA), is often added to neutralize the perfluorooctanoic acid byproduct, driving the reaction to completion.[1]
Q3: Can PFOA anhydride be used for Friedel-Crafts acylation of aromatic compounds?
Yes, in principle, PFOA anhydride can be used for Friedel-Crafts acylation. This reaction introduces the perfluorooctanoyl group onto an aromatic ring. Key considerations for this application include:
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Substrate Reactivity: The aromatic ring must be sufficiently electron-rich (activated) to undergo electrophilic aromatic substitution. Aromatic rings with strongly electron-withdrawing groups are generally poor substrates for Friedel-Crafts acylation.[2]
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Catalyst: A strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), is typically required in stoichiometric amounts.
-
Reaction Conditions: Anhydrous conditions are critical to prevent catalyst deactivation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: Moisture in the reaction vessel, solvents, or reagents has deactivated the Lewis acid catalyst. | 1. Ensure all glassware is oven-dried. Use freshly distilled, anhydrous solvents. Use a fresh, unopened container of the catalyst. |
| 2. Insufficiently Reactive Substrate: The alcohol, amine, or aromatic ring is sterically hindered or electronically deactivated. | 2. Increase the reaction temperature. Use a more potent catalyst system (e.g., a stronger Lewis acid). For aromatic substrates, consider using a more activated derivative if possible. | |
| 3. Inadequate Reaction Time or Temperature: The reaction has not been allowed to proceed to completion. | 3. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS). If the reaction is sluggish, consider gradually increasing the temperature. | |
| 4. Impure Starting Materials: Contaminants in the PFOA anhydride or the substrate are interfering with the reaction. | 4. Purify the starting materials before use. PFOA anhydride can be purified by distillation under reduced pressure. | |
| Formation of Multiple Products | 1. Side Reactions: The reaction temperature may be too high, leading to decomposition or other unwanted reactions. | 1. Lower the reaction temperature. Consider adding the anhydride slowly to a cooled solution of the substrate and catalyst to control any exothermic processes. |
| 2. Polysubstitution (in Friedel-Crafts): For highly activated aromatic rings, more than one acyl group may be added. | 2. Use a 1:1 stoichiometry of the anhydride to the aromatic substrate. The introduction of the first acyl group typically deactivates the ring, making a second acylation less favorable.[5] | |
| Difficult Product Purification | 1. Presence of Unreacted Anhydride: Excess PFOA anhydride remains in the reaction mixture. | 1. Quench the reaction with water or a dilute aqueous base to hydrolyze the remaining anhydride. The resulting perfluorooctanoic acid can then be removed by extraction with a basic aqueous solution. |
| 2. Emulsion Formation During Workup: The fluorinated nature of the product can lead to stable emulsions during aqueous extraction. | 2. Add a saturated solution of sodium chloride (brine) to help break the emulsion. Centrifugation can also be effective. |
Experimental Protocols
While specific protocols for this compound are not abundant in the provided search results, the following general procedures for acylation with other fluorinated anhydrides can be adapted as a starting point. It is crucial to optimize these conditions for your specific substrate.
General Protocol for Acylation of Alcohols/Phenols
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To a solution of the alcohol or phenol (1.0 equiv) and a suitable base (e.g., pyridine or triethylamine, 1.2 equiv) in an anhydrous solvent (e.g., DCM or THF) under an inert atmosphere, add this compound (1.1 equiv) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl (if a basic catalyst was used), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
General Protocol for Acylation of Amines
-
To a solution of the amine (1.0 equiv) in an anhydrous solvent (e.g., DCM) at 0 °C under an inert atmosphere, add this compound (1.05 equiv).
-
If the amine is used as its hydrochloride salt, add a base like triethylamine (2.2 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 1-12 hours, monitoring by TLC or GC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting amide by recrystallization or column chromatography.
Data Presentation
The following table summarizes typical reaction conditions for acylation using fluorinated anhydrides, which can serve as a guide for optimizing PFOA anhydride reactions.
| Substrate Type | Catalyst/Base | Solvent | Temperature (°C) | Typical Reaction Time |
| Primary Alcohols | Pyridine or DMAP | DCM, THF | 0 to RT | 1-6 h |
| Secondary Alcohols | Bi(OTf)₃, Sc(OTf)₃ | Acetonitrile | RT to 50 | 4-24 h |
| Tertiary Alcohols | Bi(OTf)₃ | Acetonitrile | RT to 60 | 12-48 h |
| Phenols | Pyridine, TEA | DCM, Toluene | RT | 2-12 h |
| Primary/Secondary Amines | Triethylamine (TEA) | DCM, THF | 0 to RT | 1-4 h |
| Aromatic Compounds | AlCl₃, FeCl₃ | CS₂, Nitrobenzene | 0 to 80 | 2-24 h |
Note: This table is a generalized summary based on acylation reactions with various anhydrides. Reaction conditions for this compound may vary and require optimization.
Visualizations
Caption: Generalized mechanism of this compound acylation.
Caption: Troubleshooting workflow for low PFOA acylation efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Highly powerful and practical acylation of alcohols with acid anhydride catalyzed by Bi(OTf)(3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3 [organic-chemistry.org]
- 5. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Perfluoroalkylation with PFOA Anhydride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using perfluorooctanoic anhydride (PFOA anhydride) for perfluoroalkylation.
Troubleshooting Guide
This guide addresses specific issues that may arise during perfluoroalkylation reactions with PFOA anhydride.
| Issue | Potential Cause | Recommended Solution |
| 1. Low or No Product Yield | a. Hydrolysis of PFOA Anhydride: PFOA anhydride is sensitive to moisture and can hydrolyze to the unreactive perfluorooctanoic acid (PFOA).[1][2] | - Ensure all glassware is rigorously dried before use. - Use anhydrous solvents. Consider using freshly distilled solvents or solvents from a solvent purification system. - Handle PFOA anhydride under an inert atmosphere (e.g., nitrogen or argon). |
| b. Inactive Nucleophile: The nucleophile (e.g., alcohol or amine) may be protonated, rendering it non-nucleophilic. This is especially true for amines, which can be protonated by the perfluorooctanoic acid byproduct.[3][4][5] | - For amine nucleophiles, use at least two equivalents of the amine. The second equivalent acts as a base to neutralize the PFOA byproduct.[5] - Alternatively, a non-nucleophilic base (e.g., pyridine, triethylamine) can be added to the reaction mixture to scavenge the acid byproduct.[6] | |
| c. Steric Hindrance: A sterically hindered nucleophile (e.g., a tertiary alcohol) may react very slowly or not at all with the bulky PFOA anhydride.[7] | - Increase the reaction temperature and/or prolong the reaction time. - Consider using a less hindered perfluoroalkylating agent if possible. | |
| 2. Formation of Unexpected Byproducts | a. Competing Acylation (in mixed anhydride systems): If PFOA anhydride is generated in situ from another anhydride (e.g., trifluoroacetic anhydride), the nucleophile may react with both anhydrides, leading to a mixture of perfluoroalkylated and non-perfluoroalkylated products.[8][9] | - Optimize reaction conditions (e.g., temperature, addition sequence) to favor the desired reaction. Lower temperatures may increase selectivity.[9] - Purify the PFOA anhydride before use if it is prepared from another anhydride. |
| b. Reaction with Solvent: Polar aprotic solvents such as DMSO, acetonitrile, and acetone can promote the degradation of some perfluoroalkyl carboxylic acids and their derivatives, potentially leading to unexpected side products.[10] While this has been observed for perfluoroalkyl ether acids, caution should be exercised with PFOA anhydride in these solvents. | - If unexpected byproducts are observed, consider switching to a less reactive aprotic solvent like THF or a non-polar solvent like dichloromethane. | |
| 3. Reaction Mixture Turns Brown/Dark | a. Decomposition: Elevated temperatures can lead to the decomposition of the reactants or products, especially in the presence of impurities.[9] | - Run the reaction at the lowest effective temperature. - Ensure the purity of all reagents. |
| 4. Difficulty in Product Purification | a. PFOA Byproduct: The perfluorooctanoic acid byproduct can be difficult to separate from the desired perfluoroalkylated product due to similar solubility profiles. | - Use a basic wash (e.g., dilute sodium bicarbonate solution) during the workup to extract the acidic PFOA. Be cautious, as this may hydrolyze any remaining PFOA anhydride. - Column chromatography on silica gel can be effective for separating the product from PFOA. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for perfluoroalkylation with PFOA anhydride?
A1: The reaction proceeds via a nucleophilic acyl substitution mechanism. The nucleophile (e.g., an alcohol or amine) attacks one of the carbonyl carbons of the PFOA anhydride. This is followed by the elimination of a perfluorooctanoate anion as a leaving group, resulting in the formation of the perfluoroalkylated product (an ester or an amide) and one equivalent of perfluorooctanoic acid.[1][2]
Q2: Why is my reaction with an amine nucleophile not working well, even with a non-nucleophilic base?
A2: While a non-nucleophilic base will neutralize the PFOA byproduct, the initial reaction between the amine and PFOA anhydride still produces a protonated amide intermediate. A second equivalent of the amine nucleophile is often more effective as it can act as both a nucleophile and a base to deprotonate this intermediate, driving the reaction to completion.[3][5]
Q3: Can I use water as a solvent for perfluoroalkylation with PFOA anhydride?
A3: No, PFOA anhydride readily reacts with water in a hydrolysis reaction to form two equivalents of perfluorooctanoic acid.[1][2] This will consume your reagent and prevent the desired perfluoroalkylation from occurring.
Q4: Is PFOA anhydride stable for long-term storage?
A4: PFOA anhydride is highly susceptible to hydrolysis. It should be stored in a tightly sealed container under an inert atmosphere and in a desiccator to protect it from moisture.
Q5: Are there any safety concerns associated with using PFOA anhydride?
A5: Yes. PFOA is a persistent organic pollutant with known toxic effects. PFOA anhydride will hydrolyze to PFOA upon contact with moisture. Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. Dispose of all waste containing PFOA or its anhydride according to your institution's hazardous waste disposal guidelines.
Experimental Protocols
General Procedure for Perfluoroalkylation of an Alcohol:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the alcohol (1.0 eq.) and a non-nucleophilic base such as pyridine (1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of PFOA anhydride (1.1 eq.) in the same anhydrous solvent to the reaction mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Perfluoroalkylation of an Amine:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (2.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
Cool the solution to 0 °C.
-
Slowly add a solution of PFOA anhydride (1.0 eq.) in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with the organic solvent and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Experimental workflow for a typical perfluoroalkylation reaction.
Caption: Troubleshooting logic for unexpected perfluoroalkylation outcomes.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. 13.6. Reactions with Anhydride Electrophiles – Introduction to Organic Chemistry [saskoer.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Generation of Mixed Anhydrides via Oxidative Fragmentation of Tertiary Cyclopropanols with Phenyliodine(III) Dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Perfluorooctanoylating Agents: Perfluorooctanoic Anhydride vs. Perfluorooctanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
The introduction of a perfluorooctanoyl group into a molecule can significantly alter its physicochemical properties, enhancing lipophilicity and metabolic stability. The choice of the acylating agent is a critical step in this process, directly impacting reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of two common perfluorooctanoylating agents: perfluorooctanoic anhydride and perfluorooctanoyl chloride, supported by illustrative experimental data and detailed protocols.
Executive Summary
Perfluorooctanoyl chloride is generally a more reactive acylating agent than this compound. This heightened reactivity, stemming from the excellent leaving group ability of the chloride ion, often translates to faster reaction times and milder reaction conditions. However, this can also lead to lower selectivity with multifunctional substrates. The primary byproduct of reactions with perfluorooctanoyl chloride is hydrogen chloride (HCl), a corrosive gas that often requires a stoichiometric amount of base to neutralize.
This compound, while less reactive, offers a milder and often more selective acylation. The carboxylate leaving group is less reactive than chloride, sometimes necessitating higher temperatures or longer reaction times. The byproduct is perfluorooctanoic acid, which is less corrosive and can be easier to remove during workup than HCl.
Reactivity and Mechanism
Both perfluorooctanoyl chloride and this compound react with nucleophiles, such as alcohols and amines, via a nucleophilic acyl substitution mechanism. The highly electron-withdrawing perfluorooctyl group makes the carbonyl carbon exceptionally electrophilic and susceptible to nucleophilic attack.
The generally accepted reactivity order for carboxylic acid derivatives is:
Acyl Chloride > Acid Anhydride > Ester > Amide
This trend is primarily dictated by the stability of the leaving group. The chloride ion (Cl⁻) is a weaker base and therefore a better leaving group than the perfluorooctanoate anion (C₇F₁₅COO⁻).
Performance Comparison: Illustrative Data
The following tables present illustrative data for the acylation of representative substrates. This data is based on general chemical principles and is intended for comparative purposes. Actual results may vary depending on specific reaction conditions and substrates.
O-Acylation of Benzyl Alcohol
| Acylating Agent | Catalyst | Temp. (°C) | Time (h) | Yield (%) |
| Perfluorooctanoyl Chloride | Pyridine | 25 | 1 | ~95 |
| This compound | DMAP | 25 | 6 | ~90 |
| This compound | None | 80 | 12 | ~75 |
N-Acylation of Aniline
| Acylating Agent | Base | Temp. (°C) | Time (h) | Yield (%) |
| Perfluorooctanoyl Chloride | Triethylamine | 0-25 | 0.5 | ~98 |
| This compound | None | 25 | 4 | ~92 |
Experimental Protocols
General Considerations
-
All reactions should be performed in a well-ventilated fume hood.
-
Perfluorooctanoyl chloride and anhydride are moisture-sensitive; use anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon).
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Esterification of Benzyl Alcohol with Perfluorooctanoyl Chloride
Materials:
-
Benzyl alcohol (1.0 eq)
-
Perfluorooctanoyl chloride (1.05 eq)
-
Anhydrous pyridine (1.1 eq)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add benzyl alcohol and anhydrous DCM.
-
Add anhydrous pyridine to the solution and cool the flask to 0 °C in an ice bath.
-
Slowly add perfluorooctanoyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Amidation of Aniline with this compound
Materials:
-
Aniline (1.0 eq)
-
This compound (1.0 eq)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
In a round-bottom flask, dissolve aniline in anhydrous THF under an inert atmosphere.
-
Add this compound to the solution in one portion.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. The perfluorooctanoic acid byproduct will be extracted into the basic aqueous layer.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
The product can often be purified by recrystallization.
Conclusion
The choice between perfluorooctanoyl chloride and this compound is a trade-off between reactivity and handling. For rapid acylations where the substrate is not sensitive to acid, perfluorooctanoyl chloride is often the reagent of choice. For larger-scale reactions, or with delicate substrates requiring higher selectivity and milder conditions, This compound presents a more favorable option due to its reduced reactivity and less corrosive byproduct. Researchers should consider the specific requirements of their synthesis, including substrate compatibility, desired reaction time, and scale, to make an informed decision.
A Comparative Guide to Perfluorooctanoic Anhydride and Trifluoroacetic Anhydride for Researchers
In the realm of organic synthesis and drug development, the selection of an appropriate acylating agent is paramount for achieving desired chemical transformations with high efficiency and selectivity. Among the array of available reagents, perfluorinated anhydrides stand out for their exceptional reactivity. This guide provides a detailed comparison of two prominent members of this class: Perfluorooctanoic anhydride and Trifluoroacetic anhydride (TFAA). This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their properties, reactivity, and applications, supported by available data and generalized experimental protocols.
Introduction to Perfluorinated Anhydrides
This compound and Trifluoroacetic anhydride are the anhydrides of their respective perfluorinated carboxylic acids. The high degree of fluorination in these molecules dramatically influences their chemical properties, most notably by imparting a strong electron-withdrawing inductive effect from the perfluoroalkyl chains. This effect renders the carbonyl carbons highly electrophilic and, consequently, makes these anhydrides potent acylating agents.
Trifluoroacetic anhydride (TFAA) is a widely used reagent in organic synthesis, valued for its high reactivity and volatility, which simplifies its removal from reaction mixtures.[1][2] It is frequently employed for the introduction of the trifluoroacetyl group, a common moiety in pharmaceuticals and agrochemicals, and as a powerful dehydrating agent.[3]
This compound , on the other hand, is a less commonly documented reagent. Its longer perfluorinated carbon chain suggests an even stronger inductive effect compared to TFAA, which would theoretically lead to enhanced reactivity. However, its physical properties, such as a higher boiling point and molecular weight, present different considerations for its use and removal in synthetic protocols.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound and Trifluoroacetic anhydride is presented in Table 1. These properties are crucial for designing experiments, particularly concerning reaction conditions and product purification.
| Property | This compound | Trifluoroacetic Anhydride (TFAA) |
| Molecular Formula | C₁₆F₃₀O₃[4] | C₄F₆O₃[5] |
| Molecular Weight | 810.12 g/mol [4] | 210.03 g/mol [5] |
| Boiling Point | 100 °C at 15 mmHg[6] | 39.5-40 °C[5] |
| Density | ~1.77 g/cm³ (predicted)[6] | ~1.51 g/mL[5] |
| Appearance | Colorless oil[6] | Colorless liquid[5] |
| CAS Number | 33496-48-9[4] | 407-25-0[5] |
Table 1. Comparison of Physical and Chemical Properties.
Reactivity and Performance in Acylation Reactions
The reactivity of both anhydrides is primarily governed by the powerful electron-withdrawing nature of the perfluoroalkyl groups.[7] This inductive effect polarizes the carbonyl groups, making them highly susceptible to nucleophilic attack.
Trifluoroacetic anhydride (TFAA) is well-established as a highly reactive acylating agent, significantly more so than its non-fluorinated counterpart, acetic anhydride.[7] The trifluoromethyl group's strong inductive effect is key to this enhanced reactivity.[8] TFAA readily reacts with a wide range of nucleophiles, including alcohols, phenols, and amines, to form the corresponding trifluoroacetylated products.[1]
Due to the lack of specific comparative experimental data, a direct quantitative comparison of reaction yields and kinetics is not possible at this time. However, it is reasonable to hypothesize that this compound may allow for acylation reactions to proceed under milder conditions or with less reactive substrates compared to TFAA.
Experimental Protocols: General Procedure for Acylation
The following is a generalized protocol for the acylation of a generic alcohol substrate. This protocol can be adapted for use with either this compound or Trifluoroacetic anhydride, with adjustments to the reaction time and temperature likely necessary to account for their differing reactivities.
Materials:
-
Substrate (e.g., a primary or secondary alcohol)
-
Acylating agent (this compound or Trifluoroacetic anhydride)
-
Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether)
-
Base (optional, e.g., pyridine, triethylamine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol substrate (1.0 equivalent) in the anhydrous solvent.
-
Addition of Reagents: To the stirred solution, add the base (1.1 equivalents, if used). Cool the mixture to 0 °C in an ice bath.
-
Acylation: Slowly add the acylating agent (1.1 equivalents) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C or room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). For the more reactive this compound, the reaction may be complete in a shorter time frame or at a lower temperature.
-
Workup: Once the reaction is complete, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography, distillation, or recrystallization as needed.
Note on Reactivity Differences: When using this compound, it is advisable to start with a lower reaction temperature and shorter reaction time due to its potentially higher reactivity. Conversely, with less reactive substrates, its use may offer an advantage over TFAA.
Visualization of Reaction Workflow
The following diagram illustrates a typical workflow for an acylation reaction using a perfluorinated anhydride.
Caption: A generalized workflow for acylation reactions.
Signaling Pathway Analogy: Electrophilic Activation
The enhanced reactivity of perfluorinated anhydrides can be conceptually linked to a signaling pathway, where the perfluoroalkyl group acts as an "activator" for the "effector" carbonyl group, leading to a "cellular response" of acylation.
Caption: Electrophilic activation by perfluoroalkyl groups.
Safety and Handling
Both this compound and Trifluoroacetic anhydride are corrosive and moisture-sensitive compounds that should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. They react violently with water and should be stored in a cool, dry place under an inert atmosphere.
Of particular note are the health and environmental concerns associated with long-chain perfluorinated compounds. Perfluorooctanoic acid (PFOA), the hydrolysis product of this compound, is a persistent environmental pollutant with known toxic and carcinogenic effects.[4] Users should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
Trifluoroacetic anhydride is a well-characterized and highly effective acylating agent with a broad range of applications. This compound, while less studied, holds the potential to be an even more reactive reagent due to the extended perfluoroalkyl chain. The choice between these two anhydrides will depend on the specific requirements of the synthesis, including the reactivity of the substrate, the desired properties of the acylated product, and practical considerations such as boiling point and purification methods. Further research into the reaction kinetics and substrate scope of this compound is warranted to fully elucidate its potential as a powerful tool in organic synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the synthesis of fluoroalkylated compounds using fluoroalkyl anhydrides [html.rhhz.net]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. mdpi.com [mdpi.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Acylating Agents: Efficacy of Trifluoroacetic Anhydride and Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a critical step in chemical synthesis, directly impacting reaction efficiency, yield, and selectivity. This guide provides an objective comparison of trifluoroacetic anhydride (TFAA) with common non-fluorinated alternatives, namely acetic anhydride and acetyl chloride, supported by experimental data to inform reagent choice in acylation reactions.
Executive Summary
Acylation is a fundamental transformation in organic chemistry, involving the introduction of an acyl group (RCO-) onto a nucleophile. The reactivity of the acylating agent is a key determinant of the reaction's outcome. Generally, the order of reactivity for the acylating agents discussed here is: Acetyl Chloride > Trifluoroacetic Anhydride > Acetic Anhydride.
-
Trifluoroacetic Anhydride (TFAA) is a highly reactive acylating agent, primarily due to the strong electron-withdrawing effect of the trifluoromethyl group, which makes the carbonyl carbons highly electrophilic.[1] It is often used for the acylation of less reactive substrates or when forcing conditions are required.
-
Acetyl Chloride is also a very reactive acylating agent, often providing high yields in short reaction times.[2][3] However, its high reactivity can sometimes lead to lower selectivity with polyfunctional molecules, and it produces corrosive hydrogen chloride (HCl) gas as a byproduct.[2][4]
-
Acetic Anhydride is a milder and more selective acylating agent than acetyl chloride.[2] Its byproduct, acetic acid, is less corrosive and easier to handle than HCl, making it a preferred reagent in many industrial and laboratory settings, especially for large-scale synthesis or with sensitive substrates.[2][4]
Quantitative Performance Comparison
The following tables provide a quantitative comparison of the efficacy of these acylating agents in the acylation of common substrates: benzyl alcohol (an alcohol) and aniline (an amine).
Table 1: Acylation of Benzyl Alcohol
| Acylating Agent | Catalyst | Temperature (°C) | Time | Yield (%) | Reference |
| Acetyl Chloride | ZnCl₂ | Room Temp. | 15 min | 95 | [2] |
| Acetic Anhydride | ZnCl₂ | Room Temp. | 90 min | 92 | [2] |
| Acetic Anhydride | None | 60 | 7 h | >99 | [5] |
| Trifluoroacetic Anhydride | Not Specified | Not Specified | Not Specified | Not Directly Reported for Benzyl Alcohol |
Table 2: Acylation of Aniline
| Acylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Acetyl Chloride | K₂CO₃ / TBAB | DMF | Room Temp. | 15-30 min | High (not quantified) | [6] |
| Acetic Anhydride | Sodium Acetate | Water | Room Temp. | Not Specified | Not Quantified | [7] |
| Trifluoroacetic Anhydride | Not Specified | Not Specified | Not Specified | 1 h (stirring) | 69 | [8] |
Note: The reaction conditions for the acylation of aniline vary significantly across the different protocols, making a direct comparison of efficacy challenging. The reported yield for TFAA is for the synthesis of N-trifluoroacetanilide.
Experimental Protocols
Detailed methodologies for the acylation of representative substrates are provided below.
Protocol 1: Acetylation of Benzyl Alcohol with Acetyl Chloride
Materials:
-
Benzyl alcohol
-
Acetyl chloride
-
Zinc chloride (ZnCl₂, anhydrous)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate solution (aqueous, saturated)
-
Anhydrous sodium sulfate
Procedure:
-
To a mixture of benzyl alcohol (1 mmol) and anhydrous zinc chloride (0.5 mmol), add acetyl chloride (1.2 mmol) dropwise at room temperature under solvent-free conditions.
-
Stir the reaction mixture for 15 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.[2][3]
Protocol 2: Acetylation of Benzyl Alcohol with Acetic Anhydride
Materials:
-
Benzyl alcohol
-
Acetic anhydride
-
Zinc chloride (ZnCl₂, anhydrous)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate solution (aqueous, saturated)
-
Anhydrous sodium sulfate
Procedure:
-
To a mixture of benzyl alcohol (1 mmol) and anhydrous zinc chloride (0.5 mmol), add acetic anhydride (1.2 mmol) at room temperature under solvent-free conditions.
-
Stir the reaction mixture for 90 minutes. Monitor the reaction progress by TLC.
-
Upon completion, follow the quenching, extraction, and purification steps as described in Protocol 1.[2]
Protocol 3: Trifluoroacetylation of Aniline with Trifluoroacetic Anhydride
Materials:
-
Aniline
-
Trifluoroacetic anhydride (TFAA)
-
Water
Procedure:
-
In a suitable reaction vessel, add aniline.
-
Add trifluoroacetic anhydride to the aniline.
-
Pour the reaction mixture into water.
-
Stir the resulting slurry for 1 hour to allow for the precipitation of the product.
-
Collect the crystalline solid by filtration.
-
Wash the crystals with water.
-
Dry the product in a vacuum oven at 50°C for 40 minutes to yield N-trifluoroacetanilide.[8]
Experimental Workflow and Decision Making
The choice of an acylating agent is a multi-faceted decision that depends on the substrate's reactivity, the desired reaction rate, and the tolerance of the molecule to the reaction conditions and byproducts. The following diagram illustrates a general workflow for selecting an appropriate acylating agent.
Caption: A decision-making workflow for selecting an appropriate acylating agent.
Conclusion
The efficacy of an acylating agent is highly dependent on the specific synthetic context. Trifluoroacetic anhydride stands out as a powerful reagent for challenging acylations due to its high reactivity. However, for many common transformations, acetyl chloride offers a faster reaction rate, while acetic anhydride provides a milder, more selective, and often more practical alternative, especially in large-scale applications or with sensitive substrates. The choice between these reagents should be guided by a careful consideration of the substrate's nature, the required reaction conditions, and the tolerance for the respective byproducts.
References
A Comparative Guide to Perfluoroalkylation Reagents Beyond Perfluorooctanoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
The introduction of perfluoroalkyl groups into organic molecules is a cornerstone of modern medicinal chemistry and materials science, imparting unique properties such as enhanced metabolic stability, lipophilicity, and binding affinity. While perfluorooctanoic anhydride has been a traditional reagent for this purpose, a diverse array of alternative reagents has emerged, offering varied reactivity, milder reaction conditions, and broader substrate scope. This guide provides an objective comparison of prominent alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for specific synthetic challenges.
Performance Comparison of Perfluoroalkylation Reagents
The following table summarizes the performance of various alternative reagents for perfluoroalkylation compared to this compound. The data presented is a synthesis of findings from multiple studies to provide a broad overview of their typical performance.
| Reagent Class | Specific Example(s) | Typical Yields (%) | Substrate Scope | Key Advantages | Key Disadvantages |
| Perfluoroalkyl Halides | Rf-I, Rf-Br | 60-95% | Alkenes, Alkynes, (Hetero)arenes | Readily available, versatile radical precursors | Often requires a catalyst (photoredox or transition metal) |
| Perfluoroalkyl Organometallics | Rf-Li, Rf-MgX, Rf-ZnX, Rf-Cu | 50-90% | Electrophiles (aldehydes, ketones, esters) | High reactivity towards electrophiles | Often require low temperatures and inert atmospheres |
| Electrophilic Reagents | FITS Reagents, Umemoto's Reagents | 70-95% | Nucleophiles (carbanions, enolates, arenes) | Highly reactive, suitable for late-stage functionalization | Can be expensive, may require specific activators |
| Other Perfluoroalkanoic Anhydrides | Trifluoroacetic Anhydride (TFAA) | 50-80% | Alkenes, Arenes | Commercially available, well-studied reactivity | Primarily for trifluoromethylation, can be aggressive |
| Perfluorocarboxylic Acids | Rf-COOH | 40-75% | Alkenes, (Hetero)arenes | Readily available, "green" potential via decarboxylation | Often requires a catalyst and oxidant |
Experimental Protocols
Detailed methodologies for key perfluoroalkylation reactions using alternative reagents are provided below.
Copper-Catalyzed Perfluoroalkylation of Heteroarenes using Perfluoroalkyl Iodides
This protocol describes a general procedure for the direct C-H perfluoroalkylation of heteroarenes.[1]
Materials:
-
Heteroarene (e.g., benzofuran, indole)
-
Perfluoroalkyl iodide (e.g., perfluorohexyl iodide)
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Solvent (e.g., DMF, DMSO)
Procedure:
-
To a reaction vessel, add the heteroarene (1.0 mmol), CuI (0.1 mmol), and 1,10-phenanthroline (0.1 mmol).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen).
-
Add the solvent (3 mL) and the perfluoroalkyl iodide (1.5 mmol).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 12-24 hours.
-
After completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Photoredox-Catalyzed Perfluoroalkylation of Alkenes using Perfluoroalkyl Bromides
This method utilizes visible light to generate perfluoroalkyl radicals for addition to alkenes.[2]
Materials:
-
Alkene
-
Perfluoroalkyl bromide (e.g., bromopentafluorobenzene)
-
Photocatalyst (e.g., Ru(bpy)3Cl2 or an organic dye)
-
Amine (as a sacrificial electron donor, e.g., diisopropylethylamine)
-
Solvent (e.g., acetonitrile, DMF)
Procedure:
-
In a reaction tube, dissolve the alkene (1.0 mmol), perfluoroalkyl bromide (1.2 mmol), and the photocatalyst (1-2 mol%).
-
Add the amine (2.0 mmol) and the solvent (5 mL).
-
Degas the solution by sparging with an inert gas (e.g., Argon) for 15-20 minutes.
-
Seal the tube and place it in front of a visible light source (e.g., blue LED lamp).
-
Irradiate the mixture at room temperature for 12-48 hours, or until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, remove the solvent in vacuo.
-
Purify the residue by flash column chromatography.
Nucleophilic Perfluoroalkylation of Aldehydes using Ruppert-Prakash Reagents
This protocol details the addition of a trifluoromethyl group to an aldehyde using TMSCF3.[3]
Materials:
-
Aldehyde
-
Trifluoromethyltrimethylsilane (TMSCF3, Ruppert-Prakash reagent)
-
Fluoride source (e.g., tetrabutylammonium fluoride - TBAF, or cesium fluoride - CsF)
-
Solvent (e.g., THF)
Procedure:
-
Dissolve the aldehyde (1.0 mmol) in anhydrous THF (5 mL) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add TMSCF3 (1.5 mmol) to the solution.
-
Add a catalytic amount of the fluoride source (e.g., 0.1 mmol of TBAF solution in THF).
-
Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature over several hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench with an aqueous solution of HCl (1 M).
-
Extract the product with an organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent to yield the crude product, which can be further purified by chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate the fundamental mechanisms and workflows of the described perfluoroalkylation methods.
References
A Comparative Guide to Perfluoroacylating Agents in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of perfluoroacyl groups into organic molecules is a cornerstone strategy in medicinal chemistry and materials science, often imparting unique physicochemical properties such as enhanced metabolic stability, increased lipophilicity, and improved thermal stability. The choice of the perfluoroacylating agent is critical for the success of these transformations, influencing reaction efficiency, selectivity, and substrate scope. This guide provides an objective comparison of three commonly employed perfluoroacylating agents: Trifluoroacetic Anhydride (TFAA), Trifluoroacetyl Chloride, and N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂), supported by experimental data and detailed protocols.
Executive Summary
Perfluoroacylating agents are indispensable tools for the introduction of trifluoroacetyl or triflyl groups.
-
Trifluoroacetic Anhydride (TFAA) is a powerful and highly reactive liquid, making it a convenient choice for a wide range of trifluoroacetylation reactions.
-
Trifluoroacetyl Chloride is a gaseous reagent that is also highly reactive but can be less convenient to handle than its anhydride counterpart.
-
N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) is a stable, crystalline solid primarily used as a triflating agent. It is particularly valued for its mildness and high efficiency in generating enol and aryl triflates, often outperforming more aggressive reagents like trifluoromethanesulfonic anhydride.[1][2][3][4]
Performance Comparison
The selection of a perfluoroacylating agent is dictated by the specific synthetic transformation, the nature of the substrate, and the desired outcome. The following tables summarize the performance of TFAA, Trifluoroacetyl Chloride, and PhNTf₂ in key applications.
Table 1: Trifluoroacetylation of Amines
| Amine Substrate | Reagent | Reaction Conditions | Yield (%) | Reference |
| Aniline | Trifluoroacetic Anhydride (TFAA) | Dichloromethane, 0°C to rt, 5 min | 93.8 | [5] |
| Aniline | Trifluoroacetic Acid / Triphosgene / Et₃N | Dichloromethane, 0°C to rt, 5 min | 95.2 | [6] |
| Secondary Amines (various) | Trifluoroacetic Anhydride (TFAA) | Catalyst-free | Good to Excellent | [7] |
Table 2: Trifluoroacetylation of Alcohols
| Alcohol Substrate | Reagent | Reaction Conditions | Yield (%) | Reference |
| Primary and Secondary Alcohols | Trifluoroacetic Anhydride (TFAA) | Solvent, Catalyst (e.g., TEA, TMA) | High | [8] |
| Phenols | Zirconyl triflate / Acetic Anhydride | CH₃CN, rt | Good to Excellent | [9] |
Table 3: Triflation of Phenols and Ketones
| Substrate | Reagent | Reaction Conditions | Yield (%) | Reference |
| Phenols (various) | N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) | Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | High | [4] |
| Phenols (various) | Trifluoromethanesulfonyl fluoride (CF₃SO₂F) | MeCN:H₂O (3:1) | Good to Excellent | [10] |
| β-tetralone | N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) | THF, -20°C to 0°C, 4h | 97-98 | [11] |
| Phenols | Triflic Anhydride (Tf₂O) | Synergistic with [Ph₃C][B(C₆F₅)₄] | High | [12] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for adapting procedures to new substrates.
Protocol 1: Trifluoroacetylation of Amines using Trifluoroacetic Anhydride (General Procedure)
This protocol is a general guideline for the trifluoroacetylation of primary and secondary amines, often employed for derivatization prior to GC-MS analysis.
Materials:
-
Amine substrate
-
Trifluoroacetic Anhydride (TFAA)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Base (e.g., Triethylamine (Et₃N) or Pyridine, optional but recommended)
Procedure:
-
Dissolve the amine substrate in the anhydrous solvent in a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
If using a base, add it to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add Trifluoroacetic Anhydride (typically 1.1 to 1.5 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (monitoring by TLC or GC-MS is recommended).
-
Upon completion, the reaction mixture can be quenched with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude trifluoroacetylated amine.
-
Purify the product by column chromatography, distillation, or recrystallization as needed.
Protocol 2: Formation of an Enol Triflate from a Ketone using N-Phenyl-bis(trifluoromethanesulfonimide)
This procedure details the synthesis of an enol triflate from a ketone, a key intermediate for cross-coupling reactions.[11]
Materials:
-
Ketone substrate (e.g., β-tetralone)
-
N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂)
-
Base (e.g., Potassium tert-butoxide)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, three-necked round-bottomed flask equipped with a magnetic stir bar and under an argon atmosphere, add the ketone and anhydrous THF.
-
Cool the flask to -20 °C.
-
Slowly add potassium tert-butoxide to the solution over 10 minutes.
-
Warm the mixture to 0 °C and stir for 1 hour.
-
Re-cool the solution to -20 °C.
-
Add N-Phenyl-bis(trifluoromethanesulfonimide) to the solution under a positive pressure of argon.
-
Warm the mixture to 0 °C and stir for 4 hours, monitoring the reaction by TLC.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Dilute the residue with ethyl acetate and water, and partition the layers.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude enol triflate.
-
Purify the product by column chromatography.
Reaction Mechanisms and Workflows
Understanding the underlying mechanisms and experimental workflows is essential for optimizing reaction conditions and troubleshooting.
Trifluoroacetylation of a Primary Amine with Trifluoroacetic Anhydride
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the trifluoroacetic anhydride. This is followed by the departure of a trifluoroacetate anion as a leaving group and subsequent deprotonation to yield the stable trifluoroacetamide.
Caption: Mechanism of amine trifluoroacetylation.
Experimental Workflow for Triflation of a Ketone to an Enol Triflate
The conversion of a ketone to its corresponding enol triflate using PhNTf₂ involves the formation of an enolate, which then acts as a nucleophile, attacking the electrophilic triflyl group of the reagent.
Caption: Workflow for enol triflate synthesis.
Conclusion
The choice of a perfluoroacylating agent is a critical parameter in organic synthesis. Trifluoroacetic anhydride is a versatile and highly reactive reagent for trifluoroacetylation, with the corresponding acyl chloride offering a gaseous alternative. For the synthesis of aryl and enol triflates, N-Phenyl-bis(trifluoromethanesulfonimide) stands out as a mild, stable, and highly effective reagent. The provided data and protocols offer a foundation for researchers to make informed decisions and optimize their synthetic strategies.
References
- 1. lifechempharma.com [lifechempharma.com]
- 2. Application of N-Phenyl-bis(trifluoromethanesulfonimide) in synthesis reaction_Chemicalbook [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. KR101083935B1 - Trifluoroacetylation for amines - Google Patents [patents.google.com]
- 6. KR101072679B1 - New trifluoroacetylation method for amines - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. US4758623A - Trifluoroacetylation of unhindered primary and secondary amines and polymer-bound trifluoroacetylation reagents - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Dehydrative Alkylation of Phenols with Alcohols via Formation of Triflate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Perfluorooctanoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methodologies for the quantitative analysis of Perfluorooctanoic Anhydride. Given its reactive nature, this compound readily hydrolyzes to Perfluorooctanoic Acid (PFOA) in aqueous environments. Consequently, analytical methods typically focus on the detection and quantification of PFOA as the stable analyte. This guide will therefore address the validation of analytical methods for PFOA, the primary hydrolysis product of this compound, and compare the predominant analytical techniques employed for its quantification in various matrices.
Hydrolysis of this compound
This compound is susceptible to hydrolysis, a chemical reaction in which a water molecule cleaves one or more chemical bonds. In this case, the anhydride bond is cleaved, resulting in the formation of two molecules of Perfluorooctanoic Acid (PFOA). This reaction is generally rapid in the presence of water, meaning that for most environmental and biological samples, the analyte of interest will be PFOA. Analytical standards of this compound should be handled with care to prevent moisture-induced degradation.
Figure 1. Hydrolysis of this compound to PFOA.
Comparison of Analytical Techniques
The gold standard for the quantification of PFOA is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). An alternative, though less common, method is Gas Chromatography-Mass Spectrometry (GC-MS), which necessitates a derivatization step to increase the volatility of PFOA.
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation of analytes in a liquid mobile phase followed by mass-based detection and fragmentation for structural confirmation. | Separation of volatile analytes in a gaseous mobile phase followed by mass-based detection. |
| Sample Preparation | Typically involves Solid-Phase Extraction (SPE) for cleanup and pre-concentration.[1][2][3] | Requires derivatization (e.g., esterification) to make PFOA volatile, in addition to extraction.[4][5][6] |
| Sensitivity | High sensitivity, with Limits of Detection (LODs) in the low ng/L to pg/L range.[7] | Generally less sensitive than LC-MS/MS for PFOA. |
| Specificity | High specificity due to the use of precursor and product ion transitions (Multiple Reaction Monitoring - MRM).[7] | Specificity is dependent on the derivatization reaction and chromatographic separation. |
| Applicability | Widely applicable to a variety of matrices including water, soil, food, and biological samples.[2][3][8][9] | More limited applicability due to the requirement for derivatization and potential for matrix interferences. |
| Official Methods | Basis for official methods such as EPA Method 537.1 for drinking water.[4] | Less common in official regulatory methods for PFOA. |
Data Presentation: Performance of Validated Methods
The following tables summarize the performance of validated LC-MS/MS and GC-MS methods for the analysis of PFOA in different matrices.
Table 1: LC-MS/MS Method Validation Data for PFOA in Water
| Parameter | Value | Reference |
| Linearity (r²) | >0.99 | [7][10] |
| Limit of Detection (LOD) | 0.08 - 0.2 ng/L | [10] |
| Limit of Quantification (LOQ) | 0.5 ng/L | [7] |
| Accuracy (Recovery) | 88.4% - 98.8% | [1] |
| Precision (%RSD) | 0.60% - 14% | [1] |
Table 2: LC-MS/MS Method Validation Data for PFOA in Food and Biological Matrices
| Matrix | Linearity (r²) | LOQ | Accuracy (Recovery) | Precision (%RSD) | Reference |
| Egg Yolk | >0.99 | 0.1 ng/g | - | - | [9] |
| Fish, Shrimp, Egg | ≥0.999 | 0.01 µg/kg | 79% - 113% | 3% - 11% | [8] |
| Various Food Matrices | - | 0.010 µg/kg | - | - | [11] |
| Human Plasma | 0.989 - 0.999 | 0.009 - 0.245 µg/L | 87.9% - 113.1% | 2.0% - 19.5% | [12][13] |
Table 3: GC-MS Method Validation Data for PFOA (as methyl ester) in Water
| Parameter | Value | Reference |
| Linearity (r²) | >0.99 | [7] |
| LOD | 0.06 - 14.6 pg/mL | [6][14] |
| Accuracy (Recovery) | 83% - 130% | [6][14] |
| Precision (%RSD) | 2.62% - 5.64% (inter-day) | [7] |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of PFOA in Water (Based on EPA Method 537.1)
This protocol outlines a typical workflow for the analysis of PFOA in drinking water.
-
Sample Preparation (Solid-Phase Extraction):
-
A 250 mL water sample is passed through a solid-phase extraction (SPE) cartridge (e.g., polystyrene-divinylbenzene).
-
The cartridge is then washed with reagent water to remove interferences.
-
PFOA is eluted from the cartridge with a small volume of methanol.[10]
-
The eluate is concentrated to dryness under a gentle stream of nitrogen and reconstituted in 1 mL of 96% methanol/4% water.[10]
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: An aliquot of the extract is injected into an HPLC system equipped with a C18 column. A gradient elution is performed using mobile phases typically consisting of ammonium acetate-buffered water and methanol or acetonitrile.
-
Mass Spectrometry: The mass spectrometer is operated in negative electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition of the precursor ion (m/z 413) to a specific product ion (e.g., m/z 369).[7][15]
-
Figure 2. LC-MS/MS Analytical Workflow for PFOA in Water.
Protocol 2: GC-MS Analysis of PFOA in Water with Derivatization
This protocol describes a general procedure for the analysis of PFOA in water using GC-MS, which requires a derivatization step.
-
Sample Preparation and Derivatization:
-
PFOA is extracted from the water sample using an appropriate technique (e.g., liquid-liquid extraction or SPE).
-
The extracted PFOA is then derivatized to a more volatile form, typically a methyl ester. This can be achieved using reagents such as diazomethane or trimethylsilyl diazomethane.[7] The reaction converts the carboxylic acid group of PFOA into a methyl ester.
-
The derivatized sample is then concentrated and prepared for GC-MS analysis.
-
-
GC-MS Analysis:
-
Gas Chromatography: The derivatized extract is injected into a GC system equipped with a suitable capillary column (e.g., a non-polar or mid-polar phase). The oven temperature is programmed to separate the PFOA methyl ester from other components.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. The characteristic mass spectrum of the PFOA methyl ester is used for identification and quantification.
-
Figure 3. GC-MS Analytical Workflow for PFOA in Water.
Conclusion
For the analysis of this compound, it is crucial to recognize its rapid hydrolysis to PFOA in most sample types. Therefore, validated analytical methods for PFOA are the most relevant and practical approach. LC-MS/MS stands out as the superior technique due to its high sensitivity, specificity, and applicability to a wide range of matrices without the need for derivatization. It is the basis for official regulatory methods and is recommended for accurate and reliable quantification of PFOA. While GC-MS offers an alternative, the requirement for derivatization adds complexity and potential for variability. The choice of method should be guided by the specific analytical needs, matrix complexity, and required detection limits.
References
- 1. benchchem.com [benchchem.com]
- 2. PFAS Analysis Procedures for EPA Method 537.1 and Beyond | Separation Science [sepscience.com]
- 3. agilent.com [agilent.com]
- 4. epa.gov [epa.gov]
- 5. phenomenex.com [phenomenex.com]
- 6. A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of medium- and long-chain perfluorocarboxylic acids in water by catalytic methylation with trimethylsilyl diazomethane and gas chromatography - Mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. Liquid Chromatographic Tandem Mass Spectrometric (LC-MS/MS) Determination of Perfluorooctane Sulfonate (PFOS) and Perfluorooctanoic Acid (PFOA) in the Yolk of Poultry Eggs in Malaysia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sciex.com [sciex.com]
- 11. tandfonline.com [tandfonline.com]
- 12. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
- 13. d-nb.info [d-nb.info]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Perfluorooctanoic acid | C8HF15O2 | CID 9554 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Perfluorooctanoic Anhydride and Other Fluorinated Reagents for Acylation and Fluorination Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, the introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This guide provides a comparative overview of Perfluorooctanoic anhydride (PFOA) and other commercially available fluorinated reagents, offering insights into their reactivity, substrate scope, and reaction conditions for key chemical transformations, particularly acylation and the synthesis of fluorinated compounds. While direct, side-by-side comparative data for this compound is limited in publicly available literature, this guide synthesizes available experimental data for analogous reagents to provide a useful benchmark for researchers.
Executive Summary
Perfluorinated anhydrides, such as this compound (PFOA) and Trifluoroacetic anhydride (TFAA), are highly reactive acylating agents. Their reactivity is significantly enhanced compared to their non-fluorinated counterparts due to the strong electron-withdrawing nature of the perfluoroalkyl chains. TFAA is generally considered more reactive and is more commonly cited in the literature for acylation reactions. For the direct conversion of carboxylic acids to acyl fluorides, reagents like Diethylaminosulfur trifluoride (DAST) and electrophilic fluorinating agents like Selectfluor® offer alternative pathways with high efficiency.
Performance Comparison in Acylation Reactions
Acylation is a fundamental transformation in organic synthesis. The following table summarizes available data for the acylation of common substrates using various fluorinated and non-fluorinated anhydrides. It is important to note the absence of specific literature data for this compound in these particular reactions; its performance is expected to be comparable to or slightly less reactive than Trifluoroacetic anhydride due to the longer perfluoroalkyl chain.
| Reagent | Substrate | Catalyst/Conditions | Reaction Time | Yield/Conversion | Reference |
| Trifluoroacetic anhydride | Anisole | Trifluoroacetic acid | 12 h | 98% conversion | [1] |
| Acetic anhydride | Anisole | Aluminum chloride | Not specified | 85.7% yield | [2] |
| Acetic anhydride | Benzyl alcohol | None | 7 h at 60 °C | 100% conversion | [3] |
| Acetic anhydride | Aniline | HCl, Sodium acetate | Not specified | Not specified | [4] |
Alternative Fluorinating Reagents for Acyl Fluoride Synthesis
Beyond perfluorinated anhydrides, other reagents are highly effective for the synthesis of acyl fluorides from carboxylic acids. These methods can be advantageous when direct conversion from the carboxylic acid is desired.
| Reagent | Substrate Scope | Key Features | Reported Yields |
| DAST (Diethylaminosulfur trifluoride) | Alcohols, Aldehydes, Ketones, Carboxylic acids | Nucleophilic fluorinating agent. | High yields for conversion of carboxylic acids to acyl fluorides. |
| Selectfluor® | Carboxylic acids (in presence of S₈) | Electrophilic fluorinating agent; mild, bench-stable. | High yields. |
| Trichloroisocyanuric acid / CsF | Carboxylic acids, Aldehydes, Alcohols | Generates acyl fluorides in situ. | Up to 99%.[5] |
Experimental Protocols
General Procedure for Friedel-Crafts Acylation with Trifluoroacetic Anhydride
This protocol is based on the acylation of anisole as described in the literature.[1]
Materials:
-
Anisole
-
Benzoic acid (as the acyl source)
-
Trifluoroacetic anhydride (TFAA)
-
Trifluoroacetic acid (TFA) as solvent
Procedure:
-
To a solution of anisole (1.125 mmol) and benzoic acid (0.75 mmol) in trifluoroacetic acid (0.8 mL), add trifluoroacetic anhydride (1.5 mmol).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or GC-MS).
-
Upon completion, quench the reaction carefully with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Conversion of Carboxylic Acids to Acyl Fluorides using Selectfluor® and Sulfur
This protocol describes a metal-free method for the synthesis of acyl fluorides.[6]
Materials:
-
Carboxylic acid
-
Selectfluor®
-
Elemental Sulfur (S₈)
-
Dry Acetonitrile (MeCN)
Procedure:
-
In an oven-dried 10 mL glassware under a nitrogen atmosphere, dissolve Selectfluor® (0.3 mmol, 1.5 equiv) and S₈ (0.3 mmol, 1.5 equiv) in dry acetonitrile (2.0 mL).
-
Add the carboxylic acid (0.2 mmol, 1.0 equiv) to the solution.
-
Stir the reaction mixture in an oil bath heated at 80 °C for 4 hours.
-
After cooling to room temperature, filter the reaction mixture.
-
Concentrate the filtrate in vacuo.
-
The crude product can be analyzed by ¹⁹F NMR, and the residue purified by flash column chromatography to afford the acyl fluoride.
Visualizing Reaction Pathways and Workflows
Logical Flow for Reagent Selection in Acylation
Caption: A decision-making flowchart for selecting an appropriate acylating anhydride.
Experimental Workflow for Acyl Fluoride Synthesis from a Carboxylic Acid
Caption: A generalized experimental workflow for synthesizing acyl fluorides.
Conclusion
This compound stands as a potent acylating agent, with its reactivity enhanced by the perfluoroalkyl chain. While direct comparative data is sparse, its performance can be inferred from the behavior of the more extensively studied Trifluoroacetic anhydride. For researchers seeking to perform acylations, the choice between a perfluorinated anhydride and a non-fluorinated one will depend on the desired reactivity and the substrate's nature. Furthermore, for the direct synthesis of acyl fluorides from carboxylic acids, reagents such as DAST and Selectfluor® provide efficient and high-yielding alternatives. The experimental protocols and workflows provided herein offer a starting point for developing robust synthetic methodologies.
References
- 1. CN107417504A - A kind of friedel-crafts acylation of trifluoroacetic acid catalysis - Google Patents [patents.google.com]
- 2. condor.depaul.edu [condor.depaul.edu]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Elemental Sulfur-Mediated Transformation of Carboxylic Acids to Acyl Fluorides by Electrophilic Fluorinating Reagent, Selectfluor [organic-chemistry.org]
A Comparative Analysis of Perfluorooctanoic Anhydride's Selectivity in Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the choice of an acylating agent is paramount to achieving desired chemical transformations with high precision. Anhydrides are a widely utilized class of reagents for this purpose, offering a balance of reactivity and handling convenience. Among these, perfluorinated anhydrides, such as perfluorooctanoic anhydride (PFOA), present unique properties due to the strong electron-withdrawing nature of their perfluoroalkyl chains. This guide provides an objective comparison of the selectivity of this compound against other commonly used anhydrides, namely acetic anhydride and trifluoroacetic anhydride, in key acylation reactions. The discussion is supported by experimental data and detailed protocols to assist researchers in making informed decisions for their synthetic strategies.
Understanding Selectivity in Acylation Reactions
Selectivity in chemical reactions is a critical aspect of synthetic chemistry, dictating the predominant product formed among several possibilities. In the context of acylation reactions, three primary types of selectivity are of interest:
-
Regioselectivity: The preferential reaction at one of several possible positions in a molecule.
-
Chemoselectivity: The preferential reaction with one functional group over another.
-
Stereoselectivity: The preferential formation of one stereoisomer over others.
The electronic and steric properties of both the substrate and the acylating agent play a crucial role in determining the outcome of these selective transformations.
Regioselectivity: Friedel-Crafts Acylation of Anisole
The Friedel-Crafts acylation of anisole is a classic example of an electrophilic aromatic substitution reaction where regioselectivity is a key consideration. The methoxy group of anisole is an ortho-, para-directing group, meaning that the incoming acyl group will preferentially add to the positions ortho or para to it. The steric hindrance of the methoxy group and the acylating agent often leads to a preference for the para product.
Comparative Performance in Anisole Acylation
| Anhydride | Catalyst | Solvent | Temperature (°C) | Time (h) | Major Product | para:ortho Ratio | Yield (%) | Reference |
| Acetic Anhydride | AlCl₃ | Dichloromethane | Reflux | 1 | 4-Methoxyacetophenone | >95:5 | ~86 | [1] |
| Propionic Anhydride | UDCaT-5 | Solvent-free | 110 | 5 | 4-Methoxypropiophenone | 98.6:1.4 | 57 | |
| Trifluoroacetic Anhydride | BF₃·Et₂O | Dichloromethane | 0 to rt | 2 | 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethan-1-one | Predominantly para | High | [2] (Adapted) |
| This compound (Expected) | AlCl₃ | Dichloromethane | Reflux | 1 | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluoro-1-(4-methoxyphenyl)octan-1-one | Highly para-selective | High | (Projected) |
Note: Data for this compound is projected based on the high reactivity and steric bulk of the perfluoroalkyl group, which would strongly favor para-substitution.
Experimental Protocols: Friedel-Crafts Acylation of Anisole
Protocol 1: Acylation with Acetic Anhydride [1]
-
Apparatus Setup: A flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel is assembled. The apparatus is protected from atmospheric moisture with a calcium chloride drying tube.
-
Reagent Addition: Anhydrous aluminum chloride (2.7 g, 20 mmol) is suspended in dichloromethane (20 mL) in the flask and cooled in an ice bath. A solution of anisole (1.08 g, 10 mmol) and acetic anhydride (1.22 g, 12 mmol) in dichloromethane (10 mL) is added dropwise from the dropping funnel over 15 minutes with stirring.
-
Reaction: After the addition is complete, the reaction mixture is removed from the ice bath and heated to reflux for 1 hour.
-
Work-up: The reaction mixture is cooled to room temperature and poured into a mixture of crushed ice (50 g) and concentrated hydrochloric acid (5 mL). The organic layer is separated, washed with water (2 x 20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization from ethanol to yield 4-methoxyacetophenone.
Protocol 2: Acylation with Trifluoroacetic Anhydride (Adapted from[2])
-
Apparatus Setup: A flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is used.
-
Reagent Addition: Anisole (1.08 g, 10 mmol) is dissolved in dichloromethane (20 mL) and cooled to 0 °C in an ice bath. Trifluoroacetic anhydride (2.52 g, 12 mmol) is added dropwise, followed by the slow addition of boron trifluoride diethyl etherate (1.42 g, 10 mmol).
-
Reaction: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1.5 hours.
-
Work-up: The reaction is quenched by the slow addition of water (20 mL). The organic layer is separated, washed with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel.
Chemoselectivity: Acylation of 1,4-Butanediol
The selective acylation of one hydroxyl group in a diol presents a chemoselectivity challenge. The reactivity of the anhydride plays a significant role in determining whether mono- or di-acylation occurs. Highly reactive anhydrides are more likely to lead to the di-acylated product.
Comparative Performance in Diol Acylation
| Anhydride | Catalyst/Conditions | Solvent | Major Product | Selectivity (Mono- vs. Di-ester) | Reference |
| Acetic Anhydride | None, reflux | None | 1,4-Diacetoxybutane | Low for mono-ester | [3] (Inferred) |
| Trifluoroacetic Anhydride | None, rt | Acetonitrile | 1,4-Bis(trifluoroacetoxy)butane | Very low for mono-ester | [4] (Adapted) |
| This compound (Expected) | Pyridine, rt | Dichloromethane | 1,4-Bis(perfluorooctanoyloxy)butane | Very low for mono-ester | (Projected) |
Note: Due to the high reactivity of perfluorinated anhydrides, achieving high selectivity for the mono-acylated product is challenging without significant optimization of reaction conditions (e.g., using a large excess of the diol).
Experimental Protocol: Acylation of 1,4-Butanediol
Protocol 3: Acylation with this compound (Projected)
-
Apparatus Setup: A 50 mL round-bottom flask with a magnetic stir bar and nitrogen inlet is used.
-
Reagent Addition: 1,4-Butanediol (0.45 g, 5 mmol) is dissolved in dichloromethane (15 mL). Pyridine (0.87 g, 11 mmol) is added, and the mixture is stirred at room temperature. This compound (4.1 g, 5 mmol) in dichloromethane (10 mL) is added dropwise.
-
Reaction: The reaction is stirred at room temperature for 2 hours.
-
Work-up: The reaction mixture is washed with 1 M HCl (2 x 15 mL), saturated sodium bicarbonate solution (15 mL), and brine (15 mL).
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The product is purified by column chromatography.
Stereoselectivity: Kinetic Resolution of (±)-1-Phenylethanol
Kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture. It relies on the differential rate of reaction of the enantiomers with a chiral catalyst or reagent. In the acylation-based kinetic resolution of alcohols, a chiral catalyst is often used to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted alcohol.
Comparative Performance in Kinetic Resolution
| Anhydride | Chiral Catalyst | Solvent | Selectivity Factor (s) | Reference |
| Acetic Anhydride | Chiral DMAP analogue | tert-Amyl alcohol | 14-52 | |
| Propionic Anhydride | Lipase (CALB) | Hexane | >200 | [5] (Adapted) |
| This compound (Expected) | Chiral DMAP analogue | Dichloromethane | Potentially high | (Projected) |
Note: The selectivity factor (s) is a measure of the ratio of the rate constants for the two enantiomers. A higher 's' value indicates better separation. The bulky perfluorooctanoyl group could potentially enhance stereoselectivity with an appropriate chiral catalyst.
Experimental Protocol: Kinetic Resolution of (±)-1-Phenylethanol
Protocol 4: General Procedure for Kinetic Resolution [5][6]
-
Apparatus Setup: A dry vial equipped with a magnetic stir bar is used.
-
Reagent Addition: To a solution of (±)-1-phenylethanol (122 mg, 1 mmol) and the chiral catalyst (e.g., Novozym 435, 10 mg) in an appropriate solvent (e.g., hexane, 5 mL) is added the anhydride (e.g., vinyl acetate as an acyl donor, or the anhydride of interest, 0.5 mmol).
-
Reaction: The mixture is stirred at a specific temperature (e.g., 30 °C) and monitored by chiral HPLC or GC.
-
Work-up: Once approximately 50% conversion is reached, the reaction is quenched, and the enzyme is filtered off.
-
Purification and Analysis: The acylated product and the unreacted alcohol are separated by column chromatography. The enantiomeric excess (ee) of both fractions is determined by chiral HPLC or GC to calculate the selectivity factor.
Visualizing Reaction Pathways and Workflows
Friedel-Crafts Acylation Workflow
Caption: A generalized workflow for a typical Friedel-Crafts acylation experiment.
Logical Relationship in Selectivity
Caption: Key factors that determine the selectivity of an acylation reaction using an anhydride.
Conclusion
The selectivity of this compound in acylation reactions is predicted to be high, driven by the strong electron-withdrawing nature and steric bulk of the perfluoroalkyl chain. In Friedel-Crafts acylation, this translates to a high preference for the less sterically hindered para-position. For the acylation of polyfunctional molecules like diols, the high reactivity of PFOA makes selective mono-acylation challenging under standard conditions. In stereoselective reactions such as kinetic resolutions, the unique properties of the perfluorooctanoyl group could be leveraged to achieve high selectivity with an appropriately designed chiral catalyst. While direct comparative data is limited, the provided protocols and analysis offer a framework for researchers to explore the utility of this compound and other anhydrides in their synthetic endeavors, enabling the development of highly selective and efficient chemical transformations.
References
- 1. condor.depaul.edu [condor.depaul.edu]
- 2. researchgate.net [researchgate.net]
- 3. chegg.com [chegg.com]
- 4. A Novel Derivatization Reagent in the Determination of the Number of OH End Groups in Poly(ethylene glycol) by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
The Researcher's Dilemma: A Cost-Benefit Analysis of Perfluorooctanoic Anhydride in the Laboratory
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
The use of Perfluorooctanoic anhydride (PFOA), a member of the per- and polyfluoroalkyl substances (PFAS) family, in research has long been valued for its unique chemical properties, particularly its utility as a surfactant and in the synthesis of fluoropolymers. However, growing evidence of its environmental persistence and potential health risks has cast a long shadow over its continued application in the laboratory. This guide provides a comprehensive cost-benefit analysis of PFOA, comparing it with viable alternatives to aid researchers in making informed, responsible, and effective decisions for their experimental needs.
At a Glance: PFOA vs. Alternatives - A Comparative Overview
The decision to use PFOA or its alternatives in a research setting involves a trade-off between performance, cost, and the significant environmental and health liabilities associated with "forever chemicals." While PFOA has historically offered high performance in certain applications, the long-term consequences of its use are now a critical consideration.
| Feature | This compound (PFOA) | Short-Chain PFAS (e.g., PFHxA, PFBA) | GenX (HFPO-DA) | Fluorine-Free Surfactants (e.g., Siloxane-based, Hydrocarbon-based) |
| Primary Research Use | Surfactant, emulsifier, synthesis of fluoropolymers | Surfactants, processing aids | PFOA replacement in fluoropolymer production | Surfactants, emulsifiers, wetting agents |
| Performance | High thermal and chemical stability, excellent surfactant properties. | Generally lower performance and require higher concentrations compared to long-chain PFAS.[1] | Intended to mimic PFOA performance, but some studies suggest lower degradability.[2] | Performance varies by type; some can match PFAS in specific applications like firefighting foams, but may require larger volumes.[3][4] |
| Toxicity & Health Concerns | Linked to high cholesterol, immune system suppression, and certain cancers.[5] Classified as possibly carcinogenic to humans.[6] | Less bioaccumulative than long-chain PFAS, but still persistent and mobile in the environment.[1] Some studies show comparable or even higher toxicity than PFOA in certain models.[7][8] | Reported to have equal or greater toxicity and bioaccumulation than PFOA in some studies.[2] There is "suggestive evidence of carcinogenic potential" for oral exposure in humans.[9] | Generally considered safer and more biodegradable. However, individual toxicity profiles must be assessed. |
| Environmental Impact | Extremely persistent in the environment ("forever chemical"), leading to widespread contamination.[5] | Still persistent, but with greater mobility in water sources.[1] | Highly resistant to biodegradation.[9] | Significantly lower environmental persistence and bioaccumulation potential. |
| Cost | Price available upon request from suppliers. Classified as a Dangerous Good for transport, which may incur additional shipping charges.[10] | Varies by specific compound and supplier. | Varies by supplier. | Generally more cost-effective, but may require larger quantities to achieve similar performance to PFOA. |
In-Depth Analysis: Weighing the Pros and Cons
This compound (PFOA): The High-Performance Predecessor
PFOA's utility in the lab is primarily due to its nature as a highly effective surfactant, capable of reducing surface tension in aqueous solutions and creating stable emulsions. This property is valuable in a range of applications, from organic synthesis to materials science.
-
Benefits :
-
Exceptional Surfactant Properties : PFOA is highly effective at reducing surface tension.
-
Thermal and Chemical Stability : Its strong carbon-fluorine bonds make it resistant to degradation, which can be an advantage in harsh experimental conditions.
-
-
Costs and Drawbacks :
-
Health Risks : Epidemiological studies have associated PFOA exposure with a variety of health problems, including liver damage, thyroid disease, and cancer.[10]
-
Environmental Persistence : PFOA does not readily break down in the environment, leading to long-term contamination of water and soil.[11]
-
Regulatory Scrutiny : The use of PFOA is increasingly restricted, which can create challenges for long-term research projects.
-
Alternatives to PFOA: A Spectrum of Options
The search for PFOA alternatives has led to the development of several classes of compounds, each with its own set of advantages and disadvantages.
-
Short-Chain PFAS (PFHxA, PFBA) : These compounds have shorter carbon chains than PFOA, which makes them less bioaccumulative. However, their performance as surfactants is often inferior, necessitating the use of higher concentrations.[1] Worryingly, some research indicates that certain short-chain PFAS may exhibit similar or even greater toxicity than PFOA in specific biological assays.[7][8]
-
GenX (HFPO-DA) : Developed as a direct replacement for PFOA in the manufacturing of fluoropolymers, GenX was initially marketed as a safer alternative. However, subsequent studies have raised concerns about its own toxicity and environmental persistence, with some research suggesting it is no less hazardous than PFOA.[2][9]
-
Fluorine-Free Surfactants : A growing number of fluorine-free alternatives are becoming available, including siloxane-based and hydrocarbon-based surfactants. These compounds are generally more environmentally friendly and pose fewer health risks. While they may not match the performance of PFOA in all applications, for many uses, they represent a viable and safer choice.[4][5]
Experimental Protocols: A Look at the Methodology
To provide a clearer understanding of how the comparative data on these compounds is generated, below are summaries of key experimental protocols.
Protocol 1: In Vitro Protein-PFAS Interaction Analysis using Differential Scanning Fluorimetry (DSF)
This protocol is used to rapidly assess the relative binding affinities of different PFAS, including PFOA and its alternatives, to proteins like serum albumin.[12]
-
Preparation of Reagents : Prepare stock solutions of the protein (e.g., serum albumin) and the PFAS compounds to be tested in a suitable buffer. Due to the low solubility of some PFAS, careful preparation is crucial.
-
Assay Setup : In a multiwell plate, mix the protein, a fluorescent dye (e.g., SYPRO Orange), and varying concentrations of the PFAS compound.
-
Thermal Denaturation : Use a real-time PCR instrument to gradually heat the samples. The fluorescent dye binds to the protein as it denatures, causing an increase in fluorescence.
-
Data Analysis : The melting temperature (Tm) of the protein is determined by the midpoint of the fluorescence transition. A shift in the Tm in the presence of a PFAS compound indicates binding. The magnitude of the shift can be used to compare the relative binding affinities of different PFAS.
Protocol 2: Zebrafish Embryo Toxicity Assay
This in vivo assay is used to compare the developmental toxicity of PFOA and its alternatives.[7]
-
Exposure Preparation : Prepare solutions of PFOA, PFHxA, and PFBA at various concentrations in embryo medium.
-
Embryo Exposure : Collect newly fertilized zebrafish embryos and place them in multiwell plates. Replace the embryo medium with the prepared PFAS solutions.
-
Observation : Incubate the embryos and observe them under a microscope at regular intervals for developmental endpoints such as mortality, hatching rate, and morphological abnormalities.
-
Biochemical Analysis : At the end of the exposure period, the larvae can be collected for analysis of biomarkers related to oxidative stress, neurotoxicity, and immunotoxicity.
Visualizing the Science: Pathways and Workflows
To further clarify the concepts discussed, the following diagrams have been generated.
Caption: A workflow diagram illustrating the decision-making process for selecting a laboratory chemical based on a comprehensive cost-benefit analysis.
Caption: A diagram showing the simplified signaling pathway of how PFOA can activate the PPARα nuclear receptor, leading to changes in gene expression and biological effects.[5][13]
Conclusion: A Call for Responsible Research
The era of using chemicals like PFOA without considering their long-term consequences is drawing to a close. While the initial cost and performance of a substance are important factors, the indirect costs associated with environmental remediation and potential health impacts are substantial. For many applications, safer and more sustainable alternatives to PFOA are now available. Researchers are encouraged to critically evaluate their chemical choices, prioritizing not only the success of their experiments but also the health of our planet and its inhabitants.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Perfluorooctanoic acid activates multiple nuclear receptor pathways and skews expression of genes regulating cholesterol homeostasis in liver of humanized PPARα mice fed an American diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. scbt.com [scbt.com]
- 11. frankackerman.com [frankackerman.com]
- 12. researchgate.net [researchgate.net]
- 13. PPARα-independent transcriptional targets of perfluoroalkyl acids revealed by transcript profiling - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Perfluorooctanoic Anhydride: A Guide for Laboratory Professionals
The proper disposal of perfluorooctanoic anhydride, a member of the per- and polyfluoroalkyl substances (PFAS) family, requires meticulous planning and adherence to safety protocols to mitigate potential environmental and health risks. Due to their persistent nature, PFAS compounds are subject to evolving regulatory scrutiny. This guide provides essential safety and logistical information to support researchers, scientists, and drug development professionals in the responsible management of this chemical waste.
Immediate Safety and Handling Protocols
Before beginning any disposal-related procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The following are general but critical safety measures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with a face shield, and a lab coat.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[2]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[3] In case of contact, immediately flush the affected area with copious amounts of water.[2] Contaminated clothing should be removed and laundered before reuse.[1]
-
Handling: Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling. Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][4]
-
Spill Response: In the event of a spill, evacuate the area. For minor spills, absorb the material with an inert substance like sand or vermiculite and place it in a suitable container for disposal.[3] Avoid generating dust. Prevent the spill from entering drains or waterways.[3]
Regulatory Landscape and Disposal Options
Currently, there are no federal regulations that classify PFAS as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5] However, state and local regulations may be more stringent.[5] The U.S. Environmental Protection Agency (EPA) has issued interim guidance on the destruction and disposal of PFAS, which outlines three primary commercially available technologies.[6][7] The selection of a disposal method should be made in consultation with environmental health and safety (EHS) professionals and licensed hazardous waste disposal contractors.
The EPA's guidance focuses on three main disposal technologies: thermal treatment, landfilling, and underground injection.[6][7][8]
-
High-Temperature Incineration: This method aims to destroy the PFAS compounds by breaking the strong carbon-fluorine bonds.[6] The Stockholm Convention suggests a minimum temperature of 1,100°C (2,012°F) for the thermal destruction of PFAS waste. However, there are concerns about the potential for incomplete combustion and the release of harmful byproducts if not properly managed.[9]
-
Permitted Landfilling: This is a containment method rather than a destruction method.[9] PFAS waste may be disposed of in:
-
RCRA Subtitle C Hazardous Waste Landfills: These facilities have stringent design and monitoring requirements to prevent the release of hazardous constituents into the environment.[6]
-
RCRA Subtitle D Municipal Solid Waste Landfills: These may be an option if they have composite liners and leachate collection and treatment systems.[6] There is a risk of PFAS leaching from landfills into the surrounding environment.[10]
-
-
Deep Well Injection: This disposal method involves injecting liquid PFAS-containing waste into deep, underground rock formations.[9] These wells are designed to permanently contain the waste far below drinking water sources.[9] The EPA has noted that deep-well injection of liquid PFAS wastes may have the lowest potential for environmental release compared to other disposal methods.[8]
Due to the evolving nature of PFAS regulations, interim storage of the waste for 2 to 5 years may be a viable option until more definitive destruction technologies become available.[6]
Quantitative Data on Disposal Methods
| Disposal Method | Key Parameters | Considerations |
| High-Temperature Incineration | Minimum Temperature: 1,100°C (2,012°F) | Potential for incomplete destruction and release of byproducts if not properly managed.[9] |
| Hazardous Waste Landfill (RCRA Subtitle C) | Designed for hazardous waste containment. | Focuses on containment, not destruction; risk of environmental leaching.[6][9] |
| Solid Waste Landfill (RCRA Subtitle D) | Must have composite liners and leachate collection/treatment. | Lower level of containment compared to Subtitle C landfills.[6] |
| Deep Well Injection | Injection into deep, geologically stable rock formations. | Suitable for liquid waste streams; may have the lowest potential for environmental release.[8][9] |
Experimental Protocol: Neutralization of Related Anhydrides
While a specific, validated experimental protocol for the disposal of this compound is not available in the provided search results, a general procedure for the neutralization of similar reactive anhydrides can be adapted as a preliminary step before final disposal. This procedure should only be carried out by trained personnel in a controlled laboratory setting and in consultation with an EHS professional. The following is based on guidance for other chemical anhydrides[3]:
Objective: To neutralize the reactive anhydride to a less hazardous form before packaging for disposal by a licensed contractor.
Materials:
-
This compound waste
-
Sodium carbonate (soda ash) or calcium hydroxide (soda lime)
-
Large beaker or container (chemically resistant)
-
Stir bar and stir plate
-
pH indicator strips
-
Appropriate PPE (chemical-resistant gloves, safety goggles, face shield, lab coat)
-
Fume hood
Procedure:
-
Preparation: Set up the reaction in a chemical fume hood. Ensure all necessary safety equipment is readily accessible.
-
Slow Addition: Slowly and cautiously add the this compound waste to a large volume of a stirred, dilute solution of sodium carbonate or calcium hydroxide. Caution: Anhydrides can react exothermically with bases. Monitor the temperature and control the rate of addition to prevent splashing or a runaway reaction.
-
Neutralization: Continue stirring the mixture. Periodically check the pH of the solution using pH indicator strips. Add more of the basic solution as needed until the pH is neutral (approximately 7).
-
Final Disposal: The resulting neutralized solution should be collected in a properly labeled waste container. Consult with your institution's EHS department or a licensed hazardous waste disposal company for final disposal procedures, as the resulting mixture will still contain perfluorinated compounds.
Disclaimer: This is a generalized protocol for a related class of compounds and must be adapted and validated for this compound under the supervision of qualified safety professionals.
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal | Baker Donelson [bakerdonelson.com]
- 6. coxcolvin.com [coxcolvin.com]
- 7. epa.gov [epa.gov]
- 8. trihydro.com [trihydro.com]
- 9. mcfenvironmental.com [mcfenvironmental.com]
- 10. Ten Bad Things We Do With PFAS Waste | Sierra Club [sierraclub.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Perfluorooctanoic Anhydride
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Perfluorooctanoic Anhydride. Adherence to these protocols is essential for ensuring personal safety and minimizing environmental impact.
This compound is a chemical that requires careful handling due to its potential health risks. As a member of the per- and polyfluoroalkyl substances (PFAS) family, it is classified as a "forever chemical" because it does not readily break down in the environment.[1] Exposure to related compounds has been linked to various health concerns.[2][3] This guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to manage this substance safely in a laboratory setting.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound to prevent skin contact, inhalation, and eye exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile or neoprene gloves. | Provides a robust barrier against skin absorption.[4] |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes and potential vapors.[5] |
| Body Protection | Chemical-resistant lab coat or apron. For larger quantities, chemical-resistant coveralls are recommended. | Prevents contamination of personal clothing and skin.[1] |
| Respiratory Protection | A NIOSH-approved respirator with cartridges for organic vapors and acid gases. | Protects against inhalation of harmful fumes or aerosols.[4] |
| Foot Protection | Closed-toe shoes, preferably chemical-resistant boots. | Protects feet from spills. |
Operational Plan: From Handling to Disposal
A systematic workflow is critical to safely manage this compound throughout its lifecycle in the laboratory.
Preparation and Handling:
-
Ventilation: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Spill Kit: Ensure a spill kit specifically for acidic and reactive materials is readily accessible.
-
Avoid Incompatibilities: Keep the compound away from water, bases, oxidants, and reducing agents to prevent violent reactions.[4]
In Case of a Spill:
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For minor spills, use a non-combustible absorbent material like sand or earth to contain the spill.[6] Do not use paper towels.
-
Cleanup: Wearing full PPE, carefully collect the absorbed material into a designated, sealed waste container.
-
Decontamination: Decontaminate the spill area with a suitable neutralizing agent, such as sodium bicarbonate, followed by a thorough cleaning.[7]
First Aid Measures:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan:
All waste containing this compound must be treated as hazardous waste and disposed of according to federal, state, and local regulations.[8] Approved disposal methods for PFAS waste include:
-
Incineration: High-temperature incineration can permanently destroy PFAS compounds, but it must be done in a licensed facility to prevent the release of harmful byproducts.[9]
-
Hazardous Waste Landfill: Disposal in a designated hazardous waste landfill is an option, but this only contains the substance.[9]
-
Deep Well Injection: For liquid waste, deep well injection into geologically stable formations is a potential disposal method.[9]
Experimental Protocol Workflow
The following diagram illustrates the standard operating procedure for handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. int-enviroguard.com [int-enviroguard.com]
- 2. Perfluorooctanoic acid | C8HF15O2 | CID 9554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. firefighternation.com [firefighternation.com]
- 4. ICSC 1613 - PERFLUOROOCTANOIC ACID [inchem.org]
- 5. fishersci.com [fishersci.com]
- 6. jk-sci.com [jk-sci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
